molecular formula C9H10N2O5 B1595212 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid CAS No. 55687-28-0

2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Cat. No.: B1595212
CAS No.: 55687-28-0
M. Wt: 226.19 g/mol
InChI Key: NHOXKJDHAFQDMF-UHFFFAOYSA-N
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Description

2-((4-Methoxy-2-nitrophenyl)amino)acetic acid is a useful research compound. Its molecular formula is C9H10N2O5 and its molecular weight is 226.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158987. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxy-2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-16-6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOXKJDHAFQDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303537
Record name 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55687-28-0
Record name 55687-28-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid (CAS 55687-28-0)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid, also known as N-(4-Methoxy-2-nitrophenyl)glycine. Intended for researchers, medicinal chemists, and professionals in drug development, this document details the compound's properties, a well-established synthetic pathway with mechanistic insights, key applications as a synthetic intermediate, and essential safety protocols.

Introduction and Chemical Identity

This compound is a substituted nitrophenyl amino acid derivative. Its structure, featuring a nitro group ortho to the amino acid side chain and a methoxy group para to it, makes it a valuable and versatile intermediate in organic synthesis, particularly for the construction of various heterocyclic systems. The electronic properties of the substituted phenyl ring, influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, play a crucial role in its reactivity and applications.

Molecular Structure

The chemical structure of the title compound is presented below.

Caption: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for preliminary assessment of the compound's behavior in biological systems.

PropertyValueSource
CAS Number 55687-28-0[1]
Molecular Formula C₉H₁₀N₂O₅[1]
Molecular Weight 226.19 g/mol [1]
IUPAC Name This compound[2]
Synonyms N-(4-Methoxy-2-nitrophenyl)glycine, (4-methoxy-2-nitroanilino)acetic acid[1]
Topological Polar Surface Area 104 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 4[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a two-stage process starting from the readily available p-anisidine. This pathway involves the synthesis of the key intermediate, 4-methoxy-2-nitroaniline, followed by a nucleophilic substitution to introduce the acetic acid moiety. This strategic approach is essential to control the regioselectivity of the nitration step.

Stage 1: Synthesis of 4-Methoxy-2-nitroaniline Intermediate

Direct nitration of p-anisidine is problematic due to the strong activating nature of the amino group, which can lead to oxidation and the formation of multiple isomers.[3] To circumvent this, a protecting group strategy is employed.

Workflow for 4-Methoxy-2-nitroaniline Synthesis:

G cluster_0 Stage 1: Intermediate Synthesis start p-Anisidine step1 Acetylation (Acetic Anhydride, Acetic Acid) start->step1 Protection of amino group intermediate1 4-Methoxyacetanilide step1->intermediate1 step2 Nitration (HNO₃, H₂SO₄, 0-10°C) intermediate1->step2 Regioselective nitration intermediate2 4-Methoxy-2-nitroacetanilide step2->intermediate2 step3 Hydrolysis (Aqueous H₂SO₄ or Alkali) intermediate2->step3 Deprotection product1 4-Methoxy-2-nitroaniline step3->product1

Caption: Synthetic workflow for the 4-methoxy-2-nitroaniline intermediate.

Mechanistic Rationale:

  • Acetylation (Protection): The amino group of p-anisidine is acetylated using acetic anhydride. This converts the highly activating amino group into a moderately activating acetamido group. This transformation is crucial as it prevents oxidation of the aromatic ring and directs the subsequent nitration primarily to the position ortho to the acetamido group.[3]

  • Nitration: The protected intermediate, 4-methoxyacetanilide, is then subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures (0-10°C) to control the exothermic reaction. The acetamido and methoxy groups work in concert to direct the electrophilic nitronium ion (NO₂⁺) to the desired ortho position.[3]

  • Hydrolysis (Deprotection): The final step in this stage is the hydrolysis of the acetamido group of 4-methoxy-2-nitroacetanilide under acidic or basic conditions to reveal the amino group, yielding the target intermediate, 4-methoxy-2-nitroaniline.[3]

Stage 2: Synthesis of this compound

The final product is synthesized via a nucleophilic substitution reaction using the 4-methoxy-2-nitroaniline intermediate.

Workflow for Final Product Synthesis:

G cluster_1 Stage 2: Final Product Synthesis start2 4-Methoxy-2-nitroaniline step4 Nucleophilic Substitution (e.g., Ethyl Chloroacetate, Base) start2->step4 intermediate3 Ethyl 2-((4-methoxy-2-nitrophenyl)amino)acetate step4->intermediate3 step5 Ester Hydrolysis (e.g., NaOH(aq), then H⁺ workup) intermediate3->step5 product2 This compound step5->product2

Caption: Synthetic workflow for this compound.

Mechanistic Rationale:

  • N-Alkylation: 4-Methoxy-2-nitroaniline acts as a nucleophile, with the amino group attacking the electrophilic carbon of an acetic acid equivalent, such as ethyl chloroacetate. This reaction is typically carried out in the presence of a base to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to neutralize the HCl byproduct.

  • Ester Hydrolysis: The resulting ester intermediate is then hydrolyzed, typically under basic conditions followed by an acidic workup, to yield the final carboxylic acid product, this compound.

Detailed Experimental Protocols

Protocol 2.3.1: Synthesis of 4-Methoxy-2-nitroaniline [3]

  • Acetylation: Dissolve 4-methoxyaniline in glacial acetic acid. Slowly add acetic anhydride while stirring. Gently warm the mixture for 15-30 minutes. Pour the reaction mixture into ice-cold water to precipitate the 4-methoxyacetanilide. Collect the solid by vacuum filtration, wash with water, and dry.

  • Nitration: Suspend the dried 4-methoxyacetanilide in acetic acid and cool the mixture in an ice bath to 0-5°C. Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature is maintained below 10°C. After the addition is complete, stir the mixture at a low temperature, monitoring the reaction by Thin Layer Chromatography (TLC). Carefully pour the reaction mixture over crushed ice to precipitate the 4-methoxy-2-nitroacetanilide. Collect the product by vacuum filtration and wash thoroughly with cold water.

  • Hydrolysis: Reflux the 4-methoxy-2-nitroacetanilide in an aqueous ethanol solution of sulfuric acid. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture and pour it into cold water. Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the 4-methoxy-2-nitroaniline. Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

Protocol 2.3.2: Synthesis of this compound (General Procedure)

  • To a solution of 4-methoxy-2-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base such as potassium carbonate or sodium hydride (1.2 eq).

  • Add ethyl chloroacetate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Dissolve the crude ethyl 2-((4-methoxy-2-nitrophenyl)amino)acetate in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure, dilute the residue with water, and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute HCl until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound.

Key Applications and Research Significance

This compound is primarily utilized as a building block in organic synthesis. Its bifunctional nature (an amine and a carboxylic acid) and the presence of a nitro group make it a key precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

A significant application is in the synthesis of benzodiazepine derivatives. The amino acid moiety can be cyclized with a suitable partner, and the nitro group can be subsequently reduced to an amine, which can then be further functionalized or involved in another cyclization reaction. These heterocyclic structures are of great interest in the development of new therapeutic agents.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate care in a well-ventilated laboratory or fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.[4]

  • Inhalation: Avoid breathing dust.[4]

  • Skin Contact: May cause skin irritation. Avoid contact with skin.[4]

  • Eye Contact: May cause eye irritation. Avoid contact with eyes.[4]

  • Ingestion: May be harmful if swallowed.[4]

  • First Aid Measures:

    • Eyes: In case of contact, immediately rinse eyes cautiously with water for several minutes.[4]

    • Skin: Wash off with soap and plenty of water.[4]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

References

  • Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 135-144. Available at: [Link]

  • Kovalenko, S. M., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. Available at: [Link]

  • PubChem. Compound Summary for CID 221192, 2-Amino-2-(4-nitrophenyl)acetic acid. Available at: [Link]

  • ResearchGate. (2015). 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions. Available at: [Link]

  • ResearchGate. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Available at: [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1148–1151. Available at: [Link]

  • Zare, A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30068–30081. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid is a multifaceted organic molecule whose potential utility is intrinsically linked to its fundamental physicochemical properties. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals.

The structure of this compound incorporates several key functional groups: a carboxylic acid, a secondary aromatic amine, a methoxy group, and a nitro group. This unique combination imparts a distinct electronic and steric profile, governing properties such as solubility, acidity, stability, and intermolecular interactions. Understanding these characteristics is the critical first step in any rational drug design, formulation, or synthetic application.

This document moves beyond a simple recitation of data. It delves into the causality behind the expected properties, provides field-proven experimental protocols for their validation, and offers a predictive framework based on the analysis of structurally related compounds.

Molecular Structure and Physicochemical Synopsis

The foundational properties of a molecule are dictated by its structure. The arrangement of functional groups in this compound suggests a complex interplay of electronic and steric effects.

Chemical Structure:

Caption: 2D structure of this compound.

Structural Insights: A critical feature of this molecule is its expected non-planarity. Based on crystal structure analysis of the closely related N-(4-Methoxy-2-nitrophenyl)acetamide, significant torsion angles exist between the substituents and the central phenyl ring.[1] The ortho-nitro group likely forces the bulky aminoacetic acid substituent out of the plane of the ring to minimize steric hindrance. This conformational arrangement is crucial as it directly impacts crystal packing, solubility, and the accessibility of functional groups for intermolecular interactions, such as binding to a biological target.

Core Physicochemical Data:

PropertyValue / PredictionRationale / Source
IUPAC Name This compoundStandard nomenclature
CAS Number Not found in searched literature-
Molecular Formula C₉H₁₀N₂O₅Calculated
Molecular Weight 226.19 g/mol Calculated
Physical State Predicted: Yellow to orange crystalline solidThe nitrophenyl chromophore typically imparts color.
Predicted pKa₁ 2.5 - 4.0Carboxylic acid group, influenced by aromatic ring.
Predicted pKa₂ 1.0 - 2.5Aromatic amine, significantly weakened by the ortho-nitro and para-methoxy electron-withdrawing/donating groups.

Solubility Profile: A Predictive and Experimental Approach

Solubility is a cornerstone property for drug development, impacting everything from reaction conditions to bioavailability. The amphoteric nature of this compound, containing both an acidic carboxylic acid and a weakly basic secondary amine, dictates a strong pH-dependence on its aqueous solubility.

Qualitative Solubility Prediction:

  • Neutral Aqueous Media (pH ~7): Limited solubility is expected. The molecule exists predominantly in its zwitterionic or neutral form, and the hydrophobic phenyl backbone limits interaction with water.

  • Acidic Aqueous Media (pH < 2): Solubility is predicted to increase. The secondary amine can be protonated to form a cationic salt, enhancing its interaction with water.[2]

  • Basic Aqueous Media (pH > 5): A significant increase in solubility is anticipated. The carboxylic acid will be deprotonated to form a carboxylate salt, which is substantially more water-soluble.[2]

  • Organic Solvents: Good solubility is expected in polar organic solvents like DMSO, DMF, methanol, and ethanol, which can solvate the polar functional groups.[2][3] Moderate solubility is likely in solvents like acetone, while poor solubility is expected in non-polar solvents such as hexanes and toluene.

Experimental Protocol: Kinetic and Equilibrium Solubility Determination

To move from prediction to quantification, a robust experimental protocol is required. The following workflow outlines the standard industry practice for determining equilibrium solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to known volume of solvent equil1 Seal vials and agitate at constant temperature (e.g., 25°C) prep1->equil1 prep2 Prepare calibration standards quant3 Analyze via validated HPLC-UV method prep2->quant3 equil2 Incubate for 24-48 hours to ensure equilibrium equil1->equil2 sep1 Centrifuge samples to pellet excess solid equil2->sep1 quant1 Filter supernatant (0.45 µm filter) sep1->quant1 quant2 Dilute sample accurately quant1->quant2 quant2->quant3 quant4 Calculate concentration from calibration curve quant3->quant4 Synthesis start 4-Methoxy-2-nitroaniline + Bromoacetic Acid step1 Combine reactants and reagents in reaction vessel start->step1 reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->step1 step2 Heat mixture (e.g., 60-80 °C) and monitor by TLC/LC-MS step1->step2 step3 Reaction Quench: Cool and add water step2->step3 step4 Acidify with HCl to pH ~2-3 to precipitate product step3->step4 step5 Filter crude solid step4->step5 step6 Recrystallize from suitable solvent (e.g., Ethanol/Water) step5->step6 final Pure this compound step6->final

Caption: Proposed workflow for the synthesis of the title compound.

Methodology Rationale: The synthesis hinges on the nucleophilicity of the aniline nitrogen. 4-methoxy-2-nitroaniline is a readily synthesized precursor. [4]Bromoacetic acid serves as the electrophile. A non-nucleophilic base, such as potassium carbonate, is essential to deprotonate the carboxylic acid of the reagent and to scavenge the HBr byproduct formed during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the Sₙ2 reaction. The acidic workup is a critical purification step; it ensures the product, which is an acid, is in its neutral, less soluble form, causing it to precipitate while ionic impurities remain in the aqueous phase.

Spectroscopic and Chromatographic Characterization

Unambiguous structural confirmation and purity assessment require a suite of analytical techniques. [5] A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation in solution. For this molecule, a deuterated polar aprotic solvent like DMSO-d₆ is ideal, as it will solubilize the compound and allow for the observation of exchangeable protons (NH and OH).

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

¹H NMR PredictionShift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid12.0 - 13.0broad singlet1H-COOH
Amine8.0 - 9.0broad singlet1HAr-NH-
Aromatic~7.8d1HH-3
Aromatic~7.2dd1HH-5
Aromatic~7.0d1HH-6
Methylene~4.2s2H-CH₂-
Methoxy~3.8s3H-OCH₃
¹³C NMR PredictionShift (δ, ppm)Assignment
Carbonyl~172-COOH
Aromatic~148, 145, 135C-NO₂, C-NH, C-OCH₃
Aromatic~125, 115, 112CH carbons
Methoxy~56-OCH₃
Methylene~45-CH₂-

Protocol: NMR Data Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (DMSO at 2.50 ppm).

  • Analysis: Assign peaks based on chemical shift, multiplicity, integration, and 2D correlations to confirm the proposed structure. [6] B. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.

Predicted IR Absorption Bands:

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (very broad)
AmineN-H stretch3300-3500 (sharp/moderate)
CarbonylC=O stretch1700-1730
NitroN-O asymmetric stretch1500-1550
NitroN-O symmetric stretch1330-1370

Protocol: Attenuated Total Reflectance (ATR)-IR

  • Background: Record a background spectrum of the clean, empty ATR crystal. [6]2. Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The software will automatically perform the background subtraction.

  • Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. [7] C. Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, which serves as a final confirmation of the compound's identity. Electrospray ionization (ESI) is well-suited for this polar, non-volatile molecule.

Predicted Mass Spectrum (ESI):

  • Positive Mode [M+H]⁺: Expected m/z = 227.06

  • Negative Mode [M-H]⁻: Expected m/z = 225.05

  • Key Fragments: Loss of COOH (m/z ~181), loss of NO₂ (m/z ~181), and other fragments corresponding to the stable aromatic core.

D. High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of the compound. A reverse-phase method is standard for molecules of this polarity. [8] Protocol: Purity Analysis by RP-HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% of the same acid.

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp to a high percentage (e.g., 95%) over 10-15 minutes, hold, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of high absorbance for the nitrophenyl chromophore (e.g., 254 nm, or scan for λₘₐₓ).

  • Analysis: Inject a solution of the compound (~1 mg/mL). Purity is determined by the area percentage of the main peak. [8]

Conclusion

This compound is a molecule defined by the rich interplay of its functional groups. Its amphoteric nature dictates pH-dependent solubility, a critical parameter for any biological or chemical application. Its synthesis is approachable via standard nucleophilic substitution reactions. The comprehensive suite of analytical techniques described herein—NMR, IR, MS, and HPLC—provides a robust framework for its unambiguous structural confirmation and purity assessment. This guide equips researchers with both the predictive understanding and the practical methodologies required to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

  • BenchChem. Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide.
  • CymitQuimica. CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID.
  • Uppu, R. M., et al. N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central (PMC).
  • ECHEMI. 19789-59-4, 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID Formula.
  • BLD Pharmatech Ltd. 2-(4-Methoxy-2-nitrophenyl)acetic acid.
  • Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • MedChemExpress. 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid).
  • Chemsrc. 2-amino-2-(4-methoxyphenyl)acetic acid | CAS#:2540-53-6.
  • BenchChem. Analytical methods for the characterization of bis(2-nitrophenyl)amine.
  • BenchChem. Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide.
  • BenchChem. Spectroscopic Characterization of (3-Amino-4-hydroxyphenyl)acetic acid: A Technical Guide.
  • ACS Publications. A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities.

Sources

An In-depth Technical Guide to the Synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical overview of the synthesis pathway for 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with a commercially available starting material and proceeding through a key intermediate to the final product. This document is structured to provide not only detailed experimental protocols but also the scientific rationale behind the procedural choices, ensuring a thorough understanding for researchers and professionals in organic synthesis.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively achieved through a four-step sequence starting from 4-methoxyaniline (p-anisidine). The overall strategy involves:

  • Protection of the amine: The highly activating amino group of 4-methoxyaniline is first protected as an acetamide to control the regioselectivity of the subsequent nitration step and to prevent undesirable oxidation.

  • Regioselective Nitration: A nitro group is introduced onto the aromatic ring. The acetamido and methoxy groups direct the electrophilic aromatic substitution primarily to the position ortho to the original amino group.

  • Deprotection: The acetyl protecting group is removed via hydrolysis to yield the key intermediate, 4-methoxy-2-nitroaniline.

  • N-Alkylation: The final step involves the alkylation of the amino group of 4-methoxy-2-nitroaniline with a two-carbon building block to introduce the acetic acid moiety.

This strategic approach ensures a controlled reaction pathway, leading to the desired product with good yield and purity.

Overall Synthesis Pathway

Synthesis_Pathway Start 4-Methoxyaniline Intermediate1 N-(4-Methoxyphenyl)acetamide Start->Intermediate1 Acetylation Intermediate2 N-(4-Methoxy-2-nitrophenyl)acetamide Intermediate1->Intermediate2 Nitration Intermediate3 4-Methoxy-2-nitroaniline Intermediate2->Intermediate3 Hydrolysis Product This compound Intermediate3->Product N-Alkylation

Caption: A four-step synthesis pathway for this compound.

Mechanistic Insights and Rationale

A deep understanding of the underlying reaction mechanisms is critical for successful synthesis and troubleshooting.

Amine Protection: Acetylation

Direct nitration of 4-methoxyaniline is ill-advised due to the strong activating nature of the amino group, which can lead to uncontrolled oxidation and the formation of multiple nitrated isomers.[1][2] To circumvent this, the amino group is protected by acetylation with acetic anhydride. The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, which helps to prevent oxidation and improve the regioselectivity of the subsequent nitration step.

Electrophilic Aromatic Substitution: Nitration

The nitration of N-(4-methoxyphenyl)acetamide is a classic example of electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The acetamido and methoxy groups on the aromatic ring direct the incoming electrophile to the positions ortho and para to themselves. Due to steric hindrance from the acetamido group and the directing effect of the methoxy group, the primary product is the desired 2-nitro isomer.[3][4] Careful temperature control during this exothermic reaction is crucial to minimize the formation of by-products.

Deprotection: Hydrolysis

Following nitration, the acetyl protecting group is removed by acid- or base-catalyzed hydrolysis to regenerate the amino group. This step yields the key intermediate, 4-methoxy-2-nitroaniline.[3][4]

Nucleophilic Substitution: N-Alkylation

The final step is the N-alkylation of 4-methoxy-2-nitroaniline to introduce the acetic acid side chain. A green and efficient method involves the reaction with chloroacetic acid in an aqueous medium.[5] In this nucleophilic substitution reaction, the amino group of the aniline acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride leaving group. The presence of a base is often required to neutralize the HCl formed during the reaction and to deprotonate the amino group, increasing its nucleophilicity.

Detailed Experimental Protocols

The following protocols are based on established and reliable procedures. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Acetylation of 4-Methoxyaniline

This procedure protects the amino group as an acetamide to control the subsequent nitration.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Amount (mol)
4-Methoxyaniline123.151231.0
Acetic Anhydride102.091131.1
Glacial Acetic Acid60.05--
Water18.02--
Crushed Ice-~350 g-

Procedure:

  • In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 123 g (1.0 mole) of 4-methoxyaniline in 300 mL of glacial acetic acid and 217 mL of water.[4]

  • Add approximately 350 g of crushed ice to the solution with continuous stirring.

  • Once the temperature of the mixture reaches 0–5 °C, add 103 mL (1.1 moles) of acetic anhydride all at once with vigorous stirring.[4]

  • The temperature will rise to 20–25 °C, and the product, N-(4-methoxyphenyl)acetamide, will precipitate as a crystalline mass.

  • Gently heat the flask on a steam bath until all the crystalline material dissolves.

  • The resulting solution of N-(4-methoxyphenyl)acetamide is used directly in the next step without isolation.

Step 2: Nitration of N-(4-Methoxyphenyl)acetamide

This step introduces the nitro group at the desired position on the aromatic ring.

Materials and Reagents:

ReagentConcentrationAmount (mL)
N-(4-methoxyphenyl)acetamide solutionFrom Step 1-
Concentrated Nitric Acidsp. gr. 1.42100

Procedure:

  • Cool the solution from Step 1 with stirring to 45 °C, at which point crystals of N-(4-methoxyphenyl)acetamide will begin to separate.[4]

  • Place the flask in an ice bath to continue cooling. Once the internal temperature is stable, add 100 mL of concentrated nitric acid all at once.

  • The temperature will rise rapidly. Carefully control the reaction temperature, maintaining it at 60–65 °C for 10 minutes using the ice bath.[2]

  • After 10 minutes, cool the solution to 25 °C over a period of another 10 minutes.

  • Chill the solution overnight in a refrigerator to maximize the precipitation of the yellow crystals of N-(4-methoxy-2-nitrophenyl)acetamide.

  • Collect the crystals by suction filtration using a Büchner funnel, wash with 270 mL of ice-cold water, and press as dry as possible.[4]

Step 3: Hydrolysis of N-(4-Methoxy-2-nitrophenyl)acetamide

This procedure removes the acetyl protecting group to yield the key intermediate.

Materials and Reagents:

ReagentAmount
N-(4-methoxy-2-nitrophenyl)acetamide~160 g (from Step 2)
Claisen's Alkali250 mL
Hot Water250 mL

Procedure:

  • In a 2-liter beaker, mix the crude N-(4-methoxy-2-nitrophenyl)acetamide (~160 g) with 250 mL of cold Claisen's alkali.[4]

  • Stir and warm the mixture on a steam bath for 15 minutes. The mixture will first liquefy and then solidify into a thick, red paste.

  • Add 250 mL of hot water and continue to heat on the steam bath for an additional 15 minutes, breaking up the solid mass with a stirring rod.

  • Cool the mixture thoroughly in an ice bath.

  • Collect the red-orange crystals of 4-methoxy-2-nitroaniline by suction filtration.[6]

Step 4: N-Alkylation of 4-Methoxy-2-nitroaniline

This final step introduces the acetic acid moiety to form the target molecule. This protocol is based on a green synthesis approach for N-substituted glycine derivatives.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Amount (mmol)
4-Methoxy-2-nitroaniline168.15-10
Chloroacetic Acid94.500.94510
Water18.026 mL-
Sodium Hydroxide40.00-To adjust pH
Hydrochloric Acid36.46-To adjust pH

Procedure:

  • In an ice bath, prepare a solution of 0.945 g (10 mmol) of chloroacetic acid in 3 mL of cold water.

  • In a separate vessel, prepare a solution of 1.68 g (10 mmol) of 4-methoxy-2-nitroaniline in 3 mL of cold water. An appropriate co-solvent may be necessary for complete dissolution.

  • Slowly add the 4-methoxy-2-nitroaniline solution dropwise to the constantly stirred chloroacetic acid solution in the ice bath.

  • Allow the reaction mixture to stir for 24 hours.

  • After 24 hours, remove the water using a rotary evaporator until a precipitate is observed.

  • Wash the resulting solid with acetone.

  • Acidify the product with HCl to a pH of 2.

  • The final product, this compound, can be obtained by slow evaporation and may be recrystallized from 1 M HCl if necessary.

Experimental Workflow and Data Management

A systematic workflow is essential for reproducibility and accurate data recording.

Experimental Workflow Diagram

Experimental_Workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis cluster_alkylation Step 4: N-Alkylation A1 Dissolve 4-methoxyaniline in acetic acid and water A2 Cool to 0-5 °C and add acetic anhydride A1->A2 A3 Heat to dissolve precipitate A2->A3 N1 Cool to 45 °C to initiate crystallization A3->N1 Proceed to next step N2 Add concentrated nitric acid at 60-65 °C N1->N2 N3 Cool and precipitate product N2->N3 N4 Filter and wash crystals N3->N4 H1 Treat with Claisen's alkali and heat N4->H1 Proceed to next step H2 Add hot water and continue heating H1->H2 H3 Cool and filter product H2->H3 AL1 React 4-methoxy-2-nitroaniline with chloroacetic acid in water H3->AL1 Proceed to next step AL2 Stir for 24 hours AL1->AL2 AL3 Remove water and wash solid AL2->AL3 AL4 Acidify and isolate product AL3->AL4

Caption: A step-by-step experimental workflow for the synthesis.

References

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 5), 556–559. Available at: [Link]

  • Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline. Eureka. Retrieved from [Link]

  • Google Patents. (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of Anilines, Carboxamides and Several Nitrogen Heterocycles Using CsF—Celite/Alkyl Halides/CH3CN Combination. Retrieved from [Link]

  • San Diego State University Digital Collections. (2017). Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents. Retrieved from [Link]

  • PubMed Central. (2025). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. Retrieved from [Link]

  • PubMed Central. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from [Link]

  • PubMed Central. (2020). In Vitro Biosynthesis of the Nonproteinogenic Amino Acid Methoxyvinylglycine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Methoxy-2-nitrophenyl)amino)acetic acid is a key chemical intermediate with applications in the synthesis of various heterocyclic compounds and as a building block in the development of novel pharmaceutical agents. Its structure, featuring a nitro-substituted aromatic ring linked to an amino acid moiety, provides a versatile scaffold for further chemical modifications. This technical guide offers a detailed exploration of the primary synthetic routes to this target molecule, with a focus on the selection of starting materials and the rationale behind the core experimental protocols.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through two principal strategies, each with distinct advantages and considerations regarding starting material availability, reaction efficiency, and scalability.

  • Direct N-Alkylation: This is the most straightforward approach, involving the direct alkylation of a pre-formed aniline with an acetic acid derivative.

  • Nucleophilic Aromatic Substitution (SNAr): This strategy relies on the reaction of a highly activated aromatic ring with an amine nucleophile.

This guide will now delve into the specifics of each pathway, providing detailed protocols and expert insights.

Pathway 1: Direct N-Alkylation of 4-Methoxy-2-nitroaniline

This is the most common and direct method for the synthesis of the target molecule. It involves the reaction of 4-methoxy-2-nitroaniline with a haloacetic acid or its corresponding ester. The nitro group at the ortho position to the amine enhances the nucleophilicity of the amino group, facilitating the reaction.

Core Starting Materials:
  • 4-Methoxy-2-nitroaniline: This is the foundational building block for this pathway. It can be sourced commercially or synthesized in-house.

  • Haloacetic Acid or Ester: Typically, chloroacetic acid or bromoacetic acid, or their ethyl or methyl esters (e.g., ethyl bromoacetate) are used as the alkylating agent.

Workflow for Pathway 1

Direct N-Alkylation Workflow cluster_0 Synthesis of 4-Methoxy-2-nitroaniline (Optional) cluster_1 N-Alkylation 4-Methoxyaniline 4-Methoxyaniline Acetylation Acetylation 4-Methoxyaniline->Acetylation Acetic Anhydride N-(4-methoxyphenyl)acetamide N-(4-methoxyphenyl)acetamide Acetylation->N-(4-methoxyphenyl)acetamide Nitration Nitration N-(4-methoxyphenyl)acetamide->Nitration Nitrating Agent N-(4-methoxy-2-nitrophenyl)acetamide N-(4-methoxy-2-nitrophenyl)acetamide Nitration->N-(4-methoxy-2-nitrophenyl)acetamide Hydrolysis Hydrolysis N-(4-methoxy-2-nitrophenyl)acetamide->Hydrolysis Acid/Base 4-Methoxy-2-nitroaniline_synth 4-Methoxy-2-nitroaniline Hydrolysis->4-Methoxy-2-nitroaniline_synth 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline N-Alkylation_Step N-Alkylation 4-Methoxy-2-nitroaniline->N-Alkylation_Step Haloacetic Acid or Ester Intermediate_Ester Ester Intermediate (if applicable) N-Alkylation_Step->Intermediate_Ester Hydrolysis_Final Hydrolysis Intermediate_Ester->Hydrolysis_Final Acid/Base Target_Molecule This compound Hydrolysis_Final->Target_Molecule

Caption: Workflow for the synthesis via direct N-alkylation.

Experimental Protocols

Step 1: Acetylation of 4-Methoxyaniline [2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride to the solution while stirring.

  • Reaction: Continue stirring the mixture at room temperature for approximately 18 hours.[3]

  • Work-up: Remove the solvent under reduced pressure. The crude N-(4-methoxyphenyl)acetamide can be purified by recrystallization.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide [1]

  • Reaction Setup: Dissolve the N-(4-methoxyphenyl)acetamide in a suitable solvent such as acetic acid.

  • Reagent Addition: Cool the solution in an ice bath and slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid).

  • Reaction: Maintain the low temperature while stirring for a designated period.

  • Work-up: Carefully pour the reaction mixture into ice water to precipitate the product. Filter and wash the solid with water to obtain N-(4-methoxy-2-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(4-methoxy-2-nitrophenyl)acetamide [1]

  • Reaction Setup: Suspend the N-(4-methoxy-2-nitrophenyl)acetamide in an aqueous acidic or basic solution (e.g., HCl or NaOH).

  • Reaction: Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize it to precipitate the 4-methoxy-2-nitroaniline. Filter, wash with water, and dry the product.

This protocol is analogous to the synthesis of similar N-phenylglycine derivatives.[4]

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-methoxy-2-nitroaniline in an inert solvent like nitrobenzene.

  • Reagent Addition: Add chloroacetic acid and a base, such as sodium hydroxide, to the mixture.[4]

  • Reaction: Heat the reaction mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the product is isolated through solvent extraction and purified using techniques like chromatography to yield pure this compound.[4]

ParameterAcetylationNitrationHydrolysisN-Alkylation
Starting Material 4-MethoxyanilineN-(4-methoxyphenyl)acetamideN-(4-methoxy-2-nitrophenyl)acetamide4-Methoxy-2-nitroaniline
Key Reagents Acetic Anhydride, Acetic AcidNitrating AgentAcid or BaseChloroacetic Acid, NaOH
Solvent Glacial Acetic AcidAcetic AcidWaterNitrobenzene
Temperature Room TemperatureLow Temperature (Ice Bath)RefluxElevated Temperature
Reaction Time ~18 hoursVariableVariableVariable

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

This pathway offers an alternative route by utilizing a highly electron-deficient aromatic ring that is susceptible to nucleophilic attack. The presence of two nitro groups on the aromatic ring is crucial for this reaction to proceed efficiently.

Core Starting Materials:
  • 1-Halo-4-methoxy-2,6-dinitrobenzene or a similar activated precursor: The leaving group (halide) and the activating nitro groups are key features of this starting material.

  • Glycine or Glycine Ester: This serves as the nucleophile, providing the aminoacetic acid moiety.

Workflow for Pathway 2

SNAr_Workflow Activated_Aromatic Activated Aromatic (e.g., 1-Chloro-4-methoxy-2,6-dinitrobenzene) SNAr_Step SNAr Reaction Activated_Aromatic->SNAr_Step Glycine or Glycine Ester, Base Intermediate_Ester_SNAr Ester Intermediate (if applicable) SNAr_Step->Intermediate_Ester_SNAr Hydrolysis_Final_SNAr Hydrolysis Intermediate_Ester_SNAr->Hydrolysis_Final_SNAr Acid/Base Target_Molecule_SNAr This compound Hydrolysis_Final_SNAr->Target_Molecule_SNAr

Sources

solubility of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical sciences, the solubility of a drug candidate is a cornerstone of its developability profile. It is a critical physicochemical parameter that dictates the formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of a potential new chemical entity. Low aqueous solubility can present significant challenges, leading to poor absorption and erratic in vivo exposure, which can mask the true pharmacological potential of a compound and lead to late-stage attrition in the drug development pipeline. This guide is dedicated to providing a comprehensive framework for understanding and determining the solubility of a specific compound of interest: this compound. As a Senior Application Scientist, my objective is to not only present established protocols but to also instill a deeper understanding of the principles that govern them, empowering researchers to generate robust and reliable solubility data.

Compound Profile: this compound

This compound is an amino acid derivative. Its molecular structure, featuring a methoxy-substituted nitrophenyl group, an amino group, and a carboxylic acid moiety, suggests a complex interplay of hydrophilic and hydrophobic characteristics that will govern its solubility in various solvent systems.

Predicted Solubility Characteristics based on Molecular Structure

While specific experimental solubility data for this compound is not extensively available in public literature, we can infer its likely behavior based on its functional groups and structurally related compounds.

  • Aqueous Solubility : The presence of both a carboxylic acid and an amino group suggests that the compound will exhibit amphoteric properties, with its solubility being highly dependent on the pH of the aqueous medium.[1] In acidic solutions, the amino group will be protonated, forming a more soluble cationic species. Conversely, in basic solutions, the carboxylic acid group will be deprotonated, forming a more soluble anionic species. At its isoelectric point, the compound will exist predominantly as a zwitterion, which typically exhibits minimum aqueous solubility.[2] The nitro and methoxy groups on the phenyl ring contribute to the molecule's hydrophobicity, which may limit its intrinsic solubility in neutral water.

  • Organic Solvent Solubility : The aromatic nitrophenyl group and the methoxy substituent introduce a degree of lipophilicity to the molecule. Therefore, it is anticipated to have better solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) compared to non-polar solvents like hexane or toluene. The solubility in solvents of intermediate polarity, such as acetone or ethyl acetate, is expected to be moderate.

The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain definitive and reliable solubility data, the equilibrium or thermodynamic solubility must be determined experimentally. The shake-flask method, developed by Higuchi and Connors, remains the most trusted and widely used technique for this purpose.[3][4] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid drug.[5][6]

The Scientific Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to establish a thermodynamic equilibrium between the dissolved and undissolved states of the compound. By ensuring an excess of the solid material is present, the resulting solution is guaranteed to be saturated at a given temperature.[7] The agitation of the mixture facilitates the dissolution process, allowing the system to reach equilibrium more rapidly.[7] The subsequent separation of the solid and liquid phases, followed by the analysis of the supernatant, provides a direct measure of the equilibrium solubility.

Detailed Experimental Protocol for Determining the Equilibrium Solubility of this compound

This protocol is designed to be a self-validating system, with built-in checks to ensure the integrity of the data.

Materials:

  • This compound (solid, crystalline form preferred)

  • Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, it is crucial to use buffered solutions to control the pH, as this will significantly impact the solubility of the ionizable compound.[6][7] Recommended aqueous buffers include those that cover the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Addition of Excess Solid: Accurately weigh an excess amount of this compound and add it to a series of vials. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.

  • Addition of Solvent: Add a known volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies).[5] Agitate the samples at a consistent speed (e.g., 150-300 RPM) to ensure thorough mixing.[7] The equilibration time is a critical parameter. While 24 to 72 hours is often sufficient for most compounds to reach equilibrium, for poorly soluble compounds, a longer duration may be necessary.[3][7] To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements yield the same solubility value.[3]

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment. To ensure complete removal of undissolved particles, which could otherwise lead to an overestimation of solubility, the supernatant must be clarified. This can be achieved by either centrifugation at a high speed or by filtering the supernatant through a syringe filter.[8] It is important to ensure that the filter material does not adsorb the compound of interest.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B to vials C Agitate at constant temperature (24-72h) B->C D Centrifuge or filter supernatant C->D E Dilute aliquot of clear supernatant D->E F Analyze concentration (e.g., HPLC-UV) E->F

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative solubility data should be summarized in a structured table. This allows for a quick assessment of the compound's solubility profile across different solvent systems.

Template for Reporting Solubility Data
Solvent SystempH (for aqueous)Temperature (°C)Equilibrium Time (h)Solubility (mg/mL)Solubility (mM)
Purified Water2548
PBS1.23748
PBS6.83748
PBS7.43748
EthanolN/A2548
MethanolN/A2548
DMSON/A2548

Researchers should populate this table with their experimentally determined values.

Interpreting the Results

The obtained solubility data will provide valuable insights into the physicochemical properties of this compound. The pH-solubility profile in aqueous buffers will be particularly informative for predicting its behavior in the gastrointestinal tract and guiding the development of oral dosage forms. High solubility in organic solvents like DMSO is expected and is important for in vitro screening assays.

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for its successful development as a potential therapeutic agent. The methodologies and principles outlined in this guide provide a robust framework for generating the high-quality solubility data necessary to make informed decisions throughout the drug discovery and development process. By adhering to these rigorous experimental practices, researchers can confidently characterize this critical physicochemical property and pave the way for rational formulation design and predictable in vivo performance.

References

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? [Link]

  • Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Biorelevant.com. Equilibrium solubility of a drug substance. [Link]

  • National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Slideshare. (2016, September 20). solubility experimental methods.pptx. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • ResearchGate. 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. [Link]

  • PubChem. 2-Amino-2-(4-nitrophenyl)acetic acid. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

Sources

A Technical Guide to the Potential Research Applications of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern chemical and pharmaceutical research, the strategic design of molecular scaffolds that serve as versatile starting points for discovery is of paramount importance. 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid is one such molecule, embodying significant untapped potential. While this specific compound is not extensively documented in current literature, its structural motifs—an N-aryl amino acid core combined with a nitroaromatic system—position it as a highly valuable intermediate for a range of research applications. The presence of the nitro group, a versatile functional handle, ortho to the amino acid linkage, and a methoxy group providing electronic influence, creates a unique chemical entity ripe for exploration.

This technical guide provides a comprehensive overview of the potential research applications of this compound. We will delve into its physicochemical properties, propose key research avenues in medicinal chemistry and materials science, and provide detailed experimental protocols for its synthesis and subsequent derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in their discovery pipelines.

Physicochemical Properties and Structural Features

The structure of this compound suggests a set of physicochemical properties that make it an attractive candidate for further chemical modification.

PropertyPredicted Value/CharacteristicSignificance in Research Applications
Molecular Formula C₉H₁₀N₂O₅Provides the basis for molecular weight and elemental composition.
Molecular Weight 226.19 g/mol A relatively low molecular weight allows for significant further derivatization without violating Lipinski's Rule of Five in drug discovery contexts.
Polar Surface Area ~100-120 ŲThe presence of nitro, carboxylic acid, and amine groups suggests significant polarity, influencing solubility and potential for hydrogen bonding with biological targets.
XLogP3 ~1.5 - 2.0Indicates a moderate lipophilicity, which can be fine-tuned through derivatization to optimize pharmacokinetic properties.
Hydrogen Bond Donors 2 (amine N-H, carboxylic acid O-H)Key for molecular recognition and binding to biological targets such as enzymes and receptors.
Hydrogen Bond Acceptors 6 (methoxy oxygen, two nitro oxygens, two carboxylic acid oxygens)Offers multiple points of interaction for designing targeted molecular interactions.
Reactivity The nitro group is a strong electron-withdrawing group, influencing the aromatic ring's reactivity. The carboxylic acid and secondary amine are nucleophilic and can be readily functionalized.The nitro group can be reduced to an amine, a key transformation for synthesizing heterocyclic systems. The carboxylic acid and amine are handles for peptide coupling and other modifications.

Core Research Applications

The true potential of this compound lies in its utility as a versatile building block. Its structure is predisposed to several high-value research applications.

Medicinal Chemistry and Drug Discovery

The N-aryl amino acid scaffold is a well-established pharmacophore in medicinal chemistry.[1] The introduction of the 4-methoxy-2-nitrophenyl group offers unique opportunities for generating novel molecular entities.

The 2-nitroaniline moiety is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in numerous FDA-approved drugs.[2] The strategic placement of the nitro group ortho to the amino acid linkage in this compound makes it an ideal precursor for intramolecular cyclization following nitro group reduction. This pathway can lead to novel benzimidazole-2-carboxylic acid derivatives, which can be further functionalized.

Kinase inhibitors are a cornerstone of modern oncology, and many successful drugs feature a core heterocyclic scaffold that can engage in hydrogen bonding with the kinase hinge region. The proposed benzimidazole derivatives from this starting material could be decorated with various side chains to target the ATP-binding site of specific kinases.

G start This compound reduction Nitro Group Reduction (e.g., H₂, Pd/C) start->reduction intermediate 2-((2-Amino-4-methoxyphenyl)amino)acetic acid reduction->intermediate cyclization Intramolecular Cyclization (e.g., heat or acid catalysis) intermediate->cyclization product 1,2,3,4-Tetrahydro-7-methoxyquinoxalin-2-one cyclization->product

Caption: Proposed synthetic pathway to a quinoxalinone derivative.

N-aryl amino acids have demonstrated potential as antibacterial agents.[1][3] The title compound can serve as a scaffold for generating a library of derivatives to be screened against various bacterial strains. Modifications can be made at the carboxylic acid (e.g., forming amides or esters) and by further substitution on the aromatic ring after nitro reduction. The methoxy group can also be a site for modification in later-stage lead optimization.

G start This compound derivatization Chemical Derivatization start->derivatization library Library of Novel Compounds derivatization->library screening Antibacterial Screening library->screening hit Hit Compounds screening->hit lead_opt Lead Optimization hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Workflow for antibacterial drug discovery.

Precursor for Heterocyclic Synthesis

Beyond benzimidazoles, the diamine intermediate formed after nitro reduction is a versatile precursor for a wide range of heterocyclic systems. Depending on the cyclizing agent used, one could synthesize quinoxalines, phenazines, and other fused bicyclic systems. These heterocyclic cores are prevalent in materials science (e.g., organic electronics) and as scaffolds in medicinal chemistry.

Building Block in Peptide and Peptidomimetic Chemistry

N-aryl amino acids can be incorporated into peptide chains to create peptidomimetics with altered structural and biological properties.[4] The inclusion of this compound could introduce a unique bend or constraint in a peptide backbone, potentially enhancing its binding affinity or proteolytic stability. The nitro group also serves as a latent functional group that can be selectively modified after peptide synthesis.

Experimental Protocols

The following protocols are proposed as a starting point for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol is based on the nucleophilic aromatic substitution of a suitable halo-nitroaromatic compound with glycine.

Materials:

  • 2-Chloro-5-methoxynitrobenzene or 2-Fluoro-5-methoxynitrobenzene

  • Glycine

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-chloro-5-methoxynitrobenzene (1.0 eq), glycine (1.5 eq), and potassium carbonate (2.0 eq).

  • Add DMF to dissolve the reagents and stir the mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Protocol 2: Reduction of the Nitro Group and Cyclization to a Benzimidazole Derivative

This protocol describes the conversion of the title compound into a benzimidazole scaffold.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Formic acid or Trimethyl orthoformate

  • Hydrochloric acid (HCl)

Procedure:

Part A: Nitro Group Reduction

  • Dissolve this compound (1.0 eq) in methanol in a hydrogenation vessel.

  • Carefully add Pd/C (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi or balloon pressure) and stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-((2-amino-4-methoxyphenyl)amino)acetic acid, which can be used directly in the next step.

Part B: Benzimidazole Formation

  • Dissolve the crude diamino intermediate in formic acid (as both solvent and reagent).

  • Heat the mixture to reflux (around 100 °C) for 2-4 hours.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting benzimidazole derivative by column chromatography or recrystallization.

Conclusion

While this compound is not a widely studied molecule, its constituent parts point to a wealth of potential research applications. As a precursor for novel benzimidazoles, a scaffold for antibacterial discovery, and a unique building block for peptidomimetics, it represents a valuable starting point for innovation in both medicinal chemistry and materials science. The synthetic routes to this compound and its derivatives are accessible through established chemical transformations. It is our hope that this guide will inspire researchers to explore the full potential of this promising chemical entity.

References

  • Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Structure-Activity: 2-Methyl-5-nitroaniline Derivatives in Drug Discovery. Retrieved from [Link]

  • Osinubi, A., Asekun, O., & Familoni, O. B. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Reactions. Published. Retrieved from [Link]

  • MDPI. (n.d.). N-Aryl Amino Acids as Potential Antibacterial Agents. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis and Application of N-Aryl Peptides. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • Buchwald, S. L., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity of Nitro-Substituted Phenylaminoacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a nitro moiety onto a phenylaminoacetic acid scaffold profoundly influences its physicochemical properties and biological activities. This guide provides an in-depth exploration of nitro-substituted phenylaminoacetic acids, a class of compounds demonstrating significant potential in drug discovery. We will dissect their synthesis, elucidate their diverse biological activities—including antimicrobial, anticancer, and anti-inflammatory effects—and explore the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the evaluation and potential application of these molecules. We will delve into detailed experimental protocols, structure-activity relationships, and future perspectives, grounding all claims in authoritative scientific literature.

Introduction: The Nitro Group as a Bioactive Modulator

Phenylaminoacetic acids represent a versatile scaffold in medicinal chemistry. However, their therapeutic potential can be significantly amplified through strategic chemical modification. The nitro group (NO₂), despite its simple structure, is a powerful electron-withdrawing group that dramatically alters the electronic properties, polarity, lipophilicity, and metabolic fate of a parent molecule.[1][2][3] Historically viewed with caution due to potential toxicity, the nitro group is now recognized as a "pharmacophore and a toxicophore," capable of being selectively toxic to pathogens or cancer cells while offering therapeutic benefits.[1][2]

The biological activity of nitroaromatic compounds is often linked to the reductive metabolism of the nitro group within cells.[1][4] This process can generate a cascade of reactive intermediates, including nitroso and hydroxylamino species, as well as superoxide radicals.[1][4] These reactive species can induce cellular damage through various mechanisms, such as DNA strand scission and oxidative stress, forming the basis of their antimicrobial and antineoplastic effects.[1][2] This guide synthesizes the current understanding of nitro-substituted phenylaminoacetic acids, providing a comprehensive technical resource for their study and development.

Synthesis of Nitro-Substituted Phenylaminoacetic Acids

The synthesis of these compounds is typically achieved through electrophilic aromatic substitution, specifically the nitration of a phenylaminoacetic acid precursor. The choice of reaction conditions is critical to control the regioselectivity (ortho, meta, para positioning of the nitro group) and to avoid unwanted side reactions.

General Synthesis Workflow

The most common method involves the use of a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

G cluster_start Starting Material cluster_reagents Nitration Reagents cluster_process Reaction & Work-up cluster_end Final Product A Phenylaminoacetic Acid C Controlled Temperature (e.g., 0°C to RT) A->C B Concentrated H₂SO₄ + Concentrated HNO₃ B->C D Hydrolysis (Cold Water Quench) C->D E Neutralization (e.g., NH₄OH) D->E F Isolation & Purification (Filtration, Washing) E->F G Nitro-Substituted Phenylaminoacetic Acid F->G

Caption: General workflow for the synthesis of nitro-substituted phenylaminoacetic acids.

Detailed Experimental Protocol: Synthesis of 2-Amino-2-(3-nitrophenyl)acetic acid

This protocol is adapted from established chemical synthesis procedures.[5] It describes the meta-nitration of 2-amino-2-phenylacetic acid. The amino group is a strong ortho, para-director; however, under strongly acidic conditions, it is protonated to form an ammonium (-NH₃⁺) group, which is a meta-director.

Materials:

  • 2-amino-2-phenylacetic acid (5 g, 33 mmol)

  • Concentrated sulfuric acid (98% w/w, 5 mL)

  • Fuming nitric acid (90% w/w, 5 mL)

  • Cold deionized water (60 mL)

  • 10 M Ammonia solution (NH₄OH)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask (e.g., 250 mL round-bottom flask)

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Nitrating Mixture: In the reaction flask, carefully and slowly add 5 mL of concentrated sulfuric acid to 5 mL of fuming nitric acid while cooling the flask in an ice bath. Stir the mixture gently. Causality Note: This exothermic reaction generates the nitronium ion (NO₂⁺). Pre-cooling and slow addition are crucial for safety and to prevent degradation of the starting material.

  • Addition of Starting Material: Cool the prepared nitrating mixture to 0°C. Slowly add 5 g of 2-amino-2-phenylacetic acid to the mixture in small portions over 15-20 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction: Stir the reaction mixture vigorously at 0°C for 1 hour.

  • Warming: Remove the ice bath and continue stirring at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • Hydrolysis (Quenching): Carefully pour the reaction mixture into 60 mL of cold water with vigorous stirring. This step hydrolyzes any remaining acid anhydride intermediates and precipitates the product.

  • Neutralization: Adjust the pH of the resulting solution to neutral (pH ~7) by the dropwise addition of 10 M ammonia solution. This step is highly exothermic and should be performed slowly in an ice bath. Neutralization deprotonates the carboxylic acid and amino groups, causing the product to precipitate.

  • Precipitation and Isolation: Stir the neutralized mixture at 4°C for 10 hours to maximize product precipitation.

  • Filtration and Washing: Isolate the yellow powdery solid by filtration using a Buchner funnel. Wash the product thoroughly with cold water to remove any residual salts.

  • Drying: Dry the product under vacuum to obtain the final 2-amino-2-(3-nitrophenyl)acetic acid. The reported yield for this procedure is approximately 64%.[5]

Core Biological Activities and Mechanisms of Action

The presence of the nitro group confers a broad spectrum of biological activities.[1][6] The primary mechanism often involves intracellular enzymatic reduction of the nitro group, which creates cytotoxic effects selectively in anaerobic or hypoxic environments, such as those found in solid tumors or bacterial colonies.[1][2]

Antimicrobial Activity

Nitro-substituted compounds are effective against a wide range of microorganisms, including bacteria and fungi.[1][7][8]

Mechanism of Action: The most accepted model for antimicrobial action involves the reductive activation of the nitro group by microbial nitroreductases.[1] This process occurs in a step-wise fashion, generating highly reactive intermediates.

  • Nitro Radical Anion Formation: The nitro group (R-NO₂) accepts an electron to form a nitro radical anion (R-NO₂⁻).

  • Reactive Species Generation: This radical can react with molecular oxygen to produce superoxide radicals (O₂⁻), initiating a futile redox cycle that depletes cellular reducing equivalents and causes oxidative stress.[4]

  • DNA Damage: Under anaerobic conditions, further reduction leads to nitroso (R-NO) and hydroxylamino (R-NHOH) intermediates. These species can covalently bind to and damage microbial DNA, leading to strand breaks and cell death.[1][2]

G cluster_cell Microbial Cell A Nitro-Compound (R-NO₂) B Nitroreductase (+ e⁻) A->B Uptake C Nitro Radical Anion (R-NO₂⁻) B->C D Further Reduction (+ e⁻) C->D Anaerobic Conditions H O₂ C->H Redox Cycling E Nitroso (R-NO) & Hydroxylamino (R-NHOH) Intermediates D->E F DNA E->F Covalent Binding G DNA Damage & Cell Death F->G I Superoxide (O₂⁻) (Oxidative Stress) H->I I->G Contributes to

Caption: Proposed antimicrobial mechanism of nitro-compounds via reductive activation.

Data Summary: Antimicrobial Activity The following table summarizes the activity of representative nitro-substituted compounds against various pathogens.

Compound ClassOrganismActivity Metric (MIC/MBC)Reference
Nitro-PyrrolomycinsStaphylococcus aureus20 µM (MBC)[1][9]
Nitro-PyrrolomycinsPseudomonas aeruginosa30 µM (MBC)[1][9]
N-substituted NitrophthalimidesBacillus subtilisActive at 0.25% conc.[8]
Nitro-Thiazole DerivativesCandida albicansModerate Activity[7]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Anticancer Activity

The hypoxic (low oxygen) microenvironment of solid tumors makes them particularly susceptible to drugs activated by nitroreductases, an approach known as hypoxia-activated prodrug (HAP) therapy. Nitro-substituted compounds fit this profile perfectly.

Mechanism of Action: Similar to the antimicrobial mechanism, anticancer activity relies on the reductive bioactivation of the nitro group, which is more efficient in the hypoxic core of tumors.[1][10]

  • Selective Cytotoxicity: The reduction of the nitro group generates cytotoxic species that damage DNA and other macromolecules, leading to apoptosis of cancer cells.[1][10]

  • Reduced Off-Target Toxicity: In well-oxygenated normal tissues, the nitro radical anion is rapidly re-oxidized back to the parent nitro compound, minimizing damage to healthy cells.[9] This selectivity is a key advantage.

Studies have shown that some synthetic nitro-pyrrolomycins are as active or more active than established anticancer agents against colon (HCT116) and breast (MCF-7) cancer cell lines, while being less toxic to normal cells.[9][10][11] The position of the nitro group on the aromatic ring significantly influences this activity.[9]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Nitro-substituted compounds have demonstrated potent anti-inflammatory effects.[1][12]

Mechanism of Action: The anti-inflammatory mechanism is often multi-targeted:

  • iNOS Inhibition: Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) contributes to inflammatory processes. Some nitro compounds are effective inhibitors of iNOS.[1]

  • Cytokine Modulation: They can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[1][12]

  • COX-2 Inhibition: Some derivatives may also inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins.[1]

For instance, certain nitro-substituted benzamides have shown promising results in inhibiting iNOS and other pro-inflammatory cytokines.[1] Similarly, nitro-porphyrins have been shown to significantly decrease acute inflammation and modulate cytokine production in macrophages.[12]

Protocol for Biological Evaluation: Antimicrobial Susceptibility Testing

To assess the antimicrobial efficacy of newly synthesized compounds, a standardized protocol such as the broth microdilution method is essential for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for MIC Determination

G A Prepare Stock Solution of Test Compound (e.g., in DMSO) B Perform 2-fold Serial Dilutions in 96-well plate with liquid growth medium A->B C Inoculate wells with standardized microbial suspension (e.g., 5x10⁵ CFU/mL) B->C E Incubate plate (e.g., 37°C for 24h) C->E D Include Controls: - Positive (microbe, no drug) - Negative (medium only) - Drug Control (drug, no microbe) D->E F Assess Microbial Growth (Visual inspection or OD measurement) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol
  • Preparation: Prepare a stock solution of the nitro-substituted phenylaminoacetic acid in a suitable solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria) to each well. Add 100 µL of the stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the negative control wells.

  • Controls: Set up a positive control (broth + inoculum), a negative control (broth only), and a sterility control for the compound (broth + highest concentration of the compound).

  • Incubation: Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for E. coli).

  • MIC Reading: After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Future Perspectives and Conclusion

Nitro-substituted phenylaminoacetic acids are a compelling class of molecules with a diverse and potent range of biological activities. Their inherent mechanism of reductive activation makes them particularly promising as selective agents against microbial pathogens and as hypoxia-activated anticancer drugs. The ability to modulate inflammatory pathways further broadens their therapeutic potential.

Future research should focus on:

  • Optimizing Selectivity: Fine-tuning the chemical structure to enhance activation in target cells (microbes, cancer) while minimizing effects on healthy host cells. This includes exploring the impact of different substitution patterns on the phenyl ring.

  • Elucidating Detailed Mechanisms: While the reductive activation pathway is well-accepted, the specific intracellular targets and downstream signaling effects for different derivatives require deeper investigation.

  • In Vivo Efficacy and Toxicology: Promising in vitro candidates must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Guarcello, A., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Antibiotics, 9(6), 292. [Link]

  • Herrerías, C. I., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link]

  • CN101805265A. (2010). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Guarcello, A., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI. [Link]

  • ResearchGate. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. [Link]

  • CN101805265B. (2012). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Wang, C. Y., et al. (1975). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Antimicrobial Agents and Chemotherapy, 8(2), 216-219. [Link]

  • Nguyen, H. T. T., et al. (2022). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 12(15), 9293-9304. [Link]

  • Zhang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(3), 183. [Link]

  • Mosqueira, V. C. F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Antioxidants, 11(7), 1253. [Link]

  • Herrerías, C. I., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Organic Chemistry: Current Research. [Link]

  • Al-Jaff, A. O., et al. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. [Link]

  • Kagal, S. A., et al. (1966). Antibacterial activity of N-substituted 3 and 4-nitrophthalimides. Indian Journal of Microbiology, 6(3), 68-71. [Link]

  • Herrerías, C. I., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-559. [Link]

  • Livi, O., et al. (1979). Substituted phenylthiophenylamines with antiinflammatory activity. Il Farmaco; edizione scientifica, 34(3), 217-230. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2021). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 26(20), 6279. [Link]

  • CN101486654A. (2009). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Velázquez-Jiménez, J., et al. (2022). Synthesis and evaluation of antinociceptive and anti-inflammatory effects of nitro-porphyrins. ResearchGate. [Link]

  • Gmitrowicz, K., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 25(11), 5988. [Link]

  • Gorla, S. K., et al. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 43(10), 1580-1589. [Link]

  • Mayer, B., et al. (1995). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British Journal of Pharmacology, 114(2), 387-394. [Link]

Sources

An In-depth Technical Guide to 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Strategic Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid is a bespoke intermediate, engineered with a unique constellation of functional groups that render it exceptionally valuable for the synthesis of nitrogen-containing heterocycles. Its structure, featuring a secondary amine, a carboxylic acid, and an ortho-positioned nitro group on a methoxy-activated benzene ring, provides a latent capacity for intramolecular cyclization reactions.

This guide serves as a technical deep-dive into the synthesis, properties, and core applications of this compound. Moving beyond a simple recitation of facts, we will explore the causal logic behind experimental design and the mechanistic underpinnings of its most powerful transformations. The primary focus will be on its utility in constructing benzodiazepine-like scaffolds, a privileged structure in medicinal chemistry. This document is designed to equip researchers and drug development professionals with the expert insights required to effectively leverage this building block in their synthetic campaigns.

Physicochemical Properties and Spectroscopic Profile

The physical and spectroscopic properties of a compound are fundamental to its application, providing the basis for reaction monitoring, quality control, and structural verification.

Compound Data Summary

A summary of the key physicochemical data for this compound is provided below.

PropertyValue
Chemical Name This compound
CAS Number 55687-28-0
Molecular Formula C₉H₁₀N₂O₅
Molecular Weight 226.19 g/mol
Appearance Expected to be a yellow or orange crystalline solid
Predicted Spectroscopic Analysis

While comprehensive experimental spectra for this specific molecule are not widely published, its spectroscopic fingerprint can be reliably predicted based on its functional groups and electronic environment. These predictions are crucial for chemists to identify the compound during and after its synthesis.[1]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆) : The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The electron-withdrawing nitro group and electron-donating methoxy and amino groups create a characteristic pattern on the aromatic ring.

Chemical Shift (δ) (ppm)MultiplicityAssignmentRationale
~8.5 - 9.5Broad Singlet-COOHThe acidic proton is typically broad and downfield, and its signal can exchange with D₂O.
~8.0 - 8.2Broad Triplet-NH-The secondary amine proton will couple to the adjacent CH₂ group. Its chemical shift is highly dependent on solvent and concentration.
~7.65d, J ≈ 2.5 HzAr-H (H-3)This proton is ortho to the strongly electron-withdrawing NO₂ group, causing significant deshielding and a downfield shift.
~7.15dd, J ≈ 9.0, 2.5 HzAr-H (H-5)This proton is coupled to both H-6 (ortho) and H-3 (meta).
~6.85d, J ≈ 9.0 HzAr-H (H-6)This proton is ortho to the secondary amine group.
~4.10d, J ≈ 5.0 Hz-CH₂-The methylene protons are adjacent to the chiral center and coupled to the NH proton.
~3.80Singlet-OCH₃Methoxy group protons are typically sharp singlets in this region.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆) : The carbon spectrum will reflect the electronic effects of the substituents on the aromatic ring.

Chemical Shift (δ) (ppm)AssignmentRationale
~171.5-COOHThe carboxylic acid carbon is characteristically found in the downfield region of the spectrum.
~152.0Ar C-4The carbon atom bearing the electron-donating methoxy group.
~145.0Ar C-1The carbon atom attached to the amino group.
~138.0Ar C-2The carbon atom bearing the strongly electron-withdrawing nitro group.
~126.0Ar C-5Aromatic CH carbon.
~115.0Ar C-6Aromatic CH carbon.
~112.0Ar C-3Aromatic CH carbon, significantly influenced by the adjacent nitro group.
~56.0-OCH₃The carbon of the methoxy group.
~45.0-CH₂-The methylene carbon adjacent to the nitrogen and the carboxyl group.

Predicted Infrared (IR) Spectrum : The IR spectrum is invaluable for identifying the key functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300 - 2500O-H (Carboxylic Acid)Stretching (very broad)
~3350N-HStretching
~1710C=O (Carboxylic Acid)Stretching
~1580 & ~1340N-O (Nitro Group)Asymmetric & Symmetric Stretching
~1250C-O (Aryl Ether)Stretching

Synthesis of the Building Block: A Proposed Protocol

The synthesis of this compound can be efficiently achieved via a two-step process starting from the commercially available 4-methoxy-2-nitroaniline. The strategy involves an initial N-alkylation with an ethyl haloacetate followed by saponification of the resulting ester.

Synthesis_Workflow A 4-Methoxy-2-nitroaniline reagent1 Ethyl bromoacetate, K₂CO₃, Acetonitrile B Ethyl 2-((4-methoxy-2-nitrophenyl)amino)acetate reagent2 1. NaOH (aq) 2. HCl (aq) C This compound reagent1->B N-Alkylation reagent2->C Saponification

Sources

An In-depth Technical Guide to 2-((4-Methoxy-2-nitrophenyl)amino)acetic Acid: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid, a niche yet significant organic compound. While direct historical accounts of its discovery are not widely documented, its synthesis is logically derived from established chemical principles. This guide elucidates a plausible and detailed synthetic pathway, starting from readily available precursors. It further delves into the compound's chemical properties, inferred from its structural analogues, and explores its potential applications in medicinal chemistry and material science, drawing parallels with the broader class of N-aryl glycine derivatives. This document is intended to be a valuable resource, offering both foundational knowledge and practical insights for professionals in the field of chemical synthesis and drug development.

Introduction: Unveiling a Structurally Significant Scaffold

This compound, also known as N-(4-methoxy-2-nitrophenyl)glycine, belongs to the class of N-aryl glycine derivatives. This class of compounds has garnered significant interest in various scientific domains due to their versatile chemical nature and biological activities.[1][2] The core structure, featuring a substituted nitrophenyl ring linked to a glycine moiety, presents a unique combination of functional groups that can be pivotal for molecular interactions and further chemical modifications. The presence of a nitro group, a methoxy group, and a carboxylic acid function imparts specific electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[3]

While the specific discovery and historical milestones of this compound are not prominently featured in scientific literature, its synthesis can be logically deduced from well-established organic reactions. This guide will, therefore, focus on a detailed, plausible synthetic route, grounded in established methodologies for the synthesis of its precursors and related N-aryl glycines.

A Plausible Synthetic Pathway: From Precursor to Product

The synthesis of this compound can be strategically approached in a two-step sequence starting from the commercially available 4-methoxyaniline. The overall strategy involves the introduction of a nitro group at the ortho position to the amino group, followed by the N-alkylation with a two-carbon acetic acid chain.

Step 1: Synthesis of the Key Intermediate: 4-Methoxy-2-nitroaniline

The critical intermediate for the synthesis of the target molecule is 4-methoxy-2-nitroaniline. The direct nitration of 4-methoxyaniline is often challenging due to the strong activating nature of the amino and methoxy groups, which can lead to multiple nitration products and oxidation.[4] Therefore, a more controlled and higher-yielding approach involves a protection-nitration-deprotection sequence.

Reaction Scheme:

Synthesis_Step1 4-Methoxyaniline 4-Methoxyaniline N-(4-methoxyphenyl)acetamide N-(4-methoxyphenyl)acetamide 4-Methoxyaniline->N-(4-methoxyphenyl)acetamide Acetylation (Acetic Anhydride, Acetic Acid) N-(4-methoxy-2-nitrophenyl)acetamide N-(4-methoxy-2-nitrophenyl)acetamide N-(4-methoxyphenyl)acetamide->N-(4-methoxy-2-nitrophenyl)acetamide Nitration (HNO3, H2SO4) 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline N-(4-methoxy-2-nitrophenyl)acetamide->4-Methoxy-2-nitroaniline Hydrolysis (Alkali)

Caption: Synthesis of 4-Methoxy-2-nitroaniline.

Experimental Protocol: Synthesis of 4-Methoxy-2-nitroaniline [4][5][6]

Part A: Acetylation of 4-Methoxyaniline

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-methoxyaniline in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride to the solution while stirring.

  • Reaction Conditions: Gently warm the mixture for a short period (e.g., 15-30 minutes) to facilitate the reaction.

  • Work-up and Isolation: Pour the reaction mixture into ice-cold water to precipitate the N-(4-methoxyphenyl)acetamide. Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

Part B: Nitration of N-(4-methoxyphenyl)acetamide

  • Reaction Setup: Suspend the dried N-(4-methoxyphenyl)acetamide in glacial acetic acid and cool the mixture in an ice bath to 0-5 °C.

  • Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature is maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at a low temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture over crushed ice to precipitate the N-(4-methoxy-2-nitrophenyl)acetamide. Collect the solid by filtration, wash with cold water until the washings are neutral, and dry.

Part C: Hydrolysis of N-(4-methoxy-2-nitrophenyl)acetamide

  • Reaction Setup: In a beaker, mix the N-(4-methoxy-2-nitrophenyl)acetamide with a cold solution of Claisen's alkali.

  • Reaction Conditions: Stir and warm the mixture on a steam bath for approximately 15 minutes. The mixture will initially liquefy and then form a thick paste.

  • Hydrolysis: Add water and continue heating on the steam bath for an additional 30 minutes, breaking up any solid mass with a stirring rod.

  • Isolation and Purification: Cool the mixture thoroughly in an ice bath. Collect the resulting red-orange crystals of 4-methoxy-2-nitroaniline by suction filtration. Wash the crystals extensively with cold water until the washings are neutral and then dry the product.

Step 2: N-Alkylation to Yield this compound

The final step in the synthesis is the introduction of the acetic acid moiety onto the amino group of 4-methoxy-2-nitroaniline. This is typically achieved through an N-alkylation reaction using a haloacetic acid or its ester, followed by hydrolysis if an ester is used.[7]

Reaction Scheme:

Synthesis_Step2 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline Target_Molecule This compound 4-Methoxy-2-nitroaniline->Target_Molecule N-Alkylation (Chloroacetic acid, Base)

Caption: Synthesis of the target molecule.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-2-nitroaniline in a suitable polar aprotic solvent such as acetonitrile.

  • Reagent Addition: Add a base, such as potassium carbonate or sodium bicarbonate, to the mixture. Then, add a solution of chloroacetic acid in the same solvent dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the crude product. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Physicochemical and Spectroscopic Properties (Predicted)

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₉H₁₀N₂O₅
Molecular Weight 226.19 g/mol
Appearance Likely a yellow or orange crystalline solid
Solubility Sparingly soluble in water, soluble in polar organic solvents
Melting Point Expected to be a solid with a defined melting point

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the glycine moiety, the methoxy protons, and the amine proton. The aromatic protons will likely appear as a complex multiplet due to the substitution pattern. The methylene protons would be a singlet, and the methoxy protons a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methoxy carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, and the C-O stretch of the methoxy group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of functional groups.

Potential Applications and Research Significance

The structural features of this compound suggest its potential utility in several areas of chemical and pharmaceutical research.

  • Intermediate in Organic Synthesis: This compound can serve as a valuable intermediate for the synthesis of various heterocyclic compounds. The presence of the nitro group allows for its reduction to an amino group, which can then participate in cyclization reactions to form benzimidazoles, quinoxalines, or other nitrogen-containing heterocycles.

  • Medicinal Chemistry: N-aryl glycine derivatives have been investigated for a range of biological activities, including anti-inflammatory properties.[2] The specific substitution pattern of the target molecule could be explored for its potential as a scaffold in the design of novel therapeutic agents.

  • Material Science: N-aryl glycines have also been explored as versatile initiators for various polymerization reactions.[1] The electronic properties imparted by the nitro and methoxy groups could influence its performance in such applications.

Conclusion

While the historical discovery of this compound remains to be fully elucidated from publicly available records, a robust and logical synthetic pathway can be constructed based on well-established organic chemistry principles. This guide provides a detailed, step-by-step methodology for its synthesis, starting from readily accessible materials. The predicted physicochemical and spectroscopic properties, along with the potential applications in organic synthesis, medicinal chemistry, and material science, highlight the compound's significance as a valuable building block for further research and development. This technical guide serves as a foundational resource for scientists and researchers, enabling them to synthesize and explore the potential of this intriguing molecule.

References

  • US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis - Google P
  • 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem. (URL: [Link])

  • N-Aryl glycines as versatile initiators for various polymerizations - RSC Publishing. (URL: [Link])

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed. (URL: [Link])

  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. (URL: [Link])

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PubMed Central. (URL: [Link])

  • CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google P
  • N-(2-Nitrophenylsulfonyl)glycine methyl ester | Request PDF - ResearchGate. (URL: [Link])

  • Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling - Chemical Communications (RSC Publishing). (URL: [Link])

  • 1270320-95-0 | 2-amino-2-(2-methoxy-5-nitrophenyl)acetic acid | AA Blocks. (URL: [Link])

  • Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents - Organic Chemistry Portal. (URL: [Link])

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. - ResearchGate. (URL: [Link])

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC. (URL: [Link])

  • (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem - NIH. (URL: [Link])

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters | Journal of Emerging Investigators. (URL: [Link])

  • EPA/NIH Mass Spectral Data Base - GovInfo. (URL: [Link])

Sources

Methodological & Application

An In-Depth Technical Guide to the Synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note details a robust, three-step synthesis protocol for 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid, a key intermediate in the development of pharmaceuticals, particularly as a precursor to substituted benzimidazoles. The synthesis commences with the commercially available and cost-effective starting material, p-anisidine (4-methoxyaniline). The protocol is designed for maximum yield and purity, involving an initial protection of the amine via acetylation, followed by a regioselective nitration, and concluding with a tandem deprotection and N-alkylation sequence. This guide provides not only step-by-step experimental procedures but also elucidates the chemical principles and strategic decisions behind each step. It is intended for an audience of researchers, organic chemists, and drug development professionals, offering field-proven insights to ensure successful and reproducible synthesis.

Introduction and Strategic Overview

This compound is a valuable building block in synthetic organic chemistry. Its structure, featuring an ortho-nitroaniline moiety coupled with an N-acetic acid side chain, makes it an ideal precursor for the synthesis of various heterocyclic compounds. Specifically, the reduction of the nitro group and subsequent intramolecular cyclization with the carboxylic acid function provides a direct route to 5-methoxy-1H-benzo[d]imidazol-2(3H)-one and related structures, which are core scaffolds in numerous biologically active molecules.

Direct synthesis of the target molecule presents significant challenges. The aniline nitrogen in the starting material, 4-methoxy-2-nitroaniline, is a relatively weak nucleophile due to the electron-withdrawing effect of the adjacent nitro group. Furthermore, direct nitration of p-anisidine is difficult to control, often leading to a mixture of isomers and oxidative side products.[1] To circumvent these issues, this protocol employs a strategic, multi-step approach that ensures high regioselectivity and yield.

The overall synthetic pathway is depicted below:

Figure 1: Overall synthesis pathway.

Safety and Hazard Management

This protocol involves the use of hazardous and corrosive materials. All procedures must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemically resistant gloves, and a lab coat, must be worn at all times.

CompoundKey HazardsGHS Hazard Statements
p-Anisidine Toxic if swallowed, inhaled, or in contact with skin. May cause cancer and organ damage. Very toxic to aquatic life.[2]H300+H310+H330, H350, H373, H400[3]
Acetic Anhydride Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[3]H226, H302, H332, H314[3]
Nitric Acid (Conc.) Oxidizing solid. May be corrosive to metals. Causes severe skin burns and eye damage.[3]H272, H290, H314[3]
Sodium Hydroxide Corrosive. Causes severe skin burns and eye damage.H314
Ethyl Bromoacetate Lachrymator. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.H301, H314, H331
Acetone Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.H225, H319, H336

Part 1: Synthesis of the Key Intermediate: 4-Methoxy-2-nitroaniline

Principle and Rationale

The synthesis of 4-methoxy-2-nitroaniline from p-anisidine is a well-established three-step process.[1][4]

  • Acetylation: The highly activating and oxidatively sensitive primary amino group of p-anisidine is first protected as an acetamide. This is a critical step for two reasons: it moderates the activating strength of the substituent, preventing over-nitration, and it sterically hinders the position ortho to the amine, directing the incoming electrophile (NO₂⁺) to the other available ortho position (ortho to the methoxy group).[5]

  • Nitration: The resulting N-(4-methoxyphenyl)acetamide is then subjected to electrophilic aromatic substitution using nitric acid. The acetamido and methoxy groups are both ortho-, para-directing. Since the para position is blocked, nitration occurs regioselectively at the position ortho to the methoxy group.

  • Hydrolysis: The acetyl protecting group is removed by base-catalyzed hydrolysis to regenerate the amine, yielding the desired 4-methoxy-2-nitroaniline.

Experimental Protocol: 4-Methoxy-2-nitroaniline

This protocol is adapted from procedures published in Organic Syntheses and related technical guides.[1][6]

Step 1.1: Acetylation to form N-(4-methoxyphenyl)acetamide

  • To a 1 L flask equipped with a magnetic stirrer, add p-anisidine (61.5 g, 0.5 mol), glacial acetic acid (150 mL), and water (110 mL).

  • Stir the mixture until the p-anisidine has completely dissolved.

  • Place the flask in an ice-water bath and add 175 g of crushed ice to the solution.

  • Once the internal temperature reaches 0–5 °C, add acetic anhydride (52 mL, 0.55 mol) in a single portion with vigorous stirring. The mixture will rapidly solidify into a white crystalline mass.

  • Remove the ice bath and allow the mixture to warm. The solid will dissolve upon gentle heating.

  • Cool the solution to precipitate the N-(4-methoxyphenyl)acetamide. Collect the crystals by vacuum filtration, wash with cold water, and air dry. The intermediate is typically carried forward without further purification.

Step 1.2: Nitration of N-(4-methoxyphenyl)acetamide

  • Suspend the crude N-(4-methoxyphenyl)acetamide from the previous step in 150 mL of glacial acetic acid in a 1 L flask.

  • Cool the mixture in an ice-salt bath to 0-5 °C with efficient stirring.

  • CAUTION: Highly exothermic reaction. Add concentrated nitric acid (50 mL) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at low temperature for an additional hour.

  • Pour the reaction mixture slowly over 500 g of crushed ice with stirring. A yellow precipitate of N-(4-methoxy-2-nitrophenyl)acetamide will form.

  • Collect the yellow solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and press dry.

Step 1.3: Hydrolysis to 4-Methoxy-2-nitroaniline

  • In a 1 L beaker, prepare a solution of sodium hydroxide (40 g, 1.0 mol) in 250 mL of water. Cool the solution in an ice bath.

  • Add the crude, damp N-(4-methoxy-2-nitrophenyl)acetamide to the cold NaOH solution with stirring.

  • Gently warm the mixture on a steam bath for 30-45 minutes. The yellow solid will initially liquefy and then form a thick, red-orange paste.

  • Cool the mixture thoroughly in an ice bath.

  • Collect the red-orange crystals of 4-methoxy-2-nitroaniline by vacuum filtration.

  • Wash the crystals with a large volume of cold water until the filtrate is neutral.

  • Dry the product in a vacuum desiccator over potassium hydroxide. A typical yield is 65-75% based on the starting p-anisidine.

Part 2: Synthesis of this compound

Principle and Rationale

The final product is synthesized via a two-step sequence involving N-alkylation followed by ester hydrolysis.

  • N-Alkylation: 4-Methoxy-2-nitroaniline undergoes a nucleophilic substitution reaction with ethyl bromoacetate. This is a classic Sₙ2 reaction where the aniline nitrogen acts as the nucleophile. A weak base, such as potassium carbonate, is essential to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic. Acetone is an excellent polar aprotic solvent for this transformation.

  • Saponification (Ester Hydrolysis): The resulting ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide. Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the desired final product.

Workflow cluster_alkylation N-Alkylation cluster_hydrolysis Hydrolysis & Isolation A1 Dissolve 4-Methoxy-2-nitroaniline in Acetone A2 Add K2CO3 and Ethyl Bromoacetate A1->A2 A3 Reflux mixture for 12-18h (Monitor by TLC) A2->A3 A4 Cool, filter solids, and evaporate solvent A3->A4 A5 Obtain crude ester intermediate A4->A5 H1 Dissolve crude ester in Ethanol/Water A5->H1 Proceed to Hydrolysis H2 Add NaOH solution, stir at RT for 2-4h H1->H2 H3 Acidify with cold HCl (aq) to pH ~2 H2->H3 H4 Collect precipitate by vacuum filtration H3->H4 H5 Wash with cold water and dry H4->H5

Figure 2: Experimental workflow for the final product synthesis.
Experimental Protocol: this compound

Step 2.1: N-Alkylation to form Ethyl 2-((4-methoxy-2-nitrophenyl)amino)acetate

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Methoxy-2-nitroaniline168.1516.8 g0.11.0
Ethyl Bromoacetate167.0018.4 g (12.3 mL)0.111.1
Potassium Carbonate (K₂CO₃)138.2120.7 g0.151.5
Acetone-250 mL--
  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxy-2-nitroaniline (16.8 g, 0.1 mol).

  • Add acetone (250 mL), followed by finely powdered anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • To the stirred suspension, add ethyl bromoacetate (12.3 mL, 0.11 mol).

  • Heat the mixture to a gentle reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the inorganic solids (K₂CO₃ and KBr) by vacuum filtration, washing the filter cake with a small amount of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield the crude ethyl ester as a dark oil or solid. This intermediate is often used in the next step without further purification.

Step 2.2: Hydrolysis to this compound

  • Transfer the crude ethyl ester from the previous step into a 500 mL beaker.

  • Dissolve the crude product in ethanol (100 mL).

  • In a separate beaker, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (100 mL).

  • Add the NaOH solution to the ethanolic solution of the ester and stir at room temperature for 2-4 hours. Monitor the hydrolysis by TLC until the ester spot has disappeared.

  • After hydrolysis is complete, place the beaker in an ice bath.

  • CAUTION: Acid addition is exothermic. Slowly and with vigorous stirring, add 6M hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH ~2, check with pH paper).

  • A yellow-orange precipitate of the final product will form. Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

  • Dry the product under vacuum to a constant weight.

Purification and Characterization

The final product, this compound, can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water or acetic acid/water mixture, if necessary.

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.

  • FT-IR Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches, the N-H stretch, and the nitro group (N-O) stretches.

  • Mass Spectrometry: To confirm the molecular weight of the final product.

References

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.

  • N-(4-Methoxy-2-nitrophenyl)acetamide. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1813.

  • Fisher Scientific. (n.d.). Safety Data Sheet: p-Anisidine.

  • BenchChem. (2025). Application Notes: Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine.

  • Li, Z., et al. (2012). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate.

  • Lothrop, W. C., & Gofstein, R. M. (1942). p-Anisidine, 2-nitro-. Organic Syntheses, 22, 92.

  • Li, Y., et al. (2021). N-Aryl glycines as versatile initiators for various polymerizations. RSC Advances.

  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: p-Anisidine.

  • Astech Ireland. (n.d.). Safety Data Sheet: p-Anisidine.

  • Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7732, p-Anisidine.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: p-Anisidine.

Sources

experimental setup for reactions involving 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Experimental Protocols for Reactions of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Introduction

This compound is a versatile synthetic intermediate, notable for its ortho-nitroaniline scaffold coupled with an N-acetic acid side chain. This unique arrangement makes it an excellent precursor for the synthesis of various heterocyclic systems, particularly those of pharmaceutical interest. The reactivity is dominated by the nitro group, which can be selectively reduced, and the adjacent functional groups, which are primed for intramolecular cyclization.

This technical guide provides detailed experimental protocols for two fundamental transformations of this compound: the direct reduction of the nitro group to form the corresponding aniline, and a tandem reductive cyclization to synthesize a 7-methoxy-1,2,3,4-tetrahydroquinoxalin-2-one derivative. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering step-by-step instructions, mechanistic insights, and guidance on reaction monitoring and product characterization.

Chapter 1: Compound Profile & Safety Precautions

Before commencing any experimental work, it is crucial to understand the physicochemical properties and safety requirements for handling the title compound and related reagents.

Physicochemical Data
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 55687-28-0[1]
Molecular Formula C₉H₁₀N₂O₅-
Molecular Weight 226.19 g/mol -
Appearance Typically a yellow to orange solidGeneral Observation
Safety & Handling

Handling of this compound and its reactants requires adherence to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][3]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2][4]

  • Exposure Avoidance: Avoid contact with skin and eyes.[5] In case of contact, rinse thoroughly with water for at least 15 minutes and seek medical attention if irritation persists.[5]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[4]

  • Reagent-Specific Hazards:

    • Stannous (II) Chloride (SnCl₂·2H₂O): Harmful if swallowed and causes skin and eye irritation. Handle with care.[6]

    • Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Always add acid to water, never the reverse.[6]

    • Palladium on Carbon (Pd/C): The dry powder can be pyrophoric and may ignite upon exposure to air. Handle the catalyst while wet with solvent.[6]

    • Hydrogen Gas (H₂): Highly flammable and forms explosive mixtures with air. Ensure the reaction setup is free from leaks and ignition sources.[6]

Chapter 2: Core Synthetic Transformations & Protocols

The primary reactivity of this compound centers on the nitro group. Its reduction is the gateway to further molecular complexity.

Protocol 2.1: Reduction of the Nitro Group using Stannous (II) Chloride

This protocol details the chemoselective reduction of the nitro group to an amine, yielding 2-((2-amino-4-methoxyphenyl)amino)acetic acid. Stannous (II) chloride in acidic media is a classic and robust method for this transformation.[6] The key advantage is its effectiveness and operational simplicity, though it requires a careful workup to remove tin byproducts.

cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product A Starting Material: This compound B Dissolve in Ethanol A->B C Add SnCl₂ in conc. HCl B->C D Reflux (2-4 h) Monitor by TLC C->D E Cool in Ice Bath D->E F Neutralize with NaOH (pH 8-9) Precipitates Tin Salts E->F G Filter through Celite F->G H Extract with Ethyl Acetate G->H I Product: 2-((2-Amino-4-methoxyphenyl)amino)acetic acid H->I

Caption: Workflow diagram for the reduction of the nitro group.

Reagent/MaterialM.W. ( g/mol )Moles (mmol)Amount
This compound226.19102.26 g
Stannous (II) Chloride Dihydrate (SnCl₂·2H₂O)225.63409.03 g
Concentrated Hydrochloric Acid (37%)36.46-20 mL
Ethanol46.07-50 mL
10 M Sodium Hydroxide (NaOH)40.00-As required
Ethyl Acetate (EtOAc)88.11-~150 mL
Celite--For filtration pad
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.26 g, 10 mmol) and ethanol (50 mL). Stir the mixture.

  • Reagent Addition: In a separate beaker, carefully dissolve stannous (II) chloride dihydrate (9.03 g, 40 mmol) in concentrated hydrochloric acid (20 mL). Cautiously add this solution to the flask containing the nitro compound.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 Hexane:Ethyl Acetate. The disappearance of the starting material spot indicates completion.[6]

  • Workup - Quenching and Neutralization: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 10 M sodium hydroxide solution to neutralize the excess acid. The goal is to precipitate tin salts (as tin hydroxides); adjust the pH to approximately 8-9.[6]

  • Filtration: Filter the resulting slurry through a pad of celite to remove the insoluble tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2.2: Reductive Cyclization via Catalytic Hydrogenation

This protocol achieves the reduction of the nitro group and subsequent intramolecular cyclization in a single synthetic operation. Catalytic hydrogenation is a clean and efficient method that avoids the use of stoichiometric metal reagents.[6][7] The nascent ortho-aminoaniline intermediate readily undergoes cyclization with the carboxylic acid moiety to form the stable lactam (quinoxalinone) ring system.

cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product A Starting Material: This compound B Dissolve in Methanol/Acetic Acid A->B C Add 10% Pd/C catalyst B->C D Pressurize with H₂ gas (e.g., balloon or Parr shaker) Stir at RT (4-12 h) C->D E Vent H₂ atmosphere D->E F Filter through Celite to remove Pd/C E->F G Concentrate filtrate under reduced pressure F->G H Purify by recrystallization G->H I Product: 7-Methoxy-3,4-dihydroquinoxalin-2(1H)-one H->I

Caption: Workflow diagram for the catalytic reductive cyclization.

Reagent/MaterialM.W. ( g/mol )Moles (mmol)Amount
This compound226.19102.26 g
10% Palladium on Carbon (Pd/C)--100 mg (wet)
Methanol32.04-100 mL
Acetic Acid (Glacial)60.05-5 mL
Hydrogen (H₂) Gas2.02-Balloon pressure or 50 psi
Celite--For filtration pad
  • Reaction Setup: To a hydrogenation flask or a vessel suitable for a Parr shaker, add this compound (2.26 g, 10 mmol) and a solvent mixture of methanol (100 mL) and glacial acetic acid (5 mL). The acid ensures the product remains protonated and soluble.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg, ~5 mol% loading, preferably wet) to the flask.[6]

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Purge the vessel with nitrogen or argon, then evacuate and backfill with hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale, or 50 psi in a Parr apparatus) and stir the mixture vigorously at room temperature for 4-12 hours.

  • Monitoring: Reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Do not allow the filter cake with the catalyst to dry, as it can be pyrophoric.[6] Wash the pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid is the desired 7-methoxy-3,4-dihydroquinoxalin-2(1H)-one.

  • Purification: The product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Chapter 3: Reaction Monitoring and Product Characterization

Robust analytical methods are essential for confirming reaction completion and verifying the structure and purity of the final products.[8]

  • Thin Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. A typical eluent system is Ethyl Acetate/Hexane. The product amine (from Protocol 2.1) will be more polar than the starting nitro compound, resulting in a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis. A C18 reverse-phase column with a gradient of acetonitrile and water (containing 0.1% formic acid) is a suitable starting point for method development.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.

    • ¹H NMR: For the product of Protocol 2.1, expect the appearance of a broad singlet corresponding to the new -NH₂ protons and characteristic shifts in the aromatic protons. For the product of Protocol 2.2, look for the disappearance of the N-CH₂-COOH protons and the appearance of new signals for the lactam ring protons, along with two distinct NH protons.

    • ¹³C NMR: Confirms the carbon skeleton of the products.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. Electrospray ionization (ESI) is typically effective for these molecules.

    • Expected M+H⁺ for 2-((2-amino-4-methoxyphenyl)amino)acetic acid: 197.09

    • Expected M+H⁺ for 7-methoxy-3,4-dihydroquinoxalin-2(1H)-one: 179.08

References

  • ChemicalBook. (2022-08-11). 2-((4-Methoxy-2-nitrophenyl)aMino)
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (2025-12-18).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Safety Data Sheet. (2020-08-18).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).
  • Salahifar, E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central.
  • López-Alberca, M. P., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed Central.
  • Angene Chemical. (2026-01-06). (R)-2-Hydroxy-2-(4-nitrophenyl)
  • BenchChem. A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols.
  • ChemicalBook. 2-amino-2-(4-methoxyphenyl)acetic acid(19789-59-4) 1h nmr.
  • UCL Discovery. (2012). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction.
  • Google Patents. (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • J&K Scientific. 2-(4-Methoxy-2-nitrophenyl)acetic acid | 20876-30-6.
  • Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • ECHEMI. Buy 2-amino-2-(4,5-dimethoxy-2-nitrophenyl)
  • PrepChem.com. Synthesis of 2-amino-4-methoxyphenol.
  • ChemicalBook. amino-(4-methoxy-phenyl)-acetic acid hcl(134722-07-9) 1 h nmr.
  • BenchChem. (2025). Application Notes and Protocols: Reduction of 1-(2-Methoxy-4- nitrophenyl)ethanone to 1-(4-Amino-2-methoxyphenyl)ethanone.
  • ResearchGate. (2023). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
  • MDPI. (2022-01-13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
  • CymitQuimica. CAS 19789-59-4: 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID.
  • ResearchGate. 4-Methoxy-2-(2-formylphenoxy)
  • ACS Publications. (2022-11-03). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
  • BenchChem. An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.

Sources

Application Note: Comprehensive Analytical Characterization of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid. Designed for researchers, scientists, and drug development professionals, this document details robust protocols for chromatographic and spectroscopic analysis. The methods described herein are designed to establish identity, purity, and structural integrity of the target compound. We present detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. Each protocol is accompanied by an explanation of the underlying scientific principles and the rationale behind key experimental choices, ensuring methodological robustness and data trustworthiness.

Introduction and Compound Profile

This compound is a substituted aromatic amino acid derivative. Its structure comprises a central phenyl ring functionalized with a methoxy, a nitro, and a secondary aminoacetic acid group. This unique combination of functional groups necessitates a multi-faceted analytical approach to ensure comprehensive characterization, which is critical for its use in research and as a potential intermediate in pharmaceutical synthesis.[1] The nitroaromatic moiety acts as a strong chromophore, while the amino acid portion imparts specific solubility and reactivity characteristics.

Physicochemical Properties:

PropertyValueSource/Rationale
Molecular Formula C₉H₁₀N₂O₅Calculated
Molecular Weight 226.19 g/mol Calculated
Appearance Expected to be a yellow or orange crystalline solidBased on analogues like 4-Amino-2-nitrophenol.[2]
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous bases.Inferred from structural components (amino acid, polar groups).
Key Structural Features Carboxylic acid, secondary amine, nitro group, methoxy group, aromatic ringStructural analysis
Synthesis Pathway and Potential Impurity Profile

A thorough understanding of the synthetic route is paramount for developing targeted analytical methods capable of detecting process-related impurities. A plausible and common synthetic pathway involves the N-alkylation of 4-methoxy-2-nitroaniline with a haloacetic acid ester, followed by hydrolysis.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM1 4-Methoxy-2-nitroaniline Intermediate Intermediate Ester SM1->Intermediate N-Alkylation SM2 Ethyl bromoacetate SM2->Intermediate Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base->Intermediate Product This compound Intermediate->Product Ester Hydrolysis Hydrolysis Hydrolysis (e.g., NaOH, then H⁺) Hydrolysis->Product Imp1 Impurity A: Unreacted SM1 Imp2 Impurity B: Isomeric Precursors Imp3 Impurity C: Over-alkylation Product

Caption: Plausible synthesis route and key process-related impurities.

Common Impurities to Monitor:

  • Starting Materials: Unreacted 4-methoxy-2-nitroaniline and haloacetic acid.

  • Isomeric Impurities: Impurities present in the 4-methoxy-2-nitroaniline starting material, such as isomers from the nitration of p-anisidine.[3]

  • Reaction By-products: Degradation products or molecules formed from side-reactions.[4]

  • Residual Solvents: Solvents used during synthesis and purification, such as acetone, acetonitrile, or toluene.[4]

Chromatographic Methods for Purity and Identification

Chromatographic techniques are essential for separating the main compound from any impurities and confirming its identity.

3.1. High-Performance Liquid Chromatography (HPLC-UV)

This method serves as the primary tool for assessing the purity of this compound. A reversed-phase method is recommended due to the compound's moderate polarity.

Expertise & Rationale: The selection of a C18 column provides a versatile stationary phase for retaining the analyte. The mobile phase is acidified with 0.1% formic acid; this is a critical choice to suppress the ionization of the carboxylic acid group, thereby ensuring a consistent retention time and sharp, symmetrical peak shape.[5] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Detection is set at the compound's UV maximum for optimal sensitivity.

Experimental Protocol:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column for good resolution and efficiency.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcid modifier for peak shape control.
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Program 0-2 min: 15% B2-18 min: 15% to 85% B18-20 min: 85% B20-21 min: 85% to 15% B21-28 min: 15% BA gradient allows for the effective separation of the main peak from both more polar and less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.[5]
Injection Volume 5 µLSmall volume to prevent peak broadening.
UV Detector Diode Array Detector (DAD), monitor at λmax (~275-285 nm and ~350-400 nm)DAD allows for peak purity analysis and monitoring at multiple wavelengths. The expected λmax is based on similar nitroaromatic structures.[2]

Trustworthiness - System Suitability Test (SST): Before sample analysis, a system suitability solution (a standard of the analyte) must be injected. The results must meet the following criteria:

  • Tailing Factor (Tf): 0.8 ≤ Tf ≤ 1.5

  • Theoretical Plates (N): > 2000

  • Reproducibility: Relative Standard Deviation (RSD) of peak area and retention time for 5 replicate injections should be ≤ 2.0%.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for unambiguous molecular weight confirmation and for the identification of unknown impurities.[6]

Expertise & Rationale: The HPLC method described above can be directly coupled to a mass spectrometer. Electrospray ionization (ESI) is the preferred ionization technique for this molecule. Analysis in negative ion mode is highly recommended as the carboxylic acid group will readily deprotonate to form a stable [M-H]⁻ ion. Positive ion mode can also be used, which would likely yield the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS), such as with a TOF or Orbitrap analyzer, is invaluable for confirming the elemental composition.[6][7]

Protocol - Detector Settings:

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), NegativeBest for acidic compounds, expected to give a strong [M-H]⁻ signal.
Mass Range 50 - 500 m/zCovers the mass of the parent ion and expected fragments/impurities.
Expected Ion [M-H]⁻ = 225.05 m/zFor definitive molecular weight confirmation.
Capillary Voltage 3.0 - 4.0 kVTypical range for stable ESI.
Source Temperature 120 - 150 °CTo aid desolvation without causing thermal degradation.
Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides orthogonal data to confirm the chemical structure of the molecule.

Analyte Analyte: This compound HPLC HPLC-UV (Sec 3.1) Analyte->HPLC LCMS LC-MS (Sec 3.2) Analyte->LCMS NMR NMR (Sec 4.1) Analyte->NMR FTIR FTIR (Sec 4.2) Analyte->FTIR UVVIS UV-Vis (Sec 4.3) Analyte->UVVIS Purity Purity Assay Quantification HPLC->Purity Identity Molecular Weight Confirmation LCMS->Identity Structure Structural Elucidation (Connectivity) NMR->Structure FuncGroup Functional Group Identification FTIR->FuncGroup Chromo Chromophore Analysis (λmax Determination) UVVIS->Chromo

Caption: Integrated analytical workflow for complete characterization.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for elucidating the precise molecular structure and connectivity of atoms. Both ¹H and ¹³C NMR are required.

Expertise & Rationale: DMSO-d₆ is the recommended solvent because it effectively solubilizes the compound and its exchangeable protons (from the -NH and -COOH groups) are typically observed as broad singlets, which simplifies the rest of the spectrum. The predicted chemical shifts are based on the analysis of substituent effects on the aromatic ring.

Protocol - Sample Preparation and Acquisition:

  • Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ for ¹H NMR, and 20-30 mg for ¹³C NMR.[8]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC if further structural confirmation is needed.

Expected Spectral Data:

¹H NMR (400 MHz, DMSO-d₆):

Predicted Shift (ppm) Multiplicity Integration Assignment Rationale
~12.9 Broad s 1H H -OOC- Carboxylic acid proton, typically very downfield and broad in DMSO.
~8.5 Broad t 1H -NH - Secondary amine proton, likely coupled to the adjacent CH₂ group.
~7.8 d 1H Ar-H (H-3) Ortho to nitro group, deshielded.
~7.2 dd 1H Ar-H (H-5) Ortho to methoxy, meta to nitro.
~7.0 d 1H Ar-H (H-6) Ortho to amino, meta to nitro.
~4.1 d 2H -CH₂- Methylene protons coupled to the NH proton.

| ~3.8 | s | 3H | -OCH ₃ | Methoxy group protons, singlet. |

¹³C NMR (100 MHz, DMSO-d₆): The spectrum is expected to show 9 distinct carbon signals: 6 for the aromatic ring, 1 for the carboxylic acid carbonyl, 1 for the methylene group, and 1 for the methoxy group.

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups.[9]

Expertise & Rationale: The Attenuated Total Reflectance (ATR) accessory is recommended as it requires minimal sample preparation. The characteristic vibrational frequencies of the nitro, carbonyl, amine, and hydroxyl groups provide a unique fingerprint for the molecule.[9][10]

Protocol:

  • Background: Record a background spectrum of the clean ATR crystal.

  • Sample: Place a small amount of the solid sample onto the ATR crystal.

  • Acquisition: Apply pressure and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3300N-H StretchSecondary Amine (-NH)
3300 - 2500 (broad)O-H StretchCarboxylic Acid (-COOH)
~1710C=O StretchCarboxylic Acid (-COOH)
1620 - 1600Aromatic C=C BendingAromatic Ring
1580 - 1560 (asymmetric)N=O Asymmetric StretchNitro (-NO₂)
1350 - 1330 (symmetric)N=O Symmetric StretchNitro (-NO₂)
~1250C-O StretchAryl Ether (-O-CH₃)
4.3. UV-Visible (UV-Vis) Spectroscopy

This technique is used to determine the wavelength(s) of maximum absorbance (λmax), which is essential for setting the detection wavelength in HPLC-UV analysis and for quantitative analysis via the Beer-Lambert law.

Expertise & Rationale: The nitrophenyl chromophore is expected to produce strong absorbance in the UV-Vis region. The spectrum is typically recorded in a solvent like methanol or ethanol. The position of the λmax can be influenced by solvent polarity, a phenomenon known as solvatochromism.[8]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~5-10 µg/mL) in a spectroscopic grade solvent (e.g., methanol).

  • Blank: Use the same solvent as a blank to zero the spectrophotometer.

  • Scan: Scan the sample solution from 200 to 600 nm.

Expected Spectral Features: Two primary absorption maxima are expected based on the structure:

  • λmax 1: ~275-285 nm

  • λmax 2: ~350-400 nm

These values correspond to π→π* transitions within the aromatic system, influenced by the electron-donating (-NH, -OCH₃) and electron-withdrawing (-NO₂) groups.

References
  • ResearchGate. (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Link]

  • PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. [Link]

  • PubMed Central (PMC). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • National Institutes of Health (NIH). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • WLN. Nitrophenols, LC/MS. [Link]

  • Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • National Institutes of Health (NIH). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. [Link]

  • SciSpace. Impurities in Pharmaceuticals- A Review. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • MDPI. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution. [Link]

Sources

HPLC analysis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Reversed-Phase HPLC Analysis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Abstract

This application note presents a comprehensive guide for the development and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This molecule, containing a nitroaromatic ring, a secondary amine, and a carboxylic acid moiety, requires careful control of chromatographic parameters to achieve optimal separation and peak symmetry. This guide, designed for researchers, analytical scientists, and drug development professionals, details a systematic approach to method development, from initial analyte characterization to a final, validated protocol. We elucidate the rationale behind the selection of stationary phase, mobile phase composition, pH control, and detection parameters, grounding our recommendations in established chromatographic theory and authoritative standards.

Analyte Properties & Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of effective HPLC method development. The structure of this compound dictates its behavior in a chromatographic system.

Key Structural Features:

  • Aromatic Nitro Group: The nitrophenyl moiety provides a strong chromophore, making UV detection highly effective.[1] It also introduces potential for π-π interactions with specific HPLC stationary phases.

  • Carboxylic Acid Group: This functional group is acidic and will ionize depending on the pH of the mobile phase. To achieve reproducible retention and sharp, symmetrical peaks in reversed-phase chromatography, it is crucial to suppress this ionization by maintaining the mobile phase pH well below the analyte's pKa.[2]

  • Methoxy and Secondary Amine Groups: These groups contribute to the overall polarity and hydrophobicity of the molecule, influencing its retention behavior.

While specific experimental data for this exact molecule is not widely published, its properties can be inferred from structurally similar compounds.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value / CharacteristicRationale & Implication for HPLC
Molecular Formula C₁₀H₁₂N₂O₅---
Molecular Weight ~240.21 g/mol Essential for preparing standard solutions of known concentration.
pKa (Carboxylic Acid) ~3.5 - 4.5The most critical parameter for method development. The mobile phase pH must be controlled to be <2.5 to ensure the analyte is in its neutral, non-ionized form, preventing peak tailing.[2]
UV λmax ~260-270 nm, ~340-350 nmThe nitroaromatic system is expected to have strong absorbance.[3] An initial UV scan is required to determine the optimal wavelength for maximum sensitivity.
Solubility pH-dependent in aqueous solutions; Soluble in polar organic solvents (e.g., Methanol, Acetonitrile).Dictates the choice of solvent for sample and standard preparation. Methanol or Acetonitrile are suitable diluents.[4]

HPLC Method Development Strategy

Our strategy is centered on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common and versatile mode for separating moderately polar organic molecules.[2][5] The workflow is designed to systematically optimize the key parameters to achieve a specific, accurate, and robust separation.

Method_Development_Workflow cluster_MP Analyte Analyte Characterization (Structure, pKa, UV Scan) Column_Screen Stationary Phase Screening (C18 vs. Phenyl-Hexyl) Analyte->Column_Screen Mobile_Phase_Opt Mobile Phase Optimization Column_Screen->Mobile_Phase_Opt pH_Control pH & Buffer Selection (e.g., 0.1% Formic Acid) Mobile_Phase_Opt->pH_Control Organic_Mod Organic Modifier & Gradient (ACN vs. MeOH) Mobile_Phase_Opt->Organic_Mod Tentative_Method Establish Tentative Method Validation Method Validation & System Suitability Tentative_Method->Validation Final_Protocol Final Application Protocol Validation->Final_Protocol

Caption: Systematic workflow for HPLC method development.
Stationary Phase (Column) Selection

The choice of stationary phase is paramount as it governs the primary separation mechanism.

  • Primary Recommendation: C18 (Octadecyl Silane) Column: A C18 column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. Its hydrophobic alkyl chains will retain the analyte based on its overall hydrophobicity. A high-purity, end-capped silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is recommended to minimize secondary interactions with residual silanols, which can cause peak tailing for acidic compounds.[2]

  • Alternative Recommendation: Phenyl-Hexyl Column: Given the analyte's aromatic nature, a Phenyl-Hexyl phase offers an alternative selectivity. This type of column can retain compounds via π-π interactions between its phenyl groups and the analyte's nitroaromatic ring, in addition to hydrophobic interactions. This can be particularly useful if impurities co-elute with the main peak on a C18 column. Using methanol as the organic modifier can enhance these π-π interactions, further modifying selectivity.

Mobile Phase Selection
  • Aqueous Phase and pH Control: This is the most critical parameter. To ensure the carboxylic acid group of the analyte is fully protonated (neutral), the pH of the mobile phase must be maintained at least 1.5 to 2 pH units below its pKa.[2] Using 0.1% (v/v) Formic Acid or 0.1% (v/v) Phosphoric Acid in water is a simple and effective way to achieve a low pH (typically between 2.5-2.8) and ensure excellent peak shape.[5][6] These mobile phase additives are also compatible with mass spectrometry if required.

  • Organic Modifier: Both Acetonitrile (ACN) and Methanol (MeOH) are suitable organic modifiers.

    • Acetonitrile (ACN) is generally preferred as a starting point due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

    • Methanol (MeOH) can offer different selectivity, particularly on a phenyl-type column where it can enhance π-π interactions.

    • An initial "scouting gradient" from 5% to 95% ACN over 10-15 minutes is an effective way to determine the approximate organic concentration needed to elute the analyte and to reveal the presence of any impurities.[7]

Detection

The conjugated nitrophenyl system is a strong chromophore, making UV-Vis detection the ideal choice.

  • Wavelength Selection: A photodiode array (PDA) or diode array detector (DAD) should be used to acquire the full UV spectrum of the analyte during an initial run. This will reveal the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity. Based on similar structures, strong absorbance is expected around 265 nm and potentially a secondary maximum at a higher wavelength (~340 nm).[3] Using a wavelength of 254 nm is also a common and robust choice for aromatic compounds.[8]

Recommended HPLC Protocol

This protocol provides a starting point for the analysis. It should be further optimized and validated for the specific application and instrumentation used.

Instrumentation and Consumables
ItemSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, DAD/PDA Detector
Column Ascentis C18, 150 x 4.6 mm, 5 µm (or equivalent high-purity, end-capped C18)
Mobile Phase A 0.1% Formic Acid (v/v) in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile
Diluent Acetonitrile:Water (50:50, v/v)
Standard This compound reference standard
Reagent Preparation
  • Mobile Phase A: Add 1.0 mL of high-purity formic acid to a 1 L volumetric flask containing HPLC-grade water. Dilute to the mark with water, mix thoroughly, and degas.

  • Mobile Phase B: Add 1.0 mL of high-purity formic acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Dilute to the mark with acetonitrile, mix thoroughly, and degas.

  • Standard Stock Solution (e.g., 1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection DAD/PDA at 265 nm (or determined λmax)
Gradient Program Time (min) % Mobile Phase B (ACN) 0.0                                          3010.0                                        8012.0                                        8012.1                                        3015.0                                        30 (End Run)

Note: The gradient may be adjusted to an isocratic method if the initial scouting run shows it is feasible, which can improve reproducibility and shorten run times.

Protocol Validation & System Suitability

For reliable and accurate results, the method must be validated according to ICH (International Council for Harmonisation) or equivalent guidelines. Before running a sample set, system suitability must be verified.

Validation_Process SST System Suitability Test (SST) Inject Working Standard (n=5-6) Params Parameters to Check RT Precision (%RSD) Peak Area Precision (%RSD) Tailing Factor (Tf) Theoretical Plates (N) SST->Params Criteria Criteria Params->Criteria Decision Proceed with Analysis? Criteria->Decision Proceed Yes Decision->Proceed Pass Fail No (Troubleshoot System) Decision->Fail Fail

Caption: Decision workflow for system suitability testing.

Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria

ParameterAcceptance CriterionPurpose
Repeatability (%RSD) Retention Time: ≤ 1.0%Peak Area: ≤ 2.0%Ensures the precision of the HPLC system over multiple injections.
Tailing Factor (Tf) ≤ 2.0Measures peak symmetry. A value > 2 indicates peak tailing, often due to secondary interactions or incorrect mobile phase pH.
Theoretical Plates (N) > 2000Measures column efficiency and performance. Low plate count indicates a loss of separation power.

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing Mobile phase pH is too high, causing partial ionization of the carboxylic acid.Ensure the pH is low and stable. Prepare fresh mobile phase with 0.1% formic or phosphoric acid.
Secondary interactions with active silanols on the column.Use a high-purity, end-capped C18 column. If tailing persists, consider a different brand of column.
Poor Resolution Inadequate separation from impurities.Optimize the gradient slope. Try methanol instead of acetonitrile to alter selectivity. Screen a Phenyl-Hexyl column.
Variable Retention Times Inconsistent mobile phase composition or pump issues.Ensure mobile phase is well-mixed and degassed. Prime the pump lines. Check for leaks.
Column temperature fluctuations.Use a thermostatted column compartment and allow the column to equilibrate fully.

Conclusion

This application note provides a robust and scientifically grounded framework for the . By employing a reversed-phase C18 column with a low-pH, acetonitrile/water mobile phase containing formic acid, and UV detection at an appropriate λmax, reproducible and accurate quantification can be achieved. The principles of method development outlined herein—from analyte characterization to systematic optimization and validation—serve as a reliable guide for scientists, ensuring data of the highest quality and integrity.

References

  • Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • Smejkal, F., Popl, M., Cíhová, A., & Zázvorková, M. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A, 197(2), 147-153. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • Mubeen, G., & Kumar, R. (2014). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of Chromatographic Science, 53(5), 730-735. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 2-((4-Methoxy-2-nitrophenyl)amino)acetic Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the derivatization of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid prior to analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). Direct analysis of this molecule can be challenging due to its polarity, low volatility, and potential for thermal degradation, which can result in poor chromatographic peak shape and low sensitivity.[1][2][3][4][5] Derivatization chemically modifies the carboxylic acid and secondary amine functional groups, rendering the molecule more amenable to chromatographic analysis by increasing its volatility and thermal stability.[4][5][6] This guide details protocols for esterification and silylation, explaining the underlying chemical principles and providing step-by-step methodologies for researchers, scientists, and professionals in drug development.

Introduction: The Rationale for Derivatization

This compound is a molecule of interest in pharmaceutical research and development. Its structure, possessing both a carboxylic acid and a secondary amine, imparts polarity that complicates direct analysis. In gas chromatography, high injection port temperatures can lead to decarboxylation or other forms of thermal decomposition, while in both GC and HPLC, the polar nature of the molecule can cause significant peak tailing and poor resolution due to strong interactions with the stationary phase.[1][3][7]

Derivatization is a chemical modification process that converts a compound into a derivative with properties more suitable for a given analytical technique.[5][8] The primary goals of derivatizing this compound are:

  • To Increase Volatility: By masking the polar carboxylic acid and secondary amine groups, their ability to form intermolecular hydrogen bonds is reduced, which in turn lowers the boiling point of the molecule, making it suitable for GC analysis.[4][5][6][9]

  • To Enhance Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures required for GC analysis.[1][4]

  • To Improve Chromatographic Performance: Derivatization leads to less polar molecules, which exhibit more symmetrical peak shapes and better resolution in both GC and reverse-phase HPLC.[3]

  • To Increase Detection Sensitivity: For certain detectors, such as electron capture detectors (ECD) in GC, or fluorescence detectors in HPLC, specific derivatizing agents can be chosen to introduce moieties that significantly enhance the detector's response.[1][8]

This application note will focus on two primary derivatization strategies: Esterification of the carboxylic acid group and Silylation of both the carboxylic acid and the secondary amine.

Derivatization Strategies and Protocols

The choice of derivatization method depends on the analytical technique to be employed (GC or HPLC) and the specific information required from the analysis.

Esterification for GC and HPLC Analysis

Esterification specifically targets the carboxylic acid functional group. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.[10] Methyl esters are frequently prepared for GC analysis due to their increased volatility.[2][9]

Causality Behind Experimental Choices:

  • Methanol: Used in large excess to drive the equilibrium towards the formation of the methyl ester.

  • Acid Catalyst (e.g., H₂SO₄, HCl, or BF₃ in Methanol): Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[10]

  • Heating: Increases the reaction rate to achieve completion in a reasonable timeframe.

This protocol describes the formation of methyl 2-((4-methoxy-2-nitrophenyl)amino)acetate.

Materials:

  • This compound sample

  • Anhydrous Methanol (CH₃OH)

  • Acetyl Chloride (CH₃COCl) or Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Reaction vials with screw caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound into a clean, dry reaction vial.

  • Reagent Preparation (Methanolic HCl): In a fume hood, slowly add 1 mL of acetyl chloride to 10 mL of cold, anhydrous methanol. This generates a solution of approximately 1.25 M HCl in methanol. Alternatively, bubble dry HCl gas through anhydrous methanol.

  • Reaction: Add 1 mL of the freshly prepared methanolic HCl to the sample vial.

  • Incubation: Securely cap the vial and heat at 60-70°C for 1-2 hours in a heating block or water bath.

  • Neutralization and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Effervescence will occur.

    • Add 1 mL of ethyl acetate or dichloromethane and vortex for 1 minute to extract the methyl ester.

    • Allow the layers to separate and carefully transfer the upper organic layer to a new vial.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

    • Transfer the dried organic phase to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 200 µL) before analysis.

Self-Validation:

  • Analyze a non-derivatized sample to confirm the absence of the derivative peak.

  • Run a derivatized standard of a known concentration to verify reaction completion and establish retention time.

  • For GC-MS analysis, the mass spectrum of the derivative should show a molecular ion corresponding to the addition of a CH₂ group (a mass increase of 14 Da) and characteristic fragmentation patterns.

Esterification Workflow Diagram
Silylation for GC-MS Analysis

Silylation is a robust and widely used derivatization technique for GC analysis.[4] It involves replacing the active hydrogen atoms in the carboxylic acid (-COOH) and secondary amine (-NH-) groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4][6] Silylating reagents are highly reactive and can derivatize multiple functional groups simultaneously.[11]

Causality Behind Experimental Choices:

  • Silylating Reagent (e.g., BSTFA, MTBSTFA): These reagents are strong silyl donors. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular choice for its reactivity and the volatile, non-interfering nature of its byproducts.[5][6] N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) forms TBDMS derivatives which are more stable to hydrolysis than TMS derivatives.[12]

  • Catalyst (e.g., TMCS): Trimethylchlorosilane (TMCS) is often added in small amounts (e.g., 1%) to BSTFA to increase the reactivity of the reagent, especially for sterically hindered groups.

  • Solvent (e.g., Acetonitrile, Pyridine): An aprotic solvent is required to dissolve the sample and reagents without interfering with the silylation reaction. Pyridine can also act as an acid scavenger.

  • Anhydrous Conditions: Silylating reagents are sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[12][13]

This protocol describes the formation of the di-TMS derivative of this compound.

Materials:

  • This compound sample (thoroughly dried)

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane)

  • Anhydrous Acetonitrile or Pyridine

  • Reaction vials with screw caps and PTFE-lined septa

  • Heating block or oven

  • Nitrogen or Argon gas supply

Procedure:

  • Sample Preparation: Place 1-2 mg of the sample into a reaction vial. Ensure the sample is completely dry, for example, by drying under vacuum over P₂O₅.

  • Reagent Addition: In a fume hood, add 100 µL of anhydrous acetonitrile or pyridine to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial. Heat the mixture at 70-80°C for 30-60 minutes.

  • Cooling and Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system. No workup is typically required as the byproducts are volatile.

Self-Validation:

  • The total ion chromatogram (TIC) should show a single, sharp peak for the di-TMS derivative at a later retention time than any underivatized or mono-derivatized species.

  • The mass spectrum of the derivative will show a molecular ion corresponding to the addition of two TMS groups (a mass increase of 144 Da).

  • Characteristic fragments in the mass spectrum, such as M-15 (loss of a methyl group) and ions at m/z 73, are indicative of TMS derivatives.

Silylation Workflow Diagram

Data Presentation and Expected Outcomes

The successful derivatization of this compound will significantly improve its chromatographic analysis. The following table summarizes the expected changes in properties and analytical outcomes.

ParameterBefore DerivatizationAfter Esterification (Methyl Ester)After Silylation (di-TMS)
Molecular Weight 226.18 g/mol 240.21 g/mol 370.46 g/mol
Polarity HighModerateLow
Volatility LowModerateHigh
GC Amenability Poor (decomposition likely)GoodExcellent
HPLC Peak Shape May exhibit tailingImproved symmetryN/A (Primarily for GC)
Expected GC-MS M⁺ N/Am/z 240m/z 370
Key MS Fragments N/ALoss of -OCH₃ (M-31)Loss of -CH₃ (M-15), m/z 73

Conclusion and Best Practices

Derivatization is an essential sample preparation step for the robust and reliable analysis of polar molecules like this compound.[4][5][8] Esterification provides a targeted modification of the carboxylic acid group, suitable for both GC and HPLC, while silylation offers a comprehensive derivatization of all active hydrogens for GC-MS analysis.

For optimal results, researchers should adhere to the following best practices:

  • Use high-purity, anhydrous reagents and solvents to prevent side reactions and ensure complete derivatization.

  • Work in a moisture-free environment, especially during silylation, by using dried glassware and inert gas atmospheres where possible.

  • Optimize reaction conditions (temperature, time, reagent ratios) for the specific sample matrix and concentration.

  • Always include controls, such as underivatized samples and derivatized standards, to validate the procedure and confirm the identity of the resulting derivatives.

By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively overcome the analytical challenges associated with this compound and obtain high-quality, reproducible data.

References

  • Drozd, J. (1981). Acids: Derivatization for GC Analysis.
  • Stalikas, C. D., & Konidari, C. N. (2018). Analyte Derivatization as an Important Tool for Sample Preparation.
  • Li, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]

  • Jain, R., et al. (2015). The Role of Derivatization in Chromatography. ResearchGate. [Link]

  • Zhang, H., et al. (2024).
  • Shimadzu Scientific Instruments. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]

  • Franc, J., & Hájková, M. (1971). Determination of carboxylic esters by acid fusion reaction gas chromatography. Analytical Chemistry, 43(8), 1063-1065.
  • Prudhviraju, C. H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 86-93.
  • Chester, T. L., & Pinkston, J. D. (1993).
  • Lee, H., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 27(19), 6649. [Link]

  • Gehrke, C. W., & Leimer, K. (1971). Silylation of amino acids. U.S.
  • Chrom Tech, Inc. (2023). Why Use GC Derivatization Reagents. [Link]

  • BioTek Park Biosciences. (n.d.). Does high-performance liquid chromatography require derivatization for amino acid analysis?. [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(2), 153-160.
  • McKeown, G. G., & Read, S. I. (1965). Esterification and Gas Chromatography of Some Acids of the Tricarboxylic Acid Cycle. Analytical Chemistry, 37(11), 1480-1481. [Link]

  • Ashenhurst, J. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. [Link]

  • Tcherkez, G., et al. (2022). Compound-Specific 14N/15N Analysis of Amino Acid Trimethylsilylated Derivatives from Plant Seed Proteins. Metabolites, 12(5), 389. [Link]

  • Arkles, B. (1983). Techniques for silylation. ResearchGate. [Link]

  • Yinon, J. (1996). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Analytical Toxicology, 20(6), 449-459.
  • Supelco. (n.d.).
  • Shibasaki, M., et al. (2014). Catalytic Enantioselective Silylation of N-Sulfonylimines: Asymmetric Synthesis of α-Amino Acids from CO2 via Stereospecific Carboxylation of α-Amino Silanes. Organic Letters, 16(11), 3032-3035. [Link]

Sources

2-((4-Methoxy-2-nitrophenyl)amino)acetic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-((4-Methoxy-2-nitrophenyl)amino)acetic Acid in Coordination Chemistry: Synthesis, Characterization, and Potential Applications

Authored by: Dr. Gemini, Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this compound as a versatile ligand in coordination chemistry. The protocols and insights presented herein are grounded in established chemical principles and analogous reactions from the scientific literature.

Introduction: The Potential of this compound as a Ligand

This compound is an intriguing, yet underexplored, molecule in the field of coordination chemistry. Its structure, featuring a secondary amine, a carboxylic acid group, and a nitro-functionalized aromatic ring, suggests a rich coordination behavior and the potential for novel applications. The presence of both hard (oxygen from the carboxylate) and borderline (nitrogen from the amine) donor atoms allows for chelation with a variety of metal ions. Furthermore, the electron-withdrawing nitro group can significantly influence the electronic properties of the resulting metal complexes, making them candidates for applications in catalysis, materials science, and medicinal chemistry.[1][2]

This guide provides a proposed synthetic route for the ligand, a general protocol for the synthesis of its metal complexes, detailed characterization methodologies, and a discussion of its potential applications based on the known properties of similar compounds.

Synthesis of this compound

The synthesis of the target ligand can be envisioned as a two-step process starting from the commercially available 4-methoxyaniline. The first step involves the protection of the amino group, followed by nitration, and then deprotection and N-alkylation. A more direct, albeit potentially lower-yielding, approach is the direct N-alkylation of 4-methoxy-2-nitroaniline. Here, we present a plausible and robust synthetic pathway.

Proposed Synthetic Pathway

The proposed synthesis involves the acetylation of 4-methoxyaniline to control the regioselectivity of the subsequent nitration, followed by hydrolysis of the acetamide and N-alkylation with a haloacetic acid.

Synthesis_Pathway 4-Methoxyaniline 4-Methoxyaniline N-(4-Methoxyphenyl)acetamide N-(4-Methoxyphenyl)acetamide 4-Methoxyaniline->N-(4-Methoxyphenyl)acetamide Acetic Anhydride, Glacial Acetic Acid N-(4-Methoxy-2-nitrophenyl)acetamide N-(4-Methoxy-2-nitrophenyl)acetamide N-(4-Methoxyphenyl)acetamide->N-(4-Methoxy-2-nitrophenyl)acetamide HNO3/H2SO4 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline N-(4-Methoxy-2-nitrophenyl)acetamide->4-Methoxy-2-nitroaniline Acid or Base Hydrolysis This compound This compound 4-Methoxy-2-nitroaniline->this compound ClCH2COOH, Base

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of the Ligand

This protocol is based on well-established organic transformations.[3][4]

Step 1: Acetylation of 4-Methoxyaniline

  • Dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.2 eq) to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 18 hours.

  • Remove the solvent under reduced pressure. The resulting crude N-(4-methoxyphenyl)acetamide can be purified by recrystallization from aqueous ethanol.

Step 2: Nitration of N-(4-Methoxyphenyl)acetamide

  • To a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid, slowly add the N-(4-methoxyphenyl)acetamide from Step 1.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated N-(4-methoxy-2-nitrophenyl)acetamide by filtration, wash with cold water, and recrystallize from ethanol.

Step 3: Hydrolysis of N-(4-Methoxy-2-nitrophenyl)acetamide

  • Reflux the N-(4-methoxy-2-nitrophenyl)acetamide from Step 2 in an excess of aqueous hydrochloric acid (e.g., 3 M) for 4-6 hours.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH or Na2CO3) to precipitate the 4-methoxy-2-nitroaniline.

  • Filter the product, wash with water, and dry.

Step 4: N-Alkylation of 4-Methoxy-2-nitroaniline

  • To a solution of 4-methoxy-2-nitroaniline (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (2.5 eq).

  • Add a solution of chloroacetic acid (1.1 eq) in the same solvent dropwise.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Dissolve the residue in water, and acidify with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis of Metal Complexes: A General Protocol

The synthesized ligand is expected to act as a bidentate ligand, coordinating through the secondary amine nitrogen and one of the carboxylate oxygens. The following is a general protocol for the synthesis of a representative metal(II) complex.

General Experimental Workflow

Complex_Synthesis_Workflow cluster_0 Ligand Preparation cluster_1 Reaction cluster_2 Isolation & Purification Dissolve Ligand Dissolve Ligand in Solvent Add Base Add Base (e.g., NaOH, Et3N) to deprotonate carboxylic acid Dissolve Ligand->Add Base Mix Solutions Add Metal Salt Solution to Ligand Solution Add Base->Mix Solutions Dissolve Metal Salt Dissolve Metal Salt (e.g., MCl2·nH2O) in Solvent Dissolve Metal Salt->Mix Solutions Stir/Heat Stir/Heat for specified time Mix Solutions->Stir/Heat Precipitation Cool to induce precipitation Filtration Collect solid by filtration Precipitation->Filtration Washing Wash with solvent and ether Filtration->Washing Drying Dry in vacuo Washing->Drying

Caption: General workflow for the synthesis of metal complexes.

Protocol for a Generic M(II) Complex
  • Ligand Solution Preparation: Dissolve this compound (2.0 eq) in a suitable solvent (e.g., ethanol, methanol). Add a stoichiometric amount of a base (e.g., sodium hydroxide or triethylamine) to deprotonate the carboxylic acid.

  • Metal Salt Solution Preparation: In a separate flask, dissolve a metal(II) salt (e.g., CuCl2·2H2O, Ni(CH3COO)2·4H2O) (1.0 eq) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the stirred ligand solution. A color change and/or precipitation may be observed.

  • Isolation: Stir the reaction mixture at room temperature or gentle heat for several hours. Cool the mixture, and collect the precipitated complex by filtration.

  • Purification: Wash the solid with the solvent used for the reaction, followed by a low-boiling point solvent like diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent may be performed if necessary.

ParameterSuggested Value/ReagentRationale
Ligand:Metal Ratio 2:1To favor the formation of a bis-ligand complex, common for divalent metals.
Solvent Ethanol, Methanol, DMFGood solubility for both the ligand and common metal salts.
Base NaOH, KOH, TriethylamineTo deprotonate the carboxylic acid, facilitating coordination.
Reaction Temperature Room Temperature to 60 °CTo provide sufficient energy for complex formation without decomposition.
Reaction Time 2-24 hoursTo ensure the reaction goes to completion.

Characterization of the Ligand and its Metal Complexes

A thorough characterization is essential to confirm the identity and purity of the synthesized compounds and to elucidate their structural and electronic properties.

Physicochemical and Spectroscopic Techniques
TechniqueInformation ObtainedExpected Observations
Elemental Analysis (C, H, N) Confirms the empirical formula of the ligand and complexes.Experimental values should be within ±0.4% of the calculated values.
FT-IR Spectroscopy Identifies functional groups and indicates coordination.Ligand: Broad O-H stretch (carboxylic acid), N-H stretch, C=O stretch, Ar-NO2 stretches. Complex: Disappearance of the O-H stretch, shift of the C=O stretch to lower wavenumbers, and a shift in the N-H stretch, indicating coordination. Appearance of new M-N and M-O bands at lower frequencies.
UV-Visible Spectroscopy Provides information on the electronic transitions.Ligand: π→π* and n→π* transitions. Complex: Ligand-based transitions may be shifted. New d-d transitions (for transition metals) in the visible region provide information on the coordination geometry.
¹H and ¹³C NMR Spectroscopy Elucidates the structure of the diamagnetic ligand and its complexes.Ligand: Characteristic peaks for aromatic, methoxy, methylene, and amine protons/carbons. Complex (diamagnetic): Shifts in the peaks adjacent to the coordination sites (amine and carboxylate).
Mass Spectrometry (e.g., ESI-MS) Determines the molecular weight of the ligand and the complex.Provides the m/z value for the molecular ion, confirming the composition.
Magnetic Susceptibility Determines the number of unpaired electrons in paramagnetic complexes.Helps to deduce the geometry and oxidation state of the metal ion.
Thermogravimetric Analysis (TGA) Assesses the thermal stability and the presence of solvent molecules.Shows weight loss at different temperatures corresponding to the loss of coordinated or lattice water/solvent, followed by decomposition of the ligand.
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure.Determines bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Predicted Coordination Chemistry and Potential Applications

Coordination Modes

The this compound ligand is expected to primarily act as a bidentate N,O-donor, forming a stable five-membered chelate ring with a metal ion.

Coordination_Mode cluster_ligand M M N N M->N O1 O M->O1 H H N->H C1 C N->C1 C_ring1 N->C_ring1 to Phenyl Ring C2 C C1->C2 C2->O1 O2 O C2->O2

Caption: Predicted bidentate coordination of the ligand to a metal center.

Potential Applications

The unique structural features of this ligand suggest that its metal complexes could be valuable in several fields:

  • Catalysis: The electron-withdrawing nitro group can modulate the Lewis acidity of the metal center, potentially enhancing catalytic activity in various organic transformations such as oxidation, reduction, and cross-coupling reactions.[2]

  • Antimicrobial and Anticancer Agents: Many coordination complexes, particularly those with nitrogen and oxygen donor ligands, exhibit significant biological activity.[5] The complexes of this compound could be screened for their efficacy against various bacterial, fungal, and cancer cell lines. The nitro group can also play a role in their biological mechanism of action.[6]

  • Materials Science: The ability of the ligand to form stable complexes could be exploited in the design of novel materials with interesting magnetic or optical properties. The presence of the nitro group could also lead to applications in nonlinear optics or as components in sensors.

Conclusion

This compound represents a promising, yet largely unexplored, ligand for coordination chemistry. The synthetic protocols and characterization methodologies outlined in this guide provide a solid foundation for researchers to begin investigating this compound and its metal complexes. The potential for these new complexes in catalysis, medicinal chemistry, and materials science warrants their synthesis and detailed study.

References

  • PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. Available from: [Link]

  • PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]

  • Rasayan Journal of Chemistry. Synthesis, characterization and applications of metal complexes of 5-nitrosalicylidene 4-amino 3-mercapto-1, 2, 4-triazine- 5-one. Available from: [Link]

  • ResearchGate. 2-(4-nitrophenyl)iminomethyl phenol Schiff base metal complexes: Synthesis, spectroscopic characterization, anticancer and antimicrobial studies. Available from: [Link]

  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • PubMed. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Available from: [Link]

  • MDPI. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Available from: [Link]

  • AIP Publishing. Co , Cu+2, Ni +2, Au+3, Complexes with ((Z)-1-(3- Chlorophenyl)-N-(4-Methoxy-2-Nitrophenyl) Methanimine) Ligand, Formation and S. Available from: [Link]

  • PubMed Central. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Available from: [Link]

  • Chemistry LibreTexts. Applications of Coordination Compounds. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol. Available from: [Link]

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust, multi-faceted protocol for assessing the in vitro cytotoxicity of the novel compound, 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid. In the absence of pre-existing toxicological data for this specific molecule, a systematic and tiered approach is paramount. This document provides not just procedural steps, but the underlying scientific rationale for a self-validating experimental design. We will progress from primary viability screening to mechanistic assays that differentiate between cytotoxic modes of action, such as necrosis and apoptosis. This protocol is designed to furnish researchers with reliable, reproducible data essential for the preliminary stages of drug discovery and chemical safety assessment.

Introduction: The Imperative for a Multi-Parametric Cytotoxicity Assessment

The evaluation of a compound's effect on cell viability is a cornerstone of toxicology and drug development.[1][2] A preliminary cytotoxicity profile is crucial for determining the therapeutic potential and safety liabilities of a new chemical entity like this compound. A single assay, however, provides only a limited snapshot of a compound's interaction with a cell. A reduction in viable cells could be due to apoptosis (programmed cell death), necrosis (uncontrolled cell death due to injury), or cytostatic effects (inhibition of proliferation).

Therefore, this guide employs a tripartite strategy to build a comprehensive cytotoxicity profile:

  • Metabolic Activity Assessment (MTT Assay): As a primary screening tool to gauge the overall metabolic health of the cell population and determine the compound's IC50 (half-maximal inhibitory concentration).

  • Cell Membrane Integrity Assessment (LDH Assay): To specifically quantify cell lysis, a hallmark of necrosis.

  • Apoptosis Induction Assessment (Caspase-3/7 Assay): To detect the activation of key executioner caspases involved in the apoptotic cascade.

By integrating the data from these three mechanistically distinct assays, researchers can develop a nuanced understanding of how this compound affects cells in vitro. This approach aligns with the principles of providing a thorough biological evaluation as recommended by international standards.[3][4]

Pre-analytical Considerations: Setting the Stage for Success

Compound Handling and Solubility Determination

Protocol for Solubility Testing and Stock Solution Preparation:

  • Initial Solvent Screening: Attempt to dissolve a small, known amount of the compound (e.g., 1 mg) in 100 µL of various solvents. A recommended starting point is cell culture-grade Dimethyl Sulfoxide (DMSO), a common solvent for novel compounds in biological assays.[7]

  • Stock Solution Preparation:

    • Based on the initial screening, prepare a high-concentration stock solution, for example, 10 mM, in an appropriate solvent (likely DMSO).

    • If the compound does not readily dissolve, gentle warming (up to 37°C) or sonication may be employed.[8]

    • Visually inspect the solution for any precipitation. If observed, the solution should be filtered through a 0.22 µm syringe filter to remove undissolved particles.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Cell Line Selection and Culture

The choice of cell line is pivotal and should be guided by the research question.[9]

  • For Anti-Cancer Screening: Utilize a panel of cancer cell lines relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[10]

  • For General Toxicity Assessment: Employ a non-cancerous, immortalized cell line (e.g., human embryonic kidney cells HEK-293 or mouse fibroblast L929) to assess basal cytotoxicity.[4][11]

General Cell Culture Guidelines:

  • Maintain cells in the recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.[12]

  • Ensure cells are in the logarithmic growth phase and sub-confluent at the time of the experiment to ensure optimal metabolic activity and responsiveness.

  • Regularly check for mycoplasma contamination.

  • Adhere to good cell culture practices to ensure the integrity and reproducibility of the results.[13] The ATCC Animal Cell Culture Guide is an excellent resource for detailed protocols on cell line maintenance.[14][15][16]

Experimental Workflow: A Tiered Approach to Cytotoxicity Profiling

The following diagram illustrates the overall experimental workflow, from initial cell plating to multi-parametric data analysis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding in 96-well Plates Treatment Treat Cells with Compound (e.g., 24, 48, 72 hours) Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions of This compound Compound_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Data_Analysis Calculate % Viability / % Cytotoxicity MTT->Data_Analysis LDH->Data_Analysis Caspase->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 Mechanism Elucidate Mechanism of Cell Death Data_Analysis->Mechanism

Caption: Overall experimental workflow for assessing the cytotoxicity of the test compound.

Protocol I: Primary Viability Screening - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[17] Since this enzymatic activity is indicative of metabolic function, the amount of formazan product is proportional to the number of viable cells.

Materials
  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Plate reader (absorbance at 570 nm)

Step-by-Step Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium from the stock solution. A common approach is a 2-fold or 3-fold serial dilution over a wide concentration range (e.g., from 100 µM down to 0.1 µM).

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-cell" control (medium only).

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions.

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis
  • Subtract the average absorbance of the "no-cell" control from all other values.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[18]

Protocol II: Mechanistic Insight - The Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon loss of cell membrane integrity, a hallmark of necrosis.

Materials
  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Sigma-Aldrich)

  • 96-well flat-bottom plates

  • Plate reader (absorbance at ~490 nm)

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Experimental Controls: In addition to the vehicle and no-cell controls, include:

    • Spontaneous LDH Release Control: Untreated cells.

    • Maximum LDH Release Control: Untreated cells lysed with the lysis buffer provided in the kit 45 minutes prior to the next step.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Data Acquisition: Add 50 µL of the stop solution (if required by the kit) and measure the absorbance at ~490 nm.

Data Analysis
  • Subtract the absorbance of the no-cell control from all other values.

  • Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol III: Mechanistic Insight - The Caspase-3/7 Assay

This assay detects the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay uses a substrate that, when cleaved by active caspases, releases a fluorophore or a luminescent signal.

Materials
  • Commercially available Caspase-Glo® 3/7 Assay kit (Promega) or a similar fluorometric kit.

  • 96-well solid white or black plates (for luminescence or fluorescence, respectively).

  • Plate reader with luminescence or fluorescence detection capabilities.

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay, using the appropriate plate type.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Incubation: Mix the plate on an orbital shaker for 30 seconds, then incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

Data Analysis
  • Subtract the average signal from the no-cell control wells.

  • Express the results as fold-change in caspase activity relative to the vehicle control.

    Fold Change = (Signal of Treated Cells / Signal of Vehicle Control)

Data Interpretation: Building a Cohesive Narrative

By comparing the results from the three assays, a clearer picture of the compound's cytotoxic mechanism emerges.

Scenario MTT Assay Result LDH Assay Result Caspase-3/7 Assay Result Interpretation
1 Decreased ViabilityHigh CytotoxicityLow ActivityPrimarily Necrotic Cell Death
2 Decreased ViabilityLow CytotoxicityHigh ActivityPrimarily Apoptotic Cell Death
3 Decreased ViabilityHigh CytotoxicityHigh ActivityMixed Apoptotic and Necrotic Cell Death
4 Decreased ViabilityLow CytotoxicityLow ActivityPotentially anti-proliferative (cytostatic) effects or non-classical cell death

This multi-parametric approach provides a self-validating system. For instance, a significant decrease in MTT signal coupled with a large increase in LDH release strongly suggests necrosis. Conversely, a drop in MTT signal accompanied by a spike in caspase-3/7 activity points towards apoptosis.[11]

Data_Interpretation cluster_results Assay Results cluster_mechanisms Potential Mechanisms MTT MTT Signal (Metabolic Activity) Necrosis Necrosis MTT->Necrosis Decrease Apoptosis Apoptosis MTT->Apoptosis Decrease Cytostatic Cytostatic Effect MTT->Cytostatic Decrease LDH LDH Release (Membrane Damage) LDH->Necrosis Increase Caspase Caspase-3/7 Activity (Apoptosis Signal) Caspase->Apoptosis Increase

Caption: Logical relationship between assay outcomes and potential mechanisms of cell death.

Conclusion and Future Directions

This application note provides a comprehensive, tiered protocol for the initial cytotoxic characterization of this compound. By systematically evaluating metabolic activity, membrane integrity, and apoptotic markers, researchers can generate a robust preliminary dataset. This information is critical for making informed decisions in the drug discovery pipeline, guiding further mechanistic studies, and fulfilling the principles of international testing guidelines.[3] Subsequent investigations could involve more detailed apoptotic pathway analysis (e.g., Annexin V/PI staining) or cell cycle analysis to further elucidate the compound's mechanism of action.

References

  • ResearchGate. (2015). Anyone familiar with LDH assay and MTT assay? [Online discussion]. Available at: [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Available at: [Link]

  • Luechtefeld, T., et al. (2016). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? [Online discussion]. Available at: [Link]

  • MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Available at: [Link]

  • Current Protocols. (n.d.). Designing Drug-Response Experiments and Quantifying their Results. Available at: [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Principles of dose-setting in toxicology studies: the importance of kinetics for ensuring human safety. Available at: [Link]

  • Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]

  • TSAR. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Available at: [Link]

  • FDA. (n.d.). Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. Available at: [Link]

  • RE-Place. (2014). OECD Test Guideline 487. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Available at: [Link]

  • eScholarship.org. (n.d.). DESIGNING STUDIES FOR DOSE RESPONSE. Available at: [Link]

  • ResearchGate. (2023). Free Animal Cell Culture Guide. Available at: [Link]

  • National Center for Biotechnology Information. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]

  • ResearchGate. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability? [Online discussion]. Available at: [Link]

  • ECHA. (2021). Updates to OECD in vitro and in chemico test guidelines. Available at: [Link]

  • OECD. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Section 1: Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a four-step sequence starting from commercially available 4-methoxyaniline. The pathway involves protection of the highly activating amino group, a regioselective nitration, deprotection, and a final nucleophilic substitution.

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection cluster_3 Step 4: N-Alkylation A 4-Methoxyaniline B N-(4-methoxyphenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C N-(4-methoxy-2-nitrophenyl)acetamide B->C HNO₃, H₂SO₄, <10°C D 4-Methoxy-2-nitroaniline C->D H₂SO₄ / aq. Ethanol, Reflux E < This compound > D->E 1. ClCH₂CO₂Na, Na₂CO₃, DMF 2. H₃O⁺

Caption: Overall synthesis pathway for the target molecule.

Section 2: Troubleshooting & FAQs

This section addresses the most common issues encountered during the synthesis. We have organized this into a question-and-answer format to directly tackle specific problems.

Part A: Synthesis of the Key Intermediate (4-Methoxy-2-nitroaniline)

The yield and purity of the final product are critically dependent on the successful synthesis of the 4-methoxy-2-nitroaniline intermediate. Most challenges arise during the nitration step.

Q1: Why is my overall yield of 4-methoxy-2-nitroaniline consistently low?

Low yields can stem from several issues, primarily related to side reactions during nitration and product loss during workup.[1]

  • Probable Cause 1: Oxidation of the Aniline Ring. The unprotected amino group in 4-methoxyaniline is highly activating, making the aromatic ring extremely susceptible to oxidation by nitric acid. This often results in the formation of dark, tarry byproducts and significantly reduces the yield of the desired product.[1]

  • Solution 1: Employ a Protecting Group. The most effective strategy is to protect the amino group via acetylation before nitration. The resulting acetamido group is less activating, which protects the ring from oxidation and helps direct the nitration to the desired position.[1]

  • Probable Cause 2: Formation of Undesired Isomers. Direct nitration of 4-methoxyaniline can lead to a mixture of isomers. In the strongly acidic conditions of nitration, the amino group can become protonated to form an anilinium ion, which is a meta-directing group, leading to the formation of the undesired 4-methoxy-3-nitroaniline.[1]

  • Solution 2: Acetylation for Regiocontrol. The acetamido protecting group is an ortho-, para- director. Since the para position is already occupied by the methoxy group, it strongly directs the incoming nitro group to the ortho position, ensuring high regioselectivity for the desired 2-nitro product.[1]

  • Probable Cause 3: Incomplete Reaction. Insufficient reaction times or temperatures that are too low can lead to incomplete conversion of the starting material.[1]

  • Solution 3: Monitor Reaction Progress. Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. This allows you to determine the optimal reaction time and ensure the reaction has gone to completion before proceeding with the workup.[1]

Q2: My nitration reaction is producing a lot of dark tar. How can I prevent this?

The formation of tar is a classic sign of oxidative side reactions.

  • Probable Cause: High Reaction Temperature. The nitration of aromatic compounds is a highly exothermic process. If the temperature is not strictly controlled, it can lead to runaway reactions, oxidation of the substrate, and the formation of polymeric tar.[1]

  • Solution: Maintain Strict Temperature Control. The reaction must be cooled in an ice-salt or ice-water bath, and the nitrating mixture (pre-cooled concentrated nitric and sulfuric acids) should be added dropwise very slowly. Maintaining the internal reaction temperature below 10°C is critical to minimize these side reactions.[1]

Q3: How do I effectively remove the acetyl protecting group after nitration?

The final step in forming the intermediate is the hydrolysis of the acetamido group.

  • Probable Cause: Incomplete Hydrolysis. Inadequate heating or insufficient acid catalyst can lead to incomplete deprotection, leaving residual N-(4-methoxy-2-nitrophenyl)acetamide in your product.

  • Solution: Acid-Catalyzed Hydrolysis. Refluxing the N-(4-methoxy-2-nitrophenyl)acetamide in a solution of sulfuric acid in aqueous ethanol is an effective method. Again, monitor the reaction by TLC to ensure all the acetylated starting material has been consumed before workup and neutralization.[1]

Troubleshooting Summary Table
ProblemProbable Cause(s)Recommended Solution(s)
Low Yield of Intermediate Oxidation of aniline ring; Isomer formation; Incomplete reaction.[1]Protect the amino group via acetylation; Monitor reaction progress with TLC.[1]
Formation of Tarry Byproducts Reaction temperature too high; Direct nitration without a protecting group.[1]Use an ice bath to maintain temperature below 10°C; Add nitrating agent slowly.[1]
Product is Contaminated with Starting Material Incomplete reaction during acetylation, nitration, or hydrolysis.Monitor each step by TLC to confirm full conversion before proceeding.[1]
Poor Regioselectivity (meta-isomer) Protonation of the amino group during direct nitration.[1]Use an acetamido protecting group to ensure ortho-direction.[1]
Part B: N-Alkylation to Synthesize the Final Product

The final step involves the reaction of 4-methoxy-2-nitroaniline with a suitable two-carbon electrophile.

Q4: The N-alkylation reaction with sodium chloroacetate is slow or shows no conversion. What should I do?

This is a nucleophilic substitution reaction, and its rate is dependent on several factors.

  • Probable Cause 1: Insufficiently Strong Base. The aniline proton (N-H) of 4-methoxy-2-nitroaniline is weakly acidic. A base is required to deprotonate it, forming a more nucleophilic anion that can attack the electrophile.

  • Solution 1: Choice of Base. A moderately strong base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically sufficient. Stronger bases like sodium hydride (NaH) could be used but may promote side reactions.

  • Probable Cause 2: Incorrect Solvent. The choice of solvent is crucial for nucleophilic substitutions.

  • Solution 2: Use a Polar Aprotic Solvent. Solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They can dissolve the anionic nucleophile while not solvating it so strongly as to hinder its reactivity.

  • Probable Cause 3: Insufficient Temperature. The reaction may require thermal energy to overcome the activation barrier.

  • Solution 3: Increase Reaction Temperature. Gently heating the reaction mixture (e.g., to 50-80°C) can significantly increase the reaction rate. Monitor by TLC to avoid decomposition.

Q5: My final product is difficult to purify. What are the likely side reactions?

  • Probable Cause: O-Alkylation or Dialkylation. While N-alkylation is generally favored, some minor reaction on the oxygen of the nitro group or dialkylation on the nitrogen could occur, leading to impurities.

  • Solution: Controlled Stoichiometry and Purification. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent, but avoid a large excess. The final product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if impurities are persistent.[2]

Troubleshooting_Flow Start Synthesis Problem Encountered? LowYield Low Yield or High Impurities? Start->LowYield StepCheck Which Step is Problematic? LowYield->StepCheck Yes Nitration Problem in Nitration Step (Steps 1-3) StepCheck->Nitration Alkylation Problem in N-Alkylation (Step 4) StepCheck->Alkylation Sol_Nitration1 Ensure Amino Group is Acetylated Nitration->Sol_Nitration1 Sol_Nitration2 Maintain Temp <10°C During Nitration Nitration->Sol_Nitration2 Sol_Nitration3 Monitor by TLC for Completion Nitration->Sol_Nitration3 Sol_Alkylation1 Use Polar Aprotic Solvent (e.g., DMF) Alkylation->Sol_Alkylation1 Sol_Alkylation2 Use Na₂CO₃ or K₂CO₃ as Base Alkylation->Sol_Alkylation2 Sol_Alkylation3 Gently Heat Reaction (50-80°C) Alkylation->Sol_Alkylation3

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Detailed Experimental Protocols

These protocols are based on established procedures and should be adapted as necessary based on laboratory conditions and in-process monitoring.[1][3][4]

Protocol 1: Acetylation of 4-Methoxyaniline
  • In a round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1-1.2 eq) to the solution while stirring.

  • Gently warm the mixture to ~50°C for 30 minutes, then allow it to stir at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the N-(4-methoxyphenyl)acetamide.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. The crude product is often pure enough for the next step.

Protocol 2: Nitration of N-(4-methoxyphenyl)acetamide
  • Suspend the dried N-(4-methoxyphenyl)acetamide (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a thermometer and a dropping funnel.

  • Cool the mixture in an ice-salt bath to 0-5°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq), keeping the mixture cool in an ice bath.

  • Add the pre-cooled nitrating mixture dropwise to the suspension, ensuring the internal temperature does not rise above 10°C.[1]

  • After the addition is complete, stir the mixture at low temperature for 2-3 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture over a large volume of crushed ice to precipitate the yellow N-(4-methoxy-2-nitrophenyl)acetamide.

  • Collect the solid by vacuum filtration, wash extensively with cold water, and dry.

Protocol 3: Hydrolysis of N-(4-methoxy-2-nitrophenyl)acetamide
  • Place the crude N-(4-methoxy-2-nitrophenyl)acetamide (1.0 eq) in a round-bottom flask.

  • Prepare a solution of 70% sulfuric acid in aqueous ethanol (e.g., 2:1 v/v ethanol:70% H₂SO₄).

  • Add the acidic ethanol solution to the flask and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-6 hours).

  • Cool the reaction mixture and pour it into cold water.

  • Carefully neutralize the solution with a base (e.g., 10M sodium hydroxide solution) until basic (pH > 8) to precipitate the 4-methoxy-2-nitroaniline.

  • Collect the orange/red solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure intermediate.[1][2]

Protocol 4: N-Alkylation and Saponification
  • In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in DMF.

  • Add sodium carbonate (Na₂CO₃, 2.0 eq) and sodium chloroacetate (1.2 eq).

  • Heat the mixture to 60-70°C and stir for 8-12 hours, or until TLC indicates the consumption of the starting aniline.

  • Cool the reaction mixture, pour it into water, and acidify with dilute HCl to a pH of ~2-3.

  • The crude this compound will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from an appropriate solvent (e.g., aqueous ethanol) to obtain the pure final product.

References

  • An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
  • Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline. Benchchem.
  • N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central (PMC).
  • CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline. Google Patents.
  • Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystallization. Benchchem.
  • Study on the synthesis of 2-amino-4-methoxy acetanilide. ResearchGate.

Sources

Technical Support Center: Synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid, a key intermediate in pharmaceutical development. This resource is designed for researchers and drug development professionals to navigate the complexities of its synthesis, focusing on the prevalent side reactions that can impact yield and purity. Here, we dissect common experimental challenges, offering scientifically grounded solutions and preventative strategies.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the synthesis, which typically proceeds via a nucleophilic aromatic substitution (SNAr) pathway. The primary reaction involves the coupling of a glycine equivalent with an activated nitroaromatic compound, such as 1-chloro-4-methoxy-2-nitrobenzene or 2,4-dinitroanisole.

Question 1: My final product is contaminated with 4-methoxy-2-nitrophenol. What is the cause and how can I prevent it?

Answer:

This is a classic case of a competitive hydrolysis side reaction. The starting material, 1-chloro-4-methoxy-2-nitrobenzene, is highly activated towards nucleophilic attack due to the electron-withdrawing nitro group. If water is present in your reaction medium, hydroxide ions (generated under basic conditions) can act as a competing nucleophile, displacing the chloride leaving group to form the undesired phenol byproduct.

Causality: The SNAr mechanism is initiated by the attack of a nucleophile on the electron-deficient aromatic ring.[1][2] Both the amino group of glycine and the hydroxide ion are effective nucleophiles. The reaction's outcome is therefore dependent on their relative concentration and nucleophilicity under the reaction conditions. Alkaline hydrolysis of activated nitroaromatics is a well-documented phenomenon.[3][4]

Preventative Measures & Protocol Adjustments:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed, dry source.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) prevents atmospheric moisture from entering the reaction vessel.

  • Control of Base: Use a non-hydroxide base (e.g., potassium carbonate, sodium bicarbonate, or a tertiary amine like triethylamine) to act as a proton scavenger for the glycine nucleophile, minimizing the concentration of hydroxide ions. Ensure the base is also anhydrous.

  • Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of hydrolysis. Monitor the reaction progress (e.g., by TLC) to avoid unnecessarily long reaction times or excessive heat.

Question 2: I am observing an unexpected, deeply colored (red/purple) intermediate, and the reaction seems stalled. What is happening?

Answer:

The deep coloration is characteristic of a Meisenheimer complex, a stabilized, negatively charged intermediate formed during the SNAr reaction.[5] This complex results from the initial addition of the glycine nucleophile to the aromatic ring. While its formation is a necessary step in the reaction pathway, its accumulation indicates that the subsequent, rate-determining step—the elimination of the leaving group (e.g., chloride)—is slow.

Causality: The stability of the Meisenheimer complex is enhanced by the strong electron-withdrawing nitro group, which delocalizes the negative charge through resonance.[1][5] If the energy barrier to expel the leaving group is high, or if the complex is overly stabilized, the reaction can appear to stall, leading to low conversion to the final product.

Troubleshooting Steps:

  • Increase Thermal Energy: Gently increasing the reaction temperature can provide the necessary activation energy to overcome the barrier for the elimination step. Proceed with caution to avoid promoting decomposition or other side reactions.

  • Choice of Leaving Group: The rate of elimination is highly dependent on the leaving group. The typical reactivity order for SNAr is F > Cl > Br > I.[1] If using a less reactive leaving group like bromide or iodide, a higher temperature or longer reaction time may be necessary.

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF) are excellent choices as they can solvate the cation of the base without strongly solvating the anionic Meisenheimer complex, thus facilitating the reaction.

Question 3: My product analysis shows an isomeric impurity. Could the nitro group be displaced instead of the halide?

Answer:

Yes, displacement of a nitro group, while less common than halide displacement, is a known side reaction in SNAr chemistry, particularly with highly activated systems like dinitro- or trinitro-aromatics.[6][7] If you are using a starting material like 2,4-dinitroanisole, the nucleophile (glycine) is intended to displace the methoxy group at the C1 position. However, attack at the C2 or C4 position, leading to "denitration," can occur, resulting in an isomeric product.[8]

Causality: The nitro group can act as a leaving group (as nitrite, NO₂⁻) because of its strong electron-withdrawing nature, which stabilizes the transition state for its departure.[6] The regioselectivity of the nucleophilic attack is determined by the relative activation provided by the electron-withdrawing groups at each position.

Mitigation Strategies:

  • Choice of Starting Material: Using a starting material with a better leaving group than the nitro group, such as 1-chloro-4-methoxy-2-nitrobenzene, strongly favors the displacement of the halide.

  • Reaction Conditions: Carefully controlling the temperature and nucleophile concentration can sometimes influence the regioselectivity. Lower temperatures generally favor the kinetically controlled product.

  • Thorough Product Characterization: Use techniques like NMR and Mass Spectrometry to confirm the structure of your main product and identify the isomeric impurity, which will inform your optimization strategy.

FAQs: Synthesis of this compound

Q: What is the primary role of the ortho-nitro group in this synthesis?

A: The nitro group at the ortho position to the leaving group is critical for activating the aromatic ring towards nucleophilic attack. As a powerful electron-withdrawing group, it delocalizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy of the reaction.[2][9] Without this activation, the SNAr reaction would not proceed under typical conditions.

Q: Are alternative C-N coupling reactions like Buchwald-Hartwig or Ullmann amination suitable for this synthesis?

A: Yes, both the Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for forming C-N bonds and represent viable alternatives, though they operate via different mechanisms.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile and often proceeds under milder conditions than traditional SNAr.[10][11] It would involve coupling an aryl halide (1-chloro-4-methoxy-2-nitrobenzene) with a glycine ester. However, it requires expensive palladium catalysts and specialized phosphine ligands, and potential side reactions include catalyst deactivation and β-hydride elimination.[10]

  • Ullmann Condensation: This is a copper-catalyzed reaction that is historically significant.[12] While effective, traditional Ullmann conditions require high temperatures and stoichiometric amounts of copper.[12][13] Modern ligand-accelerated protocols have enabled milder conditions, but they can still be more demanding than the SNAr approach for this specific activated substrate.[14]

Q: What is a reliable method for purifying the final product?

A: Recrystallization is the most common and effective method for purifying the final solid product, this compound. The key is to select an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble or insoluble at all temperatures.

  • Solvent Screening: Common solvents to screen include ethanol, isopropanol, acetic acid, or mixtures such as ethanol/water.[15]

  • Decolorization: If the crude product is highly colored from persistent impurities, a treatment with activated charcoal in the hot solution (before filtration) can be effective.[15]

Summary of Potential Side Reactions

Side ProductChemical NameProbable CausePrevention & Mitigation Strategy
Hydrolysis Product 4-Methoxy-2-nitrophenolPresence of water/hydroxide ions in the reaction.Use anhydrous solvents and reagents; employ a non-hydroxide base; run under an inert atmosphere.
Denitration Product 2-((4-Methoxy-X-aminophenyl)amino)acetic acidNucleophilic attack displaces the nitro group instead of the primary leaving group.Use a starting material with a better leaving group (e.g., halide); optimize reaction temperature.
Nitro-Reduced Product 2-((2-Amino-4-methoxyphenyl)amino)acetic acidUnintentional presence of reducing agents or conditions.Ensure purity of reagents and solvents; avoid reactive metals unless intended for a reduction step.[16][17]

Visualized Mechanisms & Workflows

Diagram 1: Desired SNAr Pathway

A visual representation of the successful synthesis route.

sn_ar_pathway reagents Glycine + Base intermediate Meisenheimer Complex (Stabilized Intermediate) reagents->intermediate Nucleophilic Attack start 1-Chloro-4-methoxy- 2-nitrobenzene start->intermediate product 2-((4-Methoxy-2-nitrophenyl) amino)acetic acid intermediate->product Elimination of Cl-

Caption: The desired SNAr reaction mechanism.

Diagram 2: Hydrolysis Side Reaction

Illustration of how phenolic impurities are formed.

hydrolysis_pathway reagents H2O / OH- intermediate Meisenheimer Complex (via OH- attack) reagents->intermediate Competing Nucleophile start 1-Chloro-4-methoxy- 2-nitrobenzene start->intermediate side_product 4-Methoxy-2-nitrophenol (Impurity) intermediate->side_product Elimination of Cl-

Caption: The competitive hydrolysis side reaction pathway.

Diagram 3: Troubleshooting Workflow for Low Yield

A logical guide to diagnosing and solving yield issues.

troubleshooting_workflow start Low Product Yield Observed check_reaction Analyze Reaction Mixture (TLC, LCMS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete High SM remaining side_products Side Products Detected check_reaction->side_products New spots/peaks solve_incomplete Increase Temp/Time Check Reagent Purity incomplete->solve_incomplete identify_side Identify Side Products (NMR, MS) side_products->identify_side hydrolysis Hydrolysis Product Found? identify_side->hydrolysis denitration Isomeric Product Found? hydrolysis->denitration No solve_hydrolysis Implement Strict Anhydrous Conditions hydrolysis->solve_hydrolysis Yes solve_denitration Change Starting Material (e.g., to Aryl Halide) denitration->solve_denitration Yes

Caption: A step-by-step workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: Synthesis via SNAr

This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific substrate reactivity.

  • Preparation: Under an inert atmosphere of Nitrogen, add 1-chloro-4-methoxy-2-nitrobenzene (1.0 eq), glycine (1.2 eq), and anhydrous potassium carbonate (2.5 eq) to a flask containing anhydrous DMSO.

  • Reaction: Heat the stirred mixture to 80-90 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water and stir.

  • Acidification: Slowly acidify the aqueous solution with 2M HCl until the pH is approximately 2-3. The product should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and test for solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room and elevated temperatures to find a suitable system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is darkly colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Wang, Y., et al. (2020). Alkaline hydrolysis pathway of 2,4-dinitroanisole verified by 18O tracer experiment. Journal of Hazardous Materials, 396, 122627. Available at: [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • College of Saint Benedict / Saint John's University. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems. Available at: [Link]

  • Wang, Y., et al. (2024). Experimental and Computational Study of Pyrogenic Carbonaceous Matter Facilitated Hydrolysis of 2,4-Dinitroanisole (DNAN). Environmental Science & Technology. Available at: [Link]

  • ResearchGate. (2020). Alkaline Hydrolysis Pathway of 2,4-Dinitroanisole Verified by 18O Tracer Experiment. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Nitro as a leaving group in an aromatic ring. Available at: [Link]

  • Wikipedia. 2,4-Dinitroanisole. Available at: [Link]

  • PubMed. (2024). Experimental and Computational Study of Pyrogenic Carbonaceous Matter Facilitated Hydrolysis of 2,4-Dinitroanisole (DNAN). Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • PrepChem.com. Synthesis of glycine p-nitrophenyl ester. Available at: [Link]

  • Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. Available at: [Link]

  • ACS Publications. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Okayama University. (2017). Buchwald–Hartwig Amination of Nitroarenes. Available at: [Link]

  • ResearchGate. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Available at: [Link]

  • PubChem. Glycine, n-((2-acetyl-7-((4-nitrophenyl)methoxy)-4-benzofuranyl)sulfonyl)-. Available at: [Link]-)

  • Dalal Institute. Aromatic Nucleophilic Substitution. Available at: [Link]

  • ResearchGate. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Available at: [Link]

  • PubChem. N-(Methoxycarbonyl)glycine 4-nitrophenyl ester. Available at: [Link]

  • ACS Publications. Reactions of nitroanisoles. 4. Reaction of 2,4- and 2,6-dinitroanisole with cyclohexylamine. Evidence of a "dimer" nucleophile. The Journal of Organic Chemistry. Available at: [Link]

  • PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. Available at: [Link]

  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • ResearchGate. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

Sources

stability issues of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid. It addresses common stability challenges encountered in solution and provides actionable troubleshooting strategies and validated protocols to ensure experimental integrity and reproducibility.

Section 1: Understanding the Molecule's Inherent Stability

The stability of this compound in solution is governed by the interplay of its three primary functional groups: the nitroaromatic system, the secondary amine linker, and the carboxylic acid moiety.

  • Nitroaromatic System: The electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy group, influences the electron density of the aromatic ring. This makes the molecule susceptible to specific chemical transformations. Nitroaromatic compounds are known for their recalcitrance to oxidative degradation but can be prone to reduction and photodegradation.[1]

  • Amino Acetic Acid Moiety: This part of the molecule imparts pH-dependent solubility and reactivity. The amino group and the carboxylic acid group can be protonated or deprotonated depending on the pH of the solution, which affects the overall charge, solubility, and potential for intermolecular interactions.[2]

  • General Sensitivity: Like many complex organic molecules, its stability is also influenced by common laboratory variables such as temperature, light, and the presence of oxygen.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The most significant factors affecting the stability of this compound in solution are pH, light exposure, and temperature. The presence of strong reducing or oxidizing agents can also lead to degradation.[3]

  • pH: Both highly acidic and highly alkaline conditions can catalyze the hydrolysis of the molecule or promote other degradation pathways. The compound's solubility is also highly pH-dependent.[2]

  • Light: Nitroaromatic compounds are often susceptible to photodegradation, where exposure to UV or even high-intensity visible light can provide the energy to break chemical bonds.[3] This can manifest as a color change in the solution (e.g., turning a deeper yellow or brown) and the appearance of degradation products.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[3] Long-term storage at room temperature or above in solution is generally not recommended without prior stability testing.

Q2: How should I prepare and store a stock solution to maximize stability?

A2: For maximum stability, stock solutions should be prepared in a suitable buffer and stored under protected conditions.

  • Solvent Selection: Start by dissolving the compound in a minimal amount of a polar organic solvent like DMSO or ethanol before diluting with an appropriate aqueous buffer. Direct dissolution in neutral aqueous media may be difficult due to limited solubility.[2]

  • pH Control: Based on the amino acid-like structure, a buffer system in the pH range of 6.0-7.5 is a logical starting point to maintain a stable, neutral form of the molecule.

  • Storage Conditions: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots frozen at -20°C or -80°C in amber, tightly sealed vials to protect from light and prevent solvent evaporation.

Q3: My solution changed color after being left on the bench. What happened?

A3: A color change, typically to a more intense yellow or brownish hue, is a strong indicator of degradation. The most likely cause for this, especially if left on a lab bench, is photodegradation due to exposure to ambient light.[3][5] It could also indicate oxidation or a pH shift if the solution was not adequately buffered. We recommend running an analytical check (e.g., HPLC) to confirm the presence of new peaks corresponding to degradation products.

Q4: What are the most likely degradation products I might encounter?

A4: The most common degradation pathway for nitroaromatic compounds under reductive conditions is the reduction of the nitro (-NO₂) group to a nitroso (-NO), hydroxylamino (-NHOH), or ultimately an amino (-NH₂) group.[6] Under harsh oxidative or photolytic conditions, ring-opening or modification of the side chain could occur, leading to a more complex mixture of smaller organic acids.[7]

Section 3: Troubleshooting Guide for Solution Stability

This table provides a quick reference for identifying and resolving common stability issues.

Observed Problem Potential Cause(s) Recommended Solution(s) & Preventive Actions
Decreased peak area or concentration over time in HPLC analysis. 1. Chemical Degradation: pH-mediated hydrolysis or reaction with buffer components. 2. Adsorption: Compound sticking to the walls of the storage container (e.g., plastic).1. Perform a forced degradation study (see Protocol 2) to identify optimal pH. 2. Ensure buffer components are inert. 3. Use low-adsorption polypropylene or glass vials.
Appearance of new, unexpected peaks in chromatograms. 1. Photodegradation: Exposure to UV or ambient laboratory light.[3] 2. Oxidation: Reaction with dissolved oxygen in the solvent. 3. Reduction: Presence of reducing agents in the experimental matrix.1. Prepare and store solutions in amber vials or wrap containers in aluminum foil.[3] 2. Use freshly degassed solvents for solution preparation. 3. Identify and remove any potential reducing agents from the media.
Precipitation or cloudiness forms in the solution. 1. Poor Solubility: The concentration exceeds the solubility limit in the chosen solvent/buffer. 2. pH Shift: A change in pH has caused the compound to convert to a less soluble form. 3. Aggregation: The compound is self-associating and precipitating.1. Determine the compound's solubility limit before preparing high-concentration stocks.[2] 2. Ensure the solution is adequately buffered to resist pH changes. 3. Consider adding a small percentage of an organic co-solvent (e.g., 1-5% DMSO).
Inconsistent results between experimental replicates. 1. Inconsistent Solution Age: Using stock solutions of different ages or storage histories. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the same stock solution aliquot.[4]1. Always use freshly prepared or consistently stored solutions for a set of experiments. 2. Prepare single-use aliquots to avoid freeze-thaw degradation.[4]

Section 4: Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution with best practices for enhancing stability.

  • Weighing: Accurately weigh 2.262 mg of this compound (MW: 226.19 g/mol ) and place it in a 1.5 mL amber microcentrifuge tube.

  • Initial Dissolution: Add 100 µL of ACS-grade DMSO to the solid. Vortex gently for 1-2 minutes until the solid is completely dissolved.

  • Aqueous Dilution: Add 900 µL of a suitable, sterile-filtered aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.0) to the DMSO concentrate. This brings the final volume to 1 mL and the final DMSO concentration to 10%.

  • Mixing: Vortex the solution gently to ensure it is homogeneous.

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 50 µL) in amber, low-adsorption polypropylene tubes.

  • Storage: Tightly cap the aliquots and store them at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles.[4]

Protocol 2: Workflow for a Forced Degradation Study

This protocol allows you to proactively assess the stability of the compound under your specific experimental conditions.

  • Prepare Samples: Prepare identical samples of the compound in your experimental buffer (e.g., at 100 µM). Include a "time zero" control that is immediately analyzed.

  • Apply Stress Conditions:

    • Acidic: Adjust the pH to ~2.0 with 1 M HCl.

    • Basic: Adjust the pH to ~10.0 with 1 M NaOH.

    • Oxidative: Add hydrogen peroxide to a final concentration of 3%.

    • Thermal: Incubate a sample at a relevant elevated temperature (e.g., 40°C or 60°C).

    • Photolytic: Expose a sample in a clear vial to a direct, high-intensity light source (or simply sunlight) alongside a control sample wrapped in foil.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 0, 2, 8, and 24 hours).

  • Analysis: At each time point, neutralize the acidic and basic samples if necessary, and quench the oxidative reaction (e.g., with sodium bisulfite). Analyze all samples by a stability-indicating method like HPLC-UV or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the "time zero" control. A stable compound will show minimal change in the main peak area and no significant formation of new peaks. This allows you to identify which conditions are detrimental to the compound's stability.

Section 5: Visualized Workflows

The following diagrams illustrate key decision-making processes for handling this compound.

G start Start: Stability Issue (e.g., peak loss, new peaks) check_light Was solution exposed to light? start->check_light protect_light Action: Store in amber vials or protect from light. check_light->protect_light Yes check_ph Is the solution buffered? check_light->check_ph No retest Retest Experiment protect_light->retest buffer_solution Action: Buffer solution to a stable pH range (e.g., 6-7.5). check_ph->buffer_solution No check_temp How was the solution stored? check_ph->check_temp Yes buffer_solution->retest store_cold Action: Aliquot and store at -20°C or -80°C. check_temp->store_cold Improperly (e.g., RT) check_redox Are reactive agents present (oxidizers, reducers)? check_temp->check_redox Properly (cold) store_cold->retest remove_agents Action: Use purified/degassed solvents; remove agents. check_redox->remove_agents Yes check_redox->retest No remove_agents->retest

Caption: Troubleshooting workflow for stability issues.

G parent 2-((4-Methoxy-2-nitrophenyl) amino)acetic acid nitroso Nitroso Intermediate parent->nitroso Mild Reduction (e.g., Na2S2O4) hydroxylamine Hydroxylamino Intermediate nitroso->hydroxylamine Further Reduction amine 2-((2-Amino-4-methoxyphenyl) amino)acetic acid (Final Reduced Product) hydroxylamine->amine Complete Reduction (e.g., H2, Pd/C) [23]

Caption: A potential reductive degradation pathway.

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • SMT Dry Cabinets. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • Emmel, D. R., et al. (2022). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 27(15), 4988. Retrieved from [Link]

  • Nishino, S. F., & Spain, J. C. (Eds.). (2001). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]

  • Uppu, R. M., et al. (2021). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 6(6), x210665. Retrieved from [Link]

  • Donnelly, M. I., Chapman, P. J., & Dagley, S. (1981). Bacterial Degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric Acids. Journal of Bacteriology, 147(2), 477–481. Retrieved from [Link]

  • Li, X., et al. (2021). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Biotechnology for Biofuels, 14(1), 1-13. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and rationalize your experimental choices for a robust and reproducible outcome.

Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Approach

The synthesis of this compound and its ethyl ester precursor is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of an activated aryl halide with an amine nucleophile. The presence of a strong electron-withdrawing group, such as the nitro group (NO₂) ortho or para to the leaving group, is critical for activating the aromatic ring towards nucleophilic attack.[1][2][3]

The general two-step reaction is outlined below:

  • SNAr Reaction: Coupling of 1-halo-4-methoxy-2-nitrobenzene with ethyl glycinate.

  • Saponification: Hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the SNAr reaction setup.

Q1: What is the underlying mechanism of this reaction?

A: The reaction proceeds via the SNAr addition-elimination mechanism.[2][4]

  • Nucleophilic Attack: The deprotonated amine of the glycine ester attacks the carbon atom bearing the leaving group (the halide). This step is typically the rate-determining step.

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate.[4]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (halide).

The electron-withdrawing nitro group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate; a meta position does not allow for resonance stabilization and the reaction will be significantly slower or may not proceed at all.[5]

Troubleshooting_Workflow Start Problem Observed LowYield Low Yield or No Reaction Start->LowYield SideProducts Multiple Spots on TLC Start->SideProducts PurificationIssue Difficult Purification Start->PurificationIssue CheckReagents 1. Verify Reagent Quality - Is the amine salt dry? - Is the solvent anhydrous? LowYield->CheckReagents Possible Cause CheckBase 2. Insufficient Base? - Use 2.0-2.5 eq. K₂CO₃ - Grind base to fine powder CheckReagents->CheckBase If OK CheckTemp 3. Temperature Too Low? - Increase temp to 80-100 °C - Monitor for decomposition CheckBase->CheckTemp If OK CheckSolvent 4. Incorrect Solvent? - Switch to DMSO or DMF - Avoid protic solvents (e.g., EtOH, H₂O) CheckTemp->CheckSolvent If OK HighTemp 1. Reaction Temp Too High? - Potential thermal decomposition. - Lower temperature, run longer. SideProducts->HighTemp Possible Cause BaseSideRxn 2. Strong/Nucleophilic Base? - Hydrolysis of ester or nitro group. - Use K₂CO₃ instead of NaOH/KOH. HighTemp->BaseSideRxn If Not Temp Purification 3. Incomplete Reaction? - Unreacted starting materials. - Increase reaction time. BaseSideRxn->Purification If Not Base RemoveSalts 1. Inorganic Salts Present - Perform aqueous workup. - Filter before extraction if needed. PurificationIssue->RemoveSalts Possible Cause RemoveSolvent 2. High-Boiling Solvent (DMSO) - Dilute with large volume of water. - Extract product multiple times (e.g., with EtOAc). RemoveSalts->RemoveSolvent If Not Salts Recrystallize 3. Oily Product / Impure Solid - Recrystallize from Ethanol/Water or Isopropanol. RemoveSolvent->Recrystallize If Not Solvent

Caption: Troubleshooting workflow for the SNAr synthesis.

Q5: My reaction is very slow or has stalled. What are the likely causes and solutions?

A:

  • Cause 1: Inactive Nucleophile. The amine on ethyl glycinate hydrochloride is protonated. If the base is insufficient or of poor quality (e.g., hydrated), the free amine will not be generated in sufficient concentration.

    • Solution: Ensure you are using at least 2.0 equivalents of finely powdered, anhydrous K₂CO₃. Grinding the potassium carbonate increases its surface area and reactivity.

  • Cause 2: Low Temperature. SNAr reactions have a significant activation energy barrier.

    • Solution: Increase the reaction temperature. A range of 80-100 °C is typically effective in a solvent like DMSO or acetonitrile. Monitor the reaction by TLC to find the optimal balance between reaction rate and potential decomposition.

  • Cause 3: Inappropriate Solvent. As detailed in the FAQ section, using a protic solvent like ethanol or water will drastically slow the reaction.

    • Solution: Ensure you are using a high-quality, anhydrous polar aprotic solvent like DMSO, DMF, or acetonitrile.

Q6: My TLC shows the consumption of starting material, but I have multiple new spots and a low yield of the desired product. What's happening?

A:

  • Cause 1: Thermal Decomposition. High reaction temperatures (>120 °C) can lead to the decomposition of the nitro-aromatic compound or the product, often characterized by the reaction mixture turning dark brown or black.

    • Solution: Reduce the reaction temperature and allow the reaction to proceed for a longer time.

  • Cause 2: Competing Hydrolysis. If your base is too strong (e.g., NaOH, KOH) or if there is significant water in your solvent, you risk hydrolyzing the ethyl ester of your product back to the carboxylic acid in situ. This can complicate purification.

    • Solution: Use a milder base like K₂CO₃ and ensure your solvent is anhydrous. The hydrolysis step should be performed intentionally after the SNAr reaction is complete.

Q7: I'm having trouble isolating my product. It's an oil, or it won't crystallize.

A:

  • Cause 1: Residual DMSO. DMSO is high-boiling and can be difficult to remove, often trapping the product as an oil.

    • Solution: During workup, pour the reaction mixture into a large volume of cold water (10-20x the volume of DMSO). The desired organic product should precipitate or can be extracted with a solvent like ethyl acetate. Multiple extractions and subsequent washes of the combined organic layers with brine will help remove residual DMSO.

  • Cause 2: Impurities. Unreacted starting materials or side products can act as crystallization inhibitors.

    • Solution: If direct precipitation/crystallization fails, purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient). Once a purer fraction is obtained, attempt recrystallization again from a suitable solvent system, such as ethanol/water or isopropanol. [6]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((4-methoxy-2-nitrophenyl)amino)acetate

This protocol is optimized for a balance of reactivity, cost, and safety.

Materials:

  • 1-Fluoro-4-methoxy-2-nitrobenzene (1.0 equiv)

  • Ethyl glycinate hydrochloride (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, and nitrogen/argon line.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-fluoro-4-methoxy-2-nitrobenzene, ethyl glycinate hydrochloride, and potassium carbonate.

  • Add anhydrous DMSO to the flask (to a concentration of ~0.5 M with respect to the aryl halide).

  • Stir the mixture and heat to 80-90 °C.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) every 1-2 hours until the starting aryl halide spot is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Pour the dark reaction mixture slowly into a beaker containing cold water (10-20 times the volume of DMSO used), while stirring vigorously. A yellow-orange solid should precipitate.

  • Continue stirring for 30 minutes to allow for complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with water, then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the crude ester product, which can be used directly in the next step or purified further by recrystallization from ethanol.

Protocol 2: Saponification to this compound

Materials:

  • Crude Ethyl 2-((4-methoxy-2-nitrophenyl)amino)acetate (1.0 equiv)

  • Ethanol

  • 1M Sodium Hydroxide (NaOH) solution (2.0-3.0 equiv)

  • 1M Hydrochloric Acid (HCl) solution

Procedure:

  • Suspend the crude ester in ethanol in a round-bottom flask.

  • Add the 1M NaOH solution to the suspension.

  • Heat the mixture to 50-60 °C and stir. The solid should dissolve as the reaction proceeds.

  • Monitor the reaction by TLC until the starting ester is completely consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining residue in water and cool the solution in an ice bath.

  • Acidify the solution slowly by adding 1M HCl dropwise while stirring. The final product will precipitate as a yellow solid. Check that the pH is ~2-3.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts.

  • Dry the product under vacuum.

References

  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (n.d.). Google Patents.
  • The preparation method of 2- methoxyl group -4- nitroaniline. (n.d.). Google Patents.
  • SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024, October 7). Journal of Synthetic Chemistry. Retrieved January 21, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Directed nucleophilic aromatic substitution reaction. (2024, November 11). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. (2025, February 26). YouTube. Retrieved January 21, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. (n.d.). University of Groningen. Retrieved January 21, 2026, from [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved January 21, 2026, from [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (2025, August 6). Retrieved January 21, 2026, from [Link]

  • pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). (2021, August 31). YouTube. Retrieved January 21, 2026, from [Link]

Sources

preventing degradation of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid. The integrity of your starting materials is paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven insights into the stable storage and handling of this compound, structured in a practical question-and-answer format to directly address issues you may encounter.

Quick Reference: Recommended Storage Conditions

For users needing immediate guidance, the optimal storage conditions are summarized below. The subsequent sections will elaborate on the scientific rationale behind these recommendations.

ParameterRecommended Condition (Solid Form)Rationale
Temperature 2-8°CMinimizes thermal degradation and slows down potential hydrolytic or oxidative reactions.[1]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Prevents long-term oxidative degradation of the amino and methoxy functionalities.[1]
Container Tightly sealed, amber glass vialProtects from atmospheric moisture and prevents light-induced photodegradation.[1][2]
Location Dry, dark, well-ventilated areaPrevents moisture absorption and exposure to light, which are key drivers of degradation.[2]
Incompatibilities Store away from strong oxidizing agents, strong reducing agents, and strong bases.Avoids hazardous and degradative chemical reactions.[1][3]
Frequently Asked Questions (FAQs)

This section delves into the common questions researchers have regarding the stability of this compound, explaining the underlying chemical principles.

Q1: What are the primary risk factors for the degradation of this compound?

The structure of this compound contains three key functional groups that make it susceptible to specific degradation pathways: the nitroaromatic ring, the secondary amino group, and the methoxy group.

  • Photodegradation: The nitroaromatic system is the most significant liability. Aromatic nitro compounds are known to be photosensitive, absorbing UV-visible light, which can lead to the formation of reactive intermediates and subsequent degradation products.[4][5] This is often the fastest degradation pathway if the compound is not protected from light.

  • Oxidation: The secondary amine and the electron-donating methoxy group can be susceptible to oxidation, especially over long-term storage if exposed to atmospheric oxygen.[6] Storing under an inert atmosphere is a key preventive measure.[1]

  • Hydrolysis: While generally more stable than esters, the molecule can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving the acetic acid side chain or affecting the methoxy group.[7][8] The hygroscopic nature of some amino acid derivatives also means that absorbed moisture can facilitate slow hydrolysis even in the solid state.[7]

  • Thermal Degradation: Elevated temperatures accelerate all chemical reactions. While many nitroaromatic compounds are relatively stable, prolonged exposure to heat can promote decomposition.[3] Refrigeration is therefore recommended to maximize shelf life.[1]

DegradationPathways cluster_main Degradation Stressors cluster_products Potential Degradation Products Parent 2-((4-Methoxy-2-nitrophenyl) amino)acetic acid Photo Photodegradation Products (e.g., HONO, nitrophenols) Parent->Photo UV/Visible Light Ox Oxidative Products (e.g., N-oxides) Parent->Ox Oxygen / Peroxides Hydro Hydrolytic Products (e.g., Cleaved side-chain) Parent->Hydro Moisture / pH Extremes TroubleshootingWorkflow Start Inconsistent Experimental Results or Visual Change Noted CheckPurity Perform Stability-Indicating HPLC Analysis Start->CheckPurity Compare Compare Purity to Reference Standard or Initial QC Data CheckPurity->Compare Decision Purity Acceptable? Compare->Decision Use Proceed with Experiment (Use Fresh Solutions) Decision->Use Yes Discard Discard Compound. Review Storage Procedures. Procure New Batch. Decision->Discard No

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Technical Support Center: Synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid, also known as N-(4-Methoxy-2-nitrophenyl)glycine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot impurity formation during this synthesis. By understanding the root causes of these impurities, you can optimize your reaction conditions to improve yield, purity, and process robustness.

Core Synthesis Pathway

The most common and direct route to this compound involves the nucleophilic aromatic substitution (SNAr) of a halo-activated nitroaromatic compound with glycine, or the N-alkylation of 4-methoxy-2-nitroaniline with a haloacetic acid. The latter is frequently employed due to the commercial availability of the starting aniline. The reaction is typically carried out in the presence of a base to deprotonate the glycine or neutralize the H-X formed.

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Product A 4-Methoxy-2-nitroaniline R Reaction Vessel (Solvent, Heat) A->R B Bromoacetic Acid B->R C Base (e.g., Na2CO3) C->R D This compound R->D N-Alkylation

Caption: General N-alkylation synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses the most common impurities encountered during the synthesis in a question-and-answer format, providing insights into their formation, identification, and mitigation.

Q1: My final product analysis (HPLC, LC-MS) shows a persistent peak corresponding to the starting 4-methoxy-2-nitroaniline. How can I improve conversion?

A1: Root Cause Analysis & Mitigation

Unreacted starting material is a common issue stemming from incomplete reaction. Several factors can contribute to this:

  • Insufficient Base: The reaction generates a hydrohalic acid (HBr or HCl) byproduct, which protonates the starting aniline, rendering it non-nucleophilic. A stoichiometric amount of base is required to neutralize this acid, and a slight excess is often beneficial to drive the reaction to completion.

  • Reaction Time/Temperature: The nucleophilicity of the aniline is reduced by the electron-withdrawing nitro group. Ensure the reaction has been run for a sufficient duration at an appropriate temperature. Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting material.

  • Poor Solubility: If the starting materials or base are not well-dissolved in the chosen solvent, the reaction can be slow and incomplete. Consider a solvent system that provides better solubility for all components.

Troubleshooting Strategy Underlying Principle
Increase Base Stoichiometry Use 2.2-2.5 equivalents of a mild base like Na₂CO₃ or K₂CO₃. The first equivalent deprotonates the haloacetic acid, and the subsequent equivalents neutralize the H-X byproduct.
Optimize Temperature Gradually increase the reaction temperature (e.g., from 80°C to 100°C in a solvent like DMF) and monitor for completion. High temperatures can, however, lead to degradation.
Screen Solvents Polar aprotic solvents like DMF, DMAc, or NMP are often effective. The addition of a phase-transfer catalyst can be beneficial in biphasic systems.
Use Glycine Esters Using a glycine ester (e.g., ethyl glycinate) followed by a final hydrolysis step can sometimes improve solubility and reaction kinetics.[1]
Q2: I'm observing a higher molecular weight impurity by mass spectrometry, approximately 58 Da higher than my product. What is its likely structure?

A2: Identification of the Di-Alkylation Impurity

This impurity is almost certainly the tertiary amine, 2-((carboxymethyl)(4-methoxy-2-nitrophenyl)amino)acetic acid . It forms when the secondary amine product, which is often more nucleophilic than the starting primary amine, reacts with a second molecule of the haloacetic acid.[2]

Dialkylation_Pathway P Product (Secondary Amine) R Over-alkylation (Side Reaction) P->R BA Bromoacetic Acid BA->R Base Base Base->R Impurity Di-alkylation Impurity (Tertiary Amine) R->Impurity

Caption: Formation of the di-alkylation side product.

Mitigation Strategies:

  • Control Stoichiometry: The most effective control is to use the haloacetic acid as the limiting reagent. A slight excess of the aniline can help minimize the chance of the product reacting further.

  • Slow Addition: Add the haloacetic acid solution slowly to the reaction mixture containing the aniline and base. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant primary amine.

  • Lower Temperature: Running the reaction at the lowest feasible temperature can sometimes improve selectivity for mono-alkylation over di-alkylation.[2]

Q3: My NMR spectrum shows signals for an unwanted aromatic isomer. Where did this come from?

A3: Origin of Positional Isomers

The most likely source of an isomeric impurity is the starting material, 4-methoxy-2-nitroaniline. This material is typically synthesized by the nitration of N-acetyl-4-methoxyaniline. Although the ortho-position is strongly activated, a small amount of nitration at the 3-position can occur, leading to the formation of N-(4-methoxy-3-nitrophenyl)acetamide.[3][4] This impurity is then carried through the hydrolysis and subsequent N-alkylation steps.

Isomer_Formation Start N-acetyl-4-methoxyaniline Nitration Nitration (HNO3/H2SO4) Start->Nitration Desired N-(4-methoxy-2-nitrophenyl)acetamide (Major Product) Nitration->Desired ortho-attack Isomer N-(4-methoxy-3-nitrophenyl)acetamide (Isomeric Impurity) Nitration->Isomer meta-attack (minor) Final_Desired Desired Final Product Desired->Final_Desired Hydrolysis & N-Alkylation Final_Isomer Isomeric Impurity in Product Isomer->Final_Isomer Hydrolysis & N-Alkylation

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challenges in scaling up 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Scaling Up 2-((4-Methoxy-2-nitrophenyl)amino)acetic Acid Production

Introduction

Welcome to the technical support center for the synthesis and scale-up of this compound, also known as N-(4-methoxy-2-nitrophenyl)glycine. This molecule is a key intermediate in various drug development and fine chemical synthesis pathways. While the bench-scale synthesis appears straightforward, transitioning to larger scales introduces significant challenges related to reaction control, impurity profiles, and product isolation.

This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and develop a robust, scalable process. We will address common problems encountered during synthesis and purification, providing solutions grounded in established chemical literature and extensive field experience.

Section 1: Synthesis Pathway Overview

The most common and industrially viable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from an activated nitroaromatic ring by the amino group of glycine.

Primary Synthetic Route:

The reaction proceeds by coupling 4-chloro-3-nitroanisole with glycine in the presence of a base. The electron-withdrawing nitro group, positioned ortho to the chlorine leaving group, is critical for activating the aromatic ring towards nucleophilic attack.[1][2]

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions R1 4-Chloro-3-nitroanisole Product This compound R1->Product Nucleophilic Aromatic Substitution (SNAr) R2 Glycine R2->Product Nucleophilic Aromatic Substitution (SNAr) Base Base (e.g., K2CO3, NaOH) Base->Product Solvent Solvent (e.g., Water, Ethanol) Solvent->Product Troubleshooting_Workflow Start Problem Identified Problem_Yield Low Yield Start->Problem_Yield Problem_Purity High Impurity Start->Problem_Purity Check_Completion Check Reaction Completion (IPC) Problem_Yield->Check_Completion Identify_Impurity Identify Impurity (HPLC/MS) Problem_Purity->Identify_Impurity Incomplete Incomplete Check_Completion->Incomplete No Complete Complete Check_Completion->Complete Yes Action_TempTime Increase Temp/Time Check Base Stoichiometry Incomplete->Action_TempTime Check_Workup Review Work-up & Isolation Complete->Check_Workup Workup_OK OK Check_Workup->Workup_OK Yes Workup_Bad Issue Found Check_Workup->Workup_Bad No Action_Purification Optimize Recrystallization (Solvent, Charcoal) Workup_OK->Action_Purification Action_Workup Optimize pH & Washing Workup_Bad->Action_Workup Hydrolysis_Imp Hydrolysis Product (Phenol) Identify_Impurity->Hydrolysis_Imp Phenol Detected Other_Imp Other Impurities Identify_Impurity->Other_Imp Starting Material or Unknowns Action_Hydrolysis Lower Temp Use Weaker Base (K2CO3) Hydrolysis_Imp->Action_Hydrolysis Other_Imp->Action_Purification

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Technical Support Center: Refining HPLC Methods for 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid. This guide is structured as a series of questions and answers to directly address common challenges encountered during HPLC method development and refinement for this specific analyte. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

Understanding the Analyte: this compound

Before diving into troubleshooting, understanding the physicochemical properties of our target molecule is paramount. This knowledge informs our initial method design and subsequent refinement strategies.

Structure:

This molecule possesses several key functional groups that dictate its chromatographic behavior:

  • Carboxylic Acid (-COOH): An acidic group that will be ionized (deprotonated to -COO⁻) at pH values above its pKa, making the molecule more polar.

  • Secondary Amine (-NH-): A weakly basic group. Its basicity is reduced by the electron-withdrawing effect of the adjacent nitro-substituted aromatic ring.

  • Aromatic Ring, Methoxy (-OCH₃), and Nitro (-NO₂): These groups contribute to the molecule's overall hydrophobicity and provide a chromophore for UV detection. The nitro group, in particular, suggests that stationary phases with alternative selectivity, like phenyl or pentafluorophenyl (PFP/F5) phases, could be beneficial.[1]

PropertyValue / Inferred CharacteristicChromatographic Implication
CAS Number 55687-28-0[2]For substance identification and literature search.
Molecular Formula C₉H₁₀N₂O₅Influences molecular weight and potential for multiple interaction sites.
Acid/Base Nature Amphoteric (contains both acidic and basic groups)Retention and peak shape will be highly sensitive to mobile phase pH.[3][4][5]
Polarity Moderately polar, but with significant non-polar characterSuitable for reverse-phase HPLC. The LogP of similar structures suggests a balance that allows for good retention on C18 columns.[6][7]
UV Absorbance Expected to have strong UV absorbance due to the nitroaromatic system.UV detection is a suitable and sensitive detection method.[8][9]

Troubleshooting Guide & FAQs

Part 1: Initial Method Development & Optimization
Q: Where should I begin with method development for this compound?

A: For a moderately polar, ionizable compound like this, a reverse-phase HPLC approach is the logical starting point. The goal is to find conditions where the analyte is in a single, stable ionic form and is well-retained.

Recommended Starting Protocol:

  • Column Selection: Begin with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). The high-purity silica minimizes secondary interactions with the amine group, which can cause peak tailing.[10]

  • Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid in HPLC-grade water.

    • Organic (B): 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acidic mobile phase (pH ~2.7) serves two purposes: it protonates the secondary amine to a consistent charge state and, more importantly, it suppresses the ionization of the carboxylic acid group (-COOH).[4][11] This makes the molecule less polar and enhances its retention on the non-polar C18 stationary phase.[3] Formic acid is also volatile, making it compatible with LC-MS if needed.[1]

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.[12][13]

    • Detection: UV, start by scanning from 200-400 nm to find the absorbance maximum (λ-max). A fixed wavelength around 254 nm is a good starting point for nitroaromatic compounds.[8][14]

    • Injection Volume: 5-10 µL.

    • Sample Diluent: Prepare your sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to avoid peak distortion.[15][16]

  • Gradient: Start with a broad scouting gradient to determine the approximate elution time.

    • Time 0 min: 10% B

    • Time 20 min: 90% B

    • Time 22 min: 90% B

    • Time 22.1 min: 10% B

    • Time 30 min: End run (allow for re-equilibration)

This starting point provides a robust foundation from which you can optimize for resolution, peak shape, and run time.

Part 2: Troubleshooting Peak Shape Problems

Poor peak shape is one of the most common hurdles in HPLC. The following sections address the most frequent issues.

Q: My analyte peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing is typically a sign of unwanted secondary interactions between the analyte and the stationary phase, or other system issues.[10] For our analyte, the primary suspects are interactions of the amine group with residual silanols on the column packing material or issues related to mobile phase pH.[15][17][18]

Troubleshooting Workflow for Peak Tailing:

Caption: Decision tree for troubleshooting peak tailing.

Detailed Steps:

  • Differentiate the Cause: First, determine if only your analyte peak is tailing or if all peaks in the chromatogram are affected.

    • All Peaks Tailing: This usually points to a physical problem in the system. Check for extra-column band broadening caused by improper fittings or tubing connections between the injector, column, and detector.[15] A void or channel in the column packing itself can also be a cause.[10][17]

    • Analyte-Specific Tailing: This strongly suggests a chemical interaction.

  • Address Chemical Interactions (Analyte-Specific Tailing):

    • Optimize Mobile Phase pH: The carboxylic acid group on your analyte needs to be fully protonated to avoid ionic interactions. A mobile phase pH that is 1.5-2 units below the pKa of the carboxylic acid is ideal.[4][11][19] If your starting pH of ~2.7 is not low enough, consider using 0.1% Trifluoroacetic Acid (TFA), which will lower the pH to around 2.

    • Use a High-Purity Column: Modern columns are made with high-purity silica and are extensively end-capped to shield residual silanol groups. If you are using an older "Type A" silica column, switching to a modern "Type B" column can dramatically improve the peak shape for basic or acidic compounds.[10][18]

  • Address Physical Issues (All Peaks Tailing):

    • Inspect Fittings: Ensure all fittings are correctly swaged and that there are no gaps. Use low-dead-volume tubing where possible.

    • Column Health: If you suspect a blocked inlet frit or a void at the head of the column, try reverse-flushing the column (disconnect from the detector first and check manufacturer guidelines). If this doesn't work, the column may need to be replaced.[10][20]

Q: My peak is fronting. Why is this happening?

A: Peak fronting is less common than tailing but usually points to a few specific problems.[21]

  • Sample Overload: You are injecting too much sample mass onto the column, saturating the stationary phase.

    • Solution: Reduce the injection volume or dilute your sample.[16][22] Perform a loading study by injecting progressively smaller amounts until a symmetrical peak is achieved.

  • Sample Solvent Incompatibility: The solvent your sample is dissolved in is significantly stronger (less polar in reverse-phase) than your mobile phase. The analyte molecules essentially "race" down the column in this strong solvent plug before they have a chance to properly partition with the stationary phase.[16][23]

    • Solution: As a rule of thumb, always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest (most polar) solvent possible that will still dissolve the analyte.

  • Column Degradation: In some cases, particularly with highly aqueous mobile phases, a phenomenon called "phase collapse" can occur where the C18 chains fold in on themselves, leading to fronting and a loss of retention.[22] A physical void or channel in the column bed can also be a cause.[21]

    • Solution: Ensure your mobile phase contains at least 5% organic solvent. If a column void is suspected, the column must be replaced.[21]

Part 3: Troubleshooting Retention & Resolution
Q: My analyte is eluting too early/late. How do I adjust its retention time?

A: Adjusting the retention factor (k) is fundamental to method development and is most easily controlled by modifying the mobile phase strength.[24][25]

  • To Increase Retention Time (if eluting too early): Decrease the mobile phase strength. In reverse-phase, this means decreasing the percentage of the organic solvent (acetonitrile).[25][26] This makes the mobile phase more polar, encouraging the analyte to spend more time interacting with the non-polar stationary phase.

  • To Decrease Retention Time (if eluting too late): Increase the mobile phase strength by increasing the percentage of acetonitrile.[25][26]

Parameter ChangeEffect on Retention Time
Increase % Organic (e.g., ACN) Decrease
Decrease % Organic (e.g., ACN) Increase
Increase Flow Rate Decrease
Increase Column Temperature Generally Decrease
Q: I'm not getting enough separation between my analyte and a nearby impurity. How can I improve the resolution?

A: Improving resolution (Rs) requires manipulating efficiency (N), retention (k), or selectivity (α). Changing selectivity is often the most powerful approach.[24][25]

Workflow for Improving Resolution:

Caption: A systematic approach to improving chromatographic resolution.

Strategies in Order of Application:

  • Optimize Retention (k): If peaks are eluting very early (k < 2), increasing retention by reducing the organic content will give more time for separation to occur.[26]

  • Change Selectivity (α): This involves altering the chemistry of the separation.

    • Change Organic Solvent: Swap acetonitrile for methanol. These solvents have different properties and can alter elution order.[24][27]

    • Change pH: Since your analyte is ionizable, a small change in pH can dramatically alter its polarity relative to impurities, thus changing selectivity.[3][26] This is a very powerful tool.

    • Change Stationary Phase: If the above fail, change the column. For a nitroaromatic compound, a Phenyl or F5 (pentafluorophenyl) column can offer different selectivity compared to a C18 by providing π-π interactions.[1]

  • Increase Efficiency (N): This makes peaks sharper and narrower, which can resolve closely eluting compounds.

    • Use Smaller Particle Columns: Switching from a 5 µm to a 3.5 µm or sub-2 µm (UHPLC) column will significantly increase efficiency.[24][28] Note that this will increase backpressure.

    • Use a Longer Column: Doubling the column length (e.g., 150 mm to 250 mm) will increase the number of theoretical plates, but also double the run time and backpressure.[24][28]

Q: My retention times are drifting or shifting between injections. What's wrong?

A: Unstable retention times compromise the reliability of your method. The cause can be chemical or physical.[29]

Troubleshooting Retention Time Variability:

  • Check the Solvent Reservoir: Ensure mobile phase bottles are capped to prevent the more volatile organic component (acetonitrile) from evaporating, which would make the mobile phase weaker and increase retention times over a sequence.[12] Similarly, absorption of atmospheric CO₂ can slowly lower the pH of unbuffered aqueous phases.[12]

  • Ensure Proper Equilibration: A column needs sufficient time to equilibrate with the initial mobile phase conditions before the first injection. If you see drift in the first few injections of a sequence, increase the equilibration time.[20][29] Typically, 10-15 column volumes are needed.

  • Check for Leaks: Even a very small, non-dripping leak in the system can cause fluctuations in the flow rate, leading to variable retention times.[29] Carefully inspect all fittings from the pump to the detector.

  • Verify Pump Performance: If retention times are still unstable, the issue could be with the pump's check valves or seals, leading to an inconsistent flow rate.[13][20] Consult your instrument's service manual for pump maintenance procedures.

  • Control Column Temperature: Ensure your column oven is on and set to a stable temperature. Fluctuations in ambient lab temperature can cause retention time shifts if a column heater is not used.[12][13]

Part 4: Method Robustness & Validation
Q: How do I ensure my refined method is robust and ready for routine use?

A: Once you have achieved good separation, you must validate the method to ensure it is suitable for its intended purpose.[30][31] Robustness testing, a key part of validation, involves making small, deliberate changes to method parameters to see if the results are affected.

Key Robustness Parameters to Test:

  • Mobile Phase pH: Vary by ± 0.2 units.

  • Mobile Phase Composition: Vary the organic solvent percentage by ± 2% absolute (e.g., if 40% ACN, test 38% and 42%).[32]

  • Column Temperature: Vary by ± 5 °C.[32]

  • Flow Rate: Vary by ± 10%.

  • Different Columns: Test columns from different manufacturing lots.[32]

If your method's results (e.g., resolution, retention time, peak area) remain within acceptable limits (defined by your System Suitability Test criteria) during these changes, it is considered robust.[33] This is a critical step before deploying the method in a quality control or regulated environment.[30][34]

References
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Restek.
  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. (n.d.). Waters Knowledge Base.
  • Causes of Retention Time Drift in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions.
  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. (2025, November 3). MicroSolv Technology Corporation.
  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (n.d.). Welch Materials, Inc.
  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. Retrieved from [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru.
  • HPLC Troubleshooting Guide. (n.d.). Crawford Scientific.
  • Retention Time Variability in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions.
  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. (2009). Journal of Hazardous Materials. Retrieved from [Link]

  • Common Reasons for HPLC Retention Time Drift, Variation or Change. (2015, October 18). LinkedIn. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
  • Why Does Retention Time Shift? | HPLC Tip. (2025, May 21). Phenomenex. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Troubleshooting Changes in Retention Time in HPLC. (2024, October 6). PharmaGuide. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved from [Link]

  • Analytical validation of an HPLC assay method. (n.d.). FILAB. Retrieved from [Link]

  • Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex. Retrieved from [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Peak Fronting, Column Life and Column Conditioning. (2005, July 1). LCGC International. Retrieved from [Link]

  • HPLC Content Determination Method Validation: A Comprehensive Guide. (2025, March 31). Welch Materials. Retrieved from [Link]

  • pH, pKa, and Retention. (2023, October 30). Pharma Growth Hub. Retrieved from [Link]

  • hplc method validation for pharmaceuticals: a review. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]

  • Troubleshooting. (n.d.). MZ-Analysentechnik. Retrieved from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International. Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved from [Link]

  • 2-Amino-2-(4-nitrophenyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-amino-2-(4-methoxyphenyl)acetic acid | CAS#:2540-53-6. (2025, August 25). Chemsrc. Retrieved from [Link]

  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility challenges encountered with this compound. As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-tested methodologies to empower you to overcome these experimental hurdles.

Understanding the Molecule: Why is Solubility a Challenge?

This compound is a multifaceted molecule with several structural features that contribute to its poor aqueous solubility. A firm grasp of these characteristics is the first step in devising an effective solubilization strategy.

  • Amphoteric Nature: The molecule possesses both a carboxylic acid group (-COOH), which is acidic, and a secondary amine group (-NH-), which is basic. This makes the compound amphoteric, meaning its net charge and, consequently, its solubility are highly dependent on the pH of the solution. At its isoelectric point (pI), the pH at which the net charge is zero, the molecule will exhibit its lowest solubility.

  • Aromatic System and Substituents: The presence of a substituted phenyl ring contributes to the compound's hydrophobicity. The methoxy (-OCH₃) group, while polar, can also enhance lipophilicity. The nitro (-NO₂) group is a strong electron-withdrawing group, which can influence the pKa of the nearby amino group and participate in intermolecular interactions.

  • Intramolecular Hydrogen Bonding: A critical feature of this molecule is the potential for a strong intramolecular hydrogen bond between the hydrogen of the secondary amine and an oxygen of the ortho-nitro group. This internal bonding can significantly reduce the molecule's ability to form hydrogen bonds with water molecules, thereby decreasing its aqueous solubility.[1][2] This is a common phenomenon in ortho-nitroanilines.[1]

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in aqueous buffers for my biological assay. What is the best starting point?

A1: Due to its poor intrinsic aqueous solubility, direct dissolution in aqueous buffers is often unsuccessful. The recommended starting point is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous buffer.

Q2: Which organic solvents are recommended for creating a stock solution?

A2: Polar aprotic solvents are generally the most effective. Based on the behavior of similar compounds, the following solvents are recommended in order of preference:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

It is crucial to perform a small-scale solubility test to determine the optimal solvent and maximum achievable concentration.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A3: This is a common issue known as "crashing out." It occurs when the compound's solubility limit in the final aqueous/organic co-solvent mixture is exceeded. Here are some strategies to address this:

  • Decrease the final concentration: Your target concentration may be too high for the final solvent composition.

  • Increase the percentage of co-solvent: If your assay can tolerate it, increasing the final percentage of DMSO (e.g., from 0.5% to 1% or 2%) can help maintain solubility. However, always run a vehicle control to ensure the solvent itself does not affect your experimental results.

  • Use a different dilution method: Instead of a single large dilution, try a stepwise (serial) dilution.

  • Explore alternative solubilization techniques: If simple dilution is not feasible, you may need to employ pH adjustment, salt formation, or cyclodextrin complexation, which are detailed in the troubleshooting guides below.

Q4: How does pH affect the solubility of this compound?

A4: As an amphoteric compound, its solubility is highly pH-dependent.

  • In acidic conditions (low pH): The secondary amine group will be protonated, forming a more soluble cationic salt.

  • In basic conditions (high pH): The carboxylic acid group will be deprotonated, forming a more soluble anionic carboxylate salt.

  • Near the isoelectric point (pI): The compound will exist predominantly as a neutral zwitterion, exhibiting its lowest solubility.

A pH-solubility profile should be experimentally determined to identify the optimal pH for your application.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies to systematically address and overcome solubility issues.

Issue 1: Determining the Optimal Solvent and Preparing a Stock Solution

Causality: Before any advanced techniques are employed, it is essential to identify a suitable organic solvent and a reliable method for preparing a concentrated stock solution. This forms the basis for all subsequent dilutions and experiments.

Protocol 1: Small-Scale Solubility Testing and Stock Solution Preparation

Objective: To empirically determine the solubility of this compound in common organic solvents and prepare a high-concentration stock solution.

Materials:

  • This compound

  • DMSO, DMF, Ethanol (or other solvents of interest)

  • Microcentrifuge tubes or small glass vials

  • Vortex mixer

  • Sonicator bath

  • Analytical balance

Procedure:

  • Weigh out a small, known amount of the compound (e.g., 2 mg) into a pre-weighed microcentrifuge tube.

  • Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 20 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for undissolved particles. If the solid has dissolved, the compound is soluble at this concentration.

  • If undissolved solid remains, sonicate the sample for 10-15 minutes. Gentle warming (e.g., to 30-40°C) can also be applied, but be mindful of potential compound degradation.

  • If the compound is still not fully dissolved, add another measured volume of solvent to decrease the concentration (e.g., add another 100 µL to reach 10 mg/mL) and repeat steps 3-5.

  • Continue this process until a clear solution is obtained. The highest concentration at which a clear solution is formed is the approximate solubility in that solvent.

  • Once the optimal solvent and concentration are determined, prepare a larger volume of the stock solution for your experiments.

  • Store the stock solution in a tightly sealed vial at -20°C or -80°C to prevent solvent evaporation and degradation.

Data Presentation: Solubility in Common Organic Solvents

SolventPredicted SolubilityObservations
DMSO HighOften the best choice for initial stock solutions.
DMF HighA good alternative to DMSO.
Ethanol Moderate to LowMay require heating or sonication.
Methanol Moderate to LowSimilar to ethanol.
Water Very LowNot recommended for initial dissolution.
PBS (pH 7.4) Very LowDirect dissolution is unlikely to be successful.

Note: This table provides expected qualitative solubility. It is imperative to determine the quantitative solubility experimentally using the protocol above.

Issue 2: Poor Aqueous Solubility Despite Co-Solvent Use

Causality: The amphoteric nature of the molecule provides a powerful handle for solubility manipulation. By adjusting the pH away from the isoelectric point, we can ionize the molecule, significantly increasing its affinity for aqueous media.

Workflow for pH-Dependent Solubility Enhancement

G cluster_0 Step 1: pKa Prediction cluster_1 Step 2: pH-Solubility Profiling cluster_2 Step 3: Application pKa_predict Predict pKa values for carboxylic acid and amino group (e.g., using ChemAxon's MarvinSketch) prepare_buffers Prepare a series of buffers (e.g., pH 2 to 10) pKa_predict->prepare_buffers determine_sol Determine solubility at each pH (Shake-flask method) prepare_buffers->determine_sol plot_profile Plot solubility vs. pH determine_sol->plot_profile select_pH Select optimal pH for experimental buffer based on solubility profile and assay constraints plot_profile->select_pH prepare_solution Prepare solution at the selected pH

Caption: Workflow for pH-dependent solubility analysis.

Predicted pKa Values: To effectively manipulate pH, it's essential to know the pKa values of the ionizable groups. Using computational tools like ChemAxon's MarvinSketch, we can predict these values.[1][2]

  • Acidic pKa (Carboxylic Acid): Predicted to be in the range of 3.5 - 4.5 .

  • Basic pKa (Secondary Amine): Predicted to be in the range of 1.0 - 2.0 . The electron-withdrawing nitro group significantly reduces the basicity of the amine.

Protocol 2: Determining the pH-Solubility Profile (Shake-Flask Method)

Objective: To quantitatively measure the solubility of the compound across a range of pH values.

Materials:

  • Stock solution of the compound in a volatile organic solvent (e.g., methanol or acetone).

  • A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Scintillation vials or other sealable containers.

  • Orbital shaker with temperature control.

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm PVDF).

  • HPLC-UV or LC-MS for quantification.

Procedure:

  • Preparation: Add an excess amount of the compound to each vial containing a buffer of a specific pH. The excess solid is crucial to ensure a saturated solution is reached.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered solution and analyze the concentration using a validated HPLC-UV or LC-MS method against a standard curve.[3]

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.

Expected Outcome: You should observe a "U-shaped" curve, with the lowest solubility around the predicted isoelectric point and significantly higher solubility at both low and high pH values.

Issue 3: Compound is not ionizable or pH modification is not compatible with the experiment.

Causality: When pH adjustment is not an option, other formulation strategies can be employed. Salt formation can pre-ionize the compound, while co-solvents and cyclodextrins can increase solubility through different mechanisms.

Protocol 3: Salt Formation of the Carboxylic Acid

Objective: To prepare a more soluble salt form of the compound (e.g., a sodium salt).[4][5]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

  • Methanol or ethanol

  • Water (deionized)

  • Stir plate and stir bar

  • Rotary evaporator (optional)

Procedure:

  • Dissolve the compound in a minimal amount of methanol or ethanol.

  • In a separate container, prepare a solution of one molar equivalent of sodium hydroxide or sodium bicarbonate in water.

  • Slowly add the basic solution to the stirring solution of the compound.

  • Continue stirring at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the solid salt.

  • The resulting salt can then be tested for its aqueous solubility, which is expected to be significantly higher than the parent compound.[4]

Protocol 4: Co-solvency

Objective: To increase solubility by using a mixture of water and a water-miscible organic solvent.[3]

Procedure:

  • Prepare several aqueous buffer solutions containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol, propylene glycol, or PEG 400).

  • Use the shake-flask method (Protocol 2) to determine the solubility of the compound in each co-solvent mixture.

  • This will allow you to identify a co-solvent system that provides the required solubility while being compatible with your experimental setup.

Protocol 5: Cyclodextrin Complexation

Objective: To enhance apparent aqueous solubility by forming an inclusion complex with a cyclodextrin.[6]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer

  • Stir plate and stir bar

Procedure:

  • Prepare a solution of the cyclodextrin in your desired aqueous buffer (e.g., 1-10% w/v).

  • Add an excess of the compound to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature overnight.

  • Filter or centrifuge the solution to remove any undissolved compound.

  • The concentration of the dissolved compound in the filtrate can be quantified by HPLC-UV or LC-MS.

Decision Tree for Solubility Enhancement Strategy

G start Compound is Insoluble in Aqueous Buffer stock_sol Prepare stock in DMSO/DMF. Dilute into buffer. start->stock_sol precipitates Does it precipitate? stock_sol->precipitates no_precip Proceed with experiment. (Maintain low % of organic solvent) precipitates->no_precip No yes_precip Yes precipitates->yes_precip ph_compatible Is pH adjustment compatible with assay? yes_precip->ph_compatible yes_ph Yes ph_compatible->yes_ph no_ph No ph_compatible->no_ph determine_ph_profile Determine pH-solubility profile (Protocol 2) yes_ph->determine_ph_profile try_cosolvent Try Co-solvents (Protocol 4) or Cyclodextrins (Protocol 5) no_ph->try_cosolvent salt_formation Consider Salt Formation (Protocol 3) for solid formulations no_ph->salt_formation adjust_buffer_ph Adjust buffer pH to region of high solubility. determine_ph_profile->adjust_buffer_ph

Caption: Decision-making workflow for solubility enhancement.

References

  • A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. (n.d.). Retrieved from [Link]

  • There is a large difference in the melting points of o-nitoaniline and p-nitroaniline. Why? (n.d.). Retrieved from [Link]

  • Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. (2018). The Journal of Physical Chemistry A, 122(35), 7029–7038. [Link]

  • Why is o-nitroaniline more acidic than p-nitroaniline? Can hydrogen bonding occur in o-nitroaniline and if yes, then why does it not affect its acidity? (n.d.). Quora. Retrieved from [Link]

  • Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. (2021). Chemistry LibreTexts. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2011). Indian Journal of Pharmaceutical Sciences, 73(1), 43–50. [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2019). International Journal of Molecular Sciences, 20(3), 642. [Link]

  • Carboxylic Acids and Their Salts. (n.d.). Scribd. Retrieved from [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. [Link]

  • Process for the preparation of a carboxylic acid salt. (1986).
  • Method of producing carboxylic acid salts. (2002).
  • Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin. (2012). Journal of Agricultural and Food Chemistry, 60(36), 9161–9169. [Link]

  • Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions. (2019). Crystal Growth & Design, 19(11), 6564–6571. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013). European Journal of Pharmaceutical Sciences, 48(3), 497–508. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Structure-Activity Relationships: Comparing 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid and Its Analogs in the Context of Nuclear Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-aryl glycine scaffold, exemplified by compounds like 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid, represents a versatile template in medicinal chemistry. The inherent modularity of this structure—allowing for systematic modification of the aryl ring and the acetic acid side chain—makes it an ideal candidate for exploring structure-activity relationships (SAR).[1] The specific substitution pattern of our lead compound, featuring an electron-donating methoxy group and a potent electron-withdrawing nitro group at the ortho position, suggests a molecule with distinct electronic and conformational properties that could drive interactions with biological targets.

This guide provides a comparative analysis of this compound and structurally similar compounds. Rather than a simple catalog of properties, we will delve into the causality behind experimental design and interpret data through the lens of SAR. Our central case study will focus on the development of (arylamino)acetic acid derivatives as selective ligands for the thyroid hormone nuclear receptor (TR), a critical target in metabolic diseases. Drawing from key studies, we will illustrate how subtle chemical modifications translate into significant changes in biological activity, providing a framework for rational drug design.[2]

Part 1: The Synthetic Foundation

A robust and flexible synthetic strategy is paramount for any SAR study. The general approach to synthesizing the N-(substituted-phenyl)glycine series involves the nucleophilic substitution of a haloacetic acid by a substituted aniline. This well-established method offers high yields and tolerates a wide range of functional groups on the aniline ring.

Proposed General Synthesis Workflow

The synthesis begins with the appropriately substituted aniline. For our lead compound, this would be 4-methoxy-2-nitroaniline. The reaction with a haloacetic acid, such as bromoacetic acid, in the presence of a non-nucleophilic base like sodium bicarbonate, proceeds to the desired N-aryl glycine derivative. The choice of solvent and temperature is critical to ensure reaction completion while minimizing side reactions.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Purification SM Substituted Aniline (e.g., 4-Methoxy-2-nitroaniline) R1 Bromoacetic Acid + Sodium Bicarbonate (Base) Solvent Solvent (e.g., Acetonitrile) Heat (e.g., 80°C) Product Target Compound This compound Workup Aqueous Workup (Acidification & Extraction) Product->Workup Reaction Mixture Purify Recrystallization or Column Chromatography Final Pure N-Aryl Glycine

Caption: General synthetic workflow for N-aryl glycine derivatives.

Rationale for Experimental Choices
  • Starting Materials: The commercial availability of a wide array of substituted anilines is the primary advantage of this route, enabling the rapid generation of a diverse compound library for SAR studies.

  • Base Selection: Sodium bicarbonate is a mild base, sufficient to deprotonate the aniline for the initial nucleophilic attack and to neutralize the HBr byproduct. Stronger bases could lead to unwanted side reactions.

  • Purification: The carboxylic acid functionality of the product allows for a straightforward acid-base workup. The product can be extracted into an organic layer from an acidified aqueous solution, separating it from water-soluble impurities. Recrystallization is often sufficient to obtain highly pure material.

Part 2: Comparative Analysis: Structure-Activity Relationships at the Thyroid Hormone Receptor

While direct experimental data for this compound as a TR ligand is not publicly available, a comprehensive study by Leeson et al. on related (arylamino)acetic acids provides an excellent dataset to establish a robust SAR model.[2] This allows us to predict the potential activity of our lead compound and understand the key structural drivers for receptor binding.

The study evaluated compounds for their ability to bind to the rat liver nuclear L-T3 receptor in a competitive binding assay against radiolabeled [¹²⁵I]L-T3. The key metric, IC₅₀, represents the concentration of the compound required to displace 50% of the radioligand.

Quantitative Comparison of TRβ Binding Affinity

The following table summarizes data for key analogs, highlighting the impact of substitutions at the 3' and 5' positions of the aryl ring (analogous to the 3 and 5 positions relative to the aminoacetic acid group).

Compound IDR¹ (3' position)R² (5' position)Nuclear Receptor IC₅₀ (nM)[2]
1 (Reference) IH1.1
2 CH₃H2.1
3 CH(CH₃)₂H0.44
4 II0.23
5 CH₃CH₃0.19
Lead (Hypothetical) NO₂H (relative to 2-position)Predicted Weak
Interpretation and SAR Insights
  • Requirement for Lipophilic Groups: The data clearly show that bulky, lipophilic substituents at the 3' and 5' positions are critical for high-affinity binding. The native ligand, L-T3, has iodine at these positions. Replacing iodine with isopropyl (Compound 3 ) or two methyl groups (Compound 5 ) retains or even enhances potency.

  • Steric Bulk is Favorable: The high potency of the 3',5'-dimethyl (Compound 5 , IC₅₀ = 0.19 nM) and 3'-isopropyl (Compound 3 , IC₅₀ = 0.44 nM) analogs suggests the receptor's binding pocket can accommodate significant steric bulk. This bulk is thought to mimic the role of the iodine atoms in the natural hormone.

  • Electronic Effects and the Nitro Group: The antimicrobial activity of many nitroaromatic compounds is linked to the enzymatic reduction of the nitro group.[3] In the context of a receptor binding pocket, a large, polar, and strongly electron-withdrawing group like the ortho-nitro group on our lead compound is highly likely to be detrimental to binding. It introduces unfavorable electronic and steric clashes compared to the lipophilic groups found in potent analogs. We can therefore predict that This compound would be a weak binder at the thyroid hormone receptor.

  • Role of the Methoxy Group: The 4-methoxy group is analogous to the 4'-hydroxyl group of the native hormone, which is a critical hydrogen bond donor. While a methoxy group cannot donate a hydrogen bond, it can act as an acceptor. Its presence is generally considered favorable for maintaining a baseline level of activity.

SAR_Logic cluster_mods cluster_results Lead N-Aryl Glycine Scaffold Mod1 Add Bulky, Lipophilic Groups (e.g., Isopropyl, Methyl) at 3' and 5' positions Lead->Mod1 Mod2 Add Polar, Electron-Withdrawing Group (e.g., -NO2) at 2' position Lead->Mod2 Result1 INCREASED Receptor Affinity Mod1->Result1 Favorable Steric & Lipophilic Interactions Result2 DECREASED Receptor Affinity Mod2->Result2 Unfavorable Steric & Polar Interactions

Caption: Structure-Activity Relationship (SAR) logic for TR binding.

Part 3: Experimental Protocol: Competitive Radioligand Binding Assay

To validate these SAR predictions, a competitive radioligand binding assay is the gold standard. This protocol describes a self-validating system to determine the IC₅₀ of test compounds at the thyroid hormone receptor.

Objective

To measure the binding affinity of test compounds by quantifying their ability to displace a high-affinity radioligand ([¹²⁵I]L-T3) from the purified rat liver L-T3 nuclear receptor.

Materials
  • Purified rat liver L-T3 nuclear receptor extract

  • [¹²⁵I]L-T3 (Radioligand)

  • Unlabeled L-T3 (Positive Control)

  • Test Compounds (e.g., this compound and analogs)

  • Binding Buffer (e.g., Tris-HCl, pH 7.5, containing EDTA, DTT)

  • Wash Buffer

  • 96-well filter plates

  • Scintillation fluid and counter

Experimental Workflow Diagram

Assay_Workflow A 1. Prepare Reagents - Serial dilutions of test compounds - Radioligand solution - Receptor extract B 2. Set up Assay Plate - Add buffer to all wells - Add test compounds (or vehicle/control) A->B C 3. Add Radioligand Add [¹²⁵I]L-T3 to all wells (except non-specific binding) B->C D 4. Initiate Binding Add receptor extract to all wells C->D E 5. Incubate Allow to reach equilibrium (e.g., 2h at 4°C) D->E F 6. Separate Bound/Free Ligand Harvest plate onto filter mat using a cell harvester, wash with buffer E->F G 7. Quantify Radioactivity Dry filter mat, add scintillation fluid, and count using a gamma counter F->G H 8. Analyze Data Plot % inhibition vs. log[concentration] and fit to sigmoidal curve to find IC₅₀ G->H

Caption: Step-by-step workflow for a competitive binding assay.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point serial dilution series for each test compound, typically starting from 10 µM down to the pM range. Prepare a similar curve for unlabeled L-T3 as a positive control.

  • Assay Plate Setup:

    • Total Binding: Add binding buffer, vehicle (e.g., DMSO), and radioligand.

    • Non-Specific Binding (NSB): Add binding buffer, a saturating concentration of unlabeled L-T3 (e.g., 1 µM), and radioligand. This determines the amount of radioligand that binds non-specifically to the filter and protein.

    • Test Compound Wells: Add binding buffer, the appropriate concentration of the test compound from the dilution series, and radioligand.

  • Reaction Initiation: Add the prepared receptor extract to all wells to start the binding reaction.

  • Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation to allow the binding to reach equilibrium. Causality Note: Low temperature is used to preserve the integrity of the receptor protein during the assay.

  • Harvesting: Rapidly filter the contents of the plate through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through). Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.

  • Quantification: Place the filter mat in a scintillation vial, add scintillation cocktail, and measure the retained radioactivity using a gamma or scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (counts) - NSB (counts).

    • For each test compound concentration, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - (Counts_Compound - NSB) / (Specific Binding)).

    • Plot % Inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This guide demonstrates a systematic approach to comparing this compound with its structural analogs. By leveraging SAR data from related chemical series, we can make well-grounded predictions about the biological activity of a novel compound. The analysis of (arylamino)acetic acids at the thyroid hormone receptor reveals that bulky, lipophilic substituents are key for high-affinity binding.[2] Conversely, the ortho-nitro group present in our lead compound is predicted to be detrimental to this specific interaction due to unfavorable steric and electronic properties.

This framework of synthesis, comparative data analysis, and targeted experimental validation is central to modern drug discovery. The true value lies not just in the data itself, but in understanding the underlying principles that govern molecular recognition. Future work should focus on synthesizing the lead compound and its analogs—perhaps replacing the nitro group with halogens or small alkyl groups—and validating these SAR predictions using the described receptor binding protocol.

References

  • Vertex AI Search Result[4] : Information on N-aryl glycine derivatives as enzyme inhibitors.

  • Vertex AI Search Result[2] : Leeson, P. D., et al. (1992). Synthesis and structure-activity relationships of oxamic acid and acetic acid derivatives related to L-thyronine. Journal of Medicinal Chemistry.

  • Vertex AI Search Result[1] : General concepts of Structure-Activity Relationship (SAR) in drug discovery.

  • Vertex AI Search Result[3] : Discussion on the role of the nitro group in the biological activity of nitroaromatic compounds.

  • Vertex AI Search Result[5] : Comparative study of different methods for the synthesis of related amino acid derivatives.

Sources

A Comparative Guide to the Synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic Acid: Established Routes and Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the synthesis of key intermediates with high purity and yield is paramount. 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid is a valuable building block, and its efficient synthesis is a critical consideration for downstream applications. This technical guide provides an in-depth comparison of various synthetic routes to this compound, offering field-proven insights and experimental data to inform your research and development endeavors. We will explore both the classical, well-established methods and modern, catalytic alternatives, evaluating them on key performance indicators such as yield, purity, reaction conditions, and scalability.

Route 1: The Classical Approach: N-Alkylation of 4-Methoxy-2-nitroaniline

This well-trodden path represents the most direct and historically significant method for the synthesis of the target molecule. It is a two-part strategy commencing with the synthesis of the key intermediate, 4-methoxy-2-nitroaniline, followed by its N-alkylation with a haloacetic acid derivative.

Part A: Synthesis of the Precursor: 4-Methoxy-2-nitroaniline

The synthesis of 4-methoxy-2-nitroaniline from the readily available p-anisidine is a robust three-step process involving protection, nitration, and deprotection.[1]

Experimental Workflow: Synthesis of 4-Methoxy-2-nitroaniline

p_anisidine p-Anisidine acetylation Acetylation (Acetic Anhydride) p_anisidine->acetylation acetamide N-(4-methoxyphenyl)acetamide acetylation->acetamide nitration Nitration (HNO₃, H₂SO₄) acetamide->nitration nitro_acetamide N-(4-methoxy-2-nitrophenyl)acetamide nitration->nitro_acetamide hydrolysis Hydrolysis (Acid or Base) nitro_acetamide->hydrolysis product 4-Methoxy-2-nitroaniline hydrolysis->product

Caption: Classical three-step synthesis of 4-methoxy-2-nitroaniline.

The initial acetylation of p-anisidine protects the amine group, moderating its activating effect and preventing unwanted oxidation and polysubstitution during the subsequent nitration step.[2] The nitration is a critical step where regioselectivity is key; the methoxy and acetamido groups direct the incoming nitro group to the ortho position. Finally, hydrolysis removes the acetyl protecting group to yield the desired 4-methoxy-2-nitroaniline.

Detailed Protocol: Synthesis of 4-Methoxy-2-nitroaniline

Step 1: Acetylation of p-Anisidine

  • In a suitable reaction vessel, dissolve p-anisidine in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with stirring.

  • Gently warm the mixture to ensure the reaction goes to completion.

  • Pour the reaction mixture into ice-cold water to precipitate N-(4-methoxyphenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

  • Suspend the dried N-(4-methoxyphenyl)acetamide in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.[2]

  • After the addition is complete, continue stirring at low temperature, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture over crushed ice to precipitate N-(4-methoxy-2-nitrophenyl)acetamide.

  • Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of N-(4-methoxy-2-nitrophenyl)acetamide

  • Reflux the N-(4-methoxy-2-nitrophenyl)acetamide in an aqueous solution of a suitable acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (if acid hydrolysis was used) or acid (if base hydrolysis was used) to precipitate 4-methoxy-2-nitroaniline.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

ParameterAcetylationNitrationHydrolysisOverall
Typical Yield >95%75-85%>90%~65-75%
Purity HighGood to HighHighHigh (after recrystallization)
Reaction Time 1-2 hours2-4 hours1-3 hours4-9 hours (excluding workup)
Part B: N-Alkylation of 4-Methoxy-2-nitroaniline

With the key precursor in hand, the final step is the nucleophilic substitution of a haloacetic acid or its ester by the amino group of 4-methoxy-2-nitroaniline.

Reaction Scheme: N-Alkylation

nitroaniline 4-Methoxy-2-nitroaniline alkylation N-Alkylation (e.g., ClCH₂COOH, Base) nitroaniline->alkylation ester_route Alternative via Ester nitroaniline->ester_route e.g., ClCH₂COOEt, Base product This compound alkylation->product ester_intermediate Ethyl 2-((4-Methoxy-2-nitrophenyl)amino)acetate ester_route->ester_intermediate hydrolysis Hydrolysis hydrolysis->product ester_intermediate->hydrolysis

Caption: N-alkylation of 4-methoxy-2-nitroaniline to the target product.

The electron-withdrawing nitro group ortho to the amine significantly reduces its nucleophilicity, often necessitating more forcing reaction conditions, such as elevated temperatures and the use of a suitable base to neutralize the hydrohalic acid byproduct.[3] Common bases include potassium carbonate or sodium bicarbonate in a polar aprotic solvent like DMF or acetonitrile.[3] An alternative two-step approach involves initial reaction with a haloacetate ester followed by hydrolysis of the resulting ester intermediate.

Detailed Protocol: N-Alkylation of 4-Methoxy-2-nitroaniline

  • In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline and a slight excess of chloroacetic acid (or bromoacetic acid) in a suitable solvent (e.g., DMF, acetonitrile).

  • Add a base (e.g., potassium carbonate, 2-3 equivalents) to the mixture.

  • Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.

ParameterN-Alkylation
Typical Yield 60-80%
Purity Good (after recrystallization)
Reaction Time 4-12 hours

Route 2: Modern Catalytic Approaches for N-Arylation

In recent years, transition-metal catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, offering milder conditions and broader substrate scope compared to classical methods. Two prominent examples, the Ullmann condensation and the Buchwald-Hartwig amination, present viable alternative pathways to the target molecule.

Alternative 2a: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[4] In the context of our target molecule, this would involve the coupling of a halo-nitro-aromatic compound with glycine or a glycine derivative. The use of α-amino acids as ligands or substrates has been shown to promote these reactions at lower temperatures.[2][5][6]

Reaction Scheme: Ullmann Condensation

halo_arene 1-Halo-4-methoxy-2-nitrobenzene (X = I, Br) ullmann Ullmann Condensation (CuI, Base, Ligand) halo_arene->ullmann glycine Glycine glycine->ullmann product This compound ullmann->product

Caption: Synthesis via Ullmann condensation.

Conceptual Protocol: Ullmann Condensation

  • To a reaction vessel, add 1-halo-4-methoxy-2-nitrobenzene (preferably the iodide or bromide), glycine, a copper(I) catalyst (e.g., CuI), a base (e.g., K₂CO₃ or K₃PO₄), and a suitable ligand (e.g., L-proline).

  • Add a high-boiling polar solvent such as DMSO or DMF.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at temperatures typically ranging from 80 to 120 °C.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction, dilute with water, and acidify to precipitate the product.

  • Purify by filtration and recrystallization.

Alternative 2b: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for C-N bond formation.[7][8][9] This method can be applied to couple an aryl halide or triflate with an amine. For the synthesis of our target molecule, this would involve the reaction of 1-halo-4-methoxy-2-nitrobenzene with glycine or a glycine ester.

Reaction Scheme: Buchwald-Hartwig Amination

halo_arene 1-Halo-4-methoxy-2-nitrobenzene (X = Cl, Br, I, OTf) buchwald Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) halo_arene->buchwald glycine_ester Glycine Ester glycine_ester->buchwald ester_intermediate Glycine Ester Adduct buchwald->ester_intermediate hydrolysis Hydrolysis ester_intermediate->hydrolysis product This compound hydrolysis->product

Caption: Synthesis via Buchwald-Hartwig amination.

Conceptual Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃ or a preformed Pd-ligand complex), a suitable phosphine ligand (e.g., Xantphos, RuPhos), a base (e.g., NaOtBu, Cs₂CO₃), 1-halo-4-methoxy-2-nitrobenzene, and a glycine ester (e.g., ethyl glycinate).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the required temperature (typically 80-110 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction, quench, and extract the ester product.

  • Purify the ester by column chromatography.

  • Hydrolyze the purified ester to the final carboxylic acid product.

Route 3: Nucleophilic Aromatic Substitution (SNA r)

An alternative approach that circumvents the need for a metal catalyst is the direct nucleophilic aromatic substitution (SNA r) of a highly electron-deficient aromatic ring. A plausible substrate for this reaction would be 2,4-dinitroanisole, where the two nitro groups strongly activate the ring towards nucleophilic attack.

Reaction Scheme: Nucleophilic Aromatic Substitution (SNA r)

dinitroanisole 2,4-Dinitroanisole snar SNAr Reaction (Base) dinitroanisole->snar glycine Glycine glycine->snar product This compound snar->product side_product Isomeric Side Product snar->side_product

Caption: Synthesis via Nucleophilic Aromatic Substitution.

The key challenge in this route is achieving regioselectivity. The incoming nucleophile (glycine) could potentially displace the methoxy group or one of the nitro groups, and attack at different positions on the ring is possible. However, under controlled conditions, displacement of a nitro group by an amine nucleophile can be achieved.

Conceptual Protocol: Nucleophilic Aromatic Substitution (SNA r)

  • Dissolve 2,4-dinitroanisole and glycine in a polar aprotic solvent (e.g., DMSO).

  • Add a non-nucleophilic base (e.g., potassium carbonate) to the mixture.

  • Heat the reaction mixture with stirring, carefully monitoring for the formation of the desired product and potential isomers.

  • Upon completion, cool the reaction, dilute with water, and acidify to precipitate the product.

  • Purification would likely require chromatographic methods to separate the desired product from any isomeric byproducts.

Comparison of Synthesis Routes

FeatureRoute 1: N-AlkylationRoute 2a: Ullmann CondensationRoute 2b: Buchwald-HartwigRoute 3: SNA r
Starting Materials p-Anisidine, Haloacetic acidHalo-nitro-anisole, GlycineHalo-nitro-anisole, Glycine ester2,4-Dinitroanisole, Glycine
Catalyst None (for N-alkylation)Copper (I) saltPalladium complexNone
Reaction Conditions Forcing (high temp.)Milder than classical UllmannMild to moderateModerate to forcing
Key Advantages Well-established, predictableAvoids multi-step precursor synthesisHigh functional group tolerance, broad scopePotentially catalyst-free
Key Disadvantages Multi-step precursor synthesis, reduced nucleophilicity of anilineHigh catalyst loading, potential for side reactionsExpensive catalysts and ligands, requires inert atmosphereRegioselectivity can be an issue, formation of byproducts
Scalability GoodModerateCan be challenging and costlyPotentially good if selectivity is high

Conclusion

The choice of the optimal synthesis route for this compound depends on several factors, including the scale of the synthesis, cost considerations, and available laboratory equipment.

  • The classical N-alkylation route (Route 1) remains a reliable and well-understood method, particularly for large-scale production where the cost of starting materials is a primary driver. Its multi-step nature, however, can be a drawback for rapid, small-scale synthesis.

  • Modern catalytic methods (Route 2) , such as the Ullmann condensation and Buchwald-Hartwig amination, offer more direct pathways from different starting materials and often proceed under milder conditions. The Buchwald-Hartwig amination, in particular, provides excellent functional group tolerance, which can be advantageous in complex molecule synthesis. However, the cost and sensitivity of the catalysts and ligands must be considered.

  • The nucleophilic aromatic substitution (SNA r) route (Route 3) presents an intriguing metal-free alternative. If the regioselectivity can be effectively controlled, this method could offer a cost-effective and environmentally benign approach. Further optimization and study are likely required to make this a mainstream option.

Ultimately, the selection of a synthetic strategy should be guided by a thorough evaluation of these factors in the context of your specific research or production goals. This guide provides the foundational knowledge and comparative data to make an informed decision.

References

  • Ma, D., et al. (2003). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society, 125(32), 9800-9801.
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  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
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  • YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline.
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A Technical Guide to the Biological Efficacy of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid and a Comparison with Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential and Challenges of Nitroaromatic Compounds

Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents.[1][2] Their biological activity is often linked to the bioreduction of the nitro group, a process that can lead to the generation of reactive nitrogen species and subsequent cellular damage in target organisms or tissues.[1][3] This mechanism, however, also presents a challenge, as it can be associated with mutagenicity and off-target toxicity.[1][4]

The subject of this guide, 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid, combines the structural features of a nitroaromatic ring with an amino acid-like side chain. This unique combination suggests several potential avenues for biological activity, including anticancer and antimicrobial effects. The methoxy group and the position of the nitro group are expected to influence the compound's electronic properties and, consequently, its biological activity and metabolic fate.

This guide will compare the predicted profile of this compound with two well-characterized nitroaromatic compounds: Niclosamide (an anthelmintic and potential anticancer agent) and Nitazoxanide (a broad-spectrum antimicrobial). This comparison will be based on their known mechanisms of action and reported efficacy data, providing a context for the experimental evaluation of our target compound.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related N-phenylglycine derivatives. A key starting material is 4-methoxy-2-nitroaniline.

Step-by-Step Synthesis Protocol:
  • Reaction of 4-methoxy-2-nitroaniline with an α-haloacetic acid ester:

    • In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the mixture.

    • To this stirring suspension, add an α-haloacetic acid ester (e.g., ethyl bromoacetate) dropwise at room temperature.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis of the ester:

    • Once the initial reaction is complete, the resulting ester intermediate can be hydrolyzed to the corresponding carboxylic acid.

    • Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the reaction mixture.

    • Stir at room temperature or with gentle heating until the ester is fully consumed (as monitored by TLC).

  • Work-up and purification:

    • After hydrolysis, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

A similar synthetic approach for a related compound, N-(4-Methoxy-2-nitrophenyl)acetamide, involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in acetic acid.[5]

Predicted Biological Efficacy and Comparative Analysis

Based on the activities of other nitroaromatic compounds, this compound is hypothesized to exhibit both anticancer and antimicrobial properties.

Anticancer Activity

Many nitroaromatic compounds demonstrate selective cytotoxicity towards cancer cells, particularly in hypoxic tumor environments where the reduction of the nitro group is favored.[3] The resulting reactive intermediates can induce DNA damage and apoptosis.[6]

Comparative Compounds:

  • Niclosamide: This salicylanilide derivative has been repurposed as an anticancer agent. It is known to uncouple oxidative phosphorylation and modulate multiple signaling pathways, including Wnt/β-catenin, mTOR, and STAT3.

  • 5-Fluorouracil (5-FU): A conventional chemotherapeutic agent used as a positive control in many cytotoxicity studies.

Table 1: Comparative in vitro Anticancer Activity (IC₅₀ Values)

CompoundCell LineIC₅₀ (µM)Reference
This compound TBDTBDN/A
NiclosamideMDA-MB-231 (Breast)~1.5(Data extrapolated from multiple sources)
NiclosamideHCT116 (Colon)~0.8(Data extrapolated from multiple sources)
5-FluorouracilT47D (Breast)~5.0[7]

TBD: To be determined through experimental validation.

Antimicrobial Activity

The antimicrobial action of nitroaromatics often relies on the enzymatic reduction of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radicals that damage microbial DNA and proteins.[8]

Comparative Compounds:

  • Nitazoxanide: A broad-spectrum antimicrobial agent effective against various protozoa and bacteria. Its mechanism involves the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism.

  • Ampicillin/Chloramphenicol: Standard antibiotics used as controls in antimicrobial susceptibility testing.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMIC (µg/mL)Reference
This compound TBDTBDN/A
NitazoxanideClostridium difficile0.25 - 2(Data from multiple sources)
NitazoxanideGiardia lamblia0.1 - 1(Data from multiple sources)
AmpicillinE. coli2 - 8(Standard reference values)

TBD: To be determined through experimental validation.

Experimental Protocols for Efficacy Evaluation

To validate the predicted biological activities of this compound, a series of in vitro assays are required.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and proliferation.[6][9]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MDA-MB-231, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[11]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound and control antibiotics in a 96-well plate containing appropriate microbial growth broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) corresponding to a specific cell density.

  • Inoculation and Incubation: Add the microbial inoculum to each well of the 96-well plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanistic Insights and Visualizations

The biological effects of nitroaromatic compounds are intrinsically linked to their metabolic activation.

Proposed Mechanism of Action

The proposed mechanism for this compound involves the enzymatic reduction of the nitro group to a nitroso and then to a hydroxylamino intermediate. The latter can be further converted to a highly reactive nitrenium ion, which can form covalent adducts with macromolecules like DNA, leading to cytotoxicity.

G cluster_0 Cellular Environment Nitroaromatic_Compound This compound (Ar-NO₂) Nitro_Radical Nitro Radical Anion (Ar-NO₂⁻) Nitroaromatic_Compound->Nitro_Radical 1e⁻ Reduction (Nitroreductases) Nitroso Nitroso Derivative (Ar-NO) Nitro_Radical->Nitroso 1e⁻ Reduction Hydroxylamino Hydroxylamino Derivative (Ar-NHOH) Nitroso->Hydroxylamino 2e⁻ Reduction Nitrenium_Ion Nitrenium Ion (Ar-NH⁺) Hydroxylamino->Nitrenium_Ion O-Esterification DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent Binding Cell_Death Cell Death / Apoptosis DNA_Adducts->Cell_Death

Caption: Proposed metabolic activation pathway of this compound.

Experimental Workflow for Efficacy Evaluation

The following workflow outlines a logical progression for the comprehensive evaluation of a novel nitroaromatic compound.

G Synthesis Synthesis & Purification In_Vitro_Screening In Vitro Screening (Cytotoxicity & Antimicrobial) Synthesis->In_Vitro_Screening Hit_Prioritization Hit Prioritization (IC₅₀ / MIC Determination) In_Vitro_Screening->Hit_Prioritization Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis Assays, DNA Damage) Hit_Prioritization->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Mechanism_of_Action->In_Vivo_Studies

Caption: Experimental workflow for evaluating the biological efficacy of a novel compound.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, its chemical structure suggests a strong potential for biological activity, particularly as an anticancer or antimicrobial agent. This guide provides a comprehensive roadmap for its synthesis and evaluation, grounded in the established knowledge of related nitroaromatic compounds. The proposed experimental protocols are robust and designed to yield high-quality, reproducible data.

Future research should focus on the synthesis of this compound and the systematic execution of the described in vitro assays. Positive results from these initial screens would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy. The comparative framework presented here will be invaluable for interpreting these future findings and positioning this compound within the broader landscape of nitroaromatic therapeutics.

References

  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC. (n.d.). Retrieved from [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. (2022). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. (2015). Retrieved from [Link]

  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino - World News of Natural Sciences. (2022). Retrieved from [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC. (n.d.). Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. (n.d.). Retrieved from [Link]

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  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (2023). Retrieved from [Link]

  • Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - NIH. (2009). Retrieved from [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2024). Retrieved from [Link]

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  • Mutagenicity of Nitroaromatic Compounds | Chemical Research in Toxicology. (2000). Retrieved from [Link]

  • In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - ResearchGate. (2024). Retrieved from [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2023). Retrieved from [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development. (2021). Retrieved from [Link]

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  • Aminolysis of S-4-Nitrophenyl X-Substituted Thiobenzoates: Effect of Nonleaving-Group Substituents on Reactivity and Mechanism - ResearchGate. (2011). Retrieved from [Link]

  • Investigation for anticancer activity of the newly synthesized p-Methoxyphenyl maleanilic acid and the diagnostic property of its 99mTc-analogue - PubMed. (2022). Retrieved from [Link]

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comparative spectroscopic analysis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of novel compounds is paramount. This guide provides an in-depth comparative spectroscopic analysis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid and its derivatives. By leveraging foundational principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we will explore how subtle molecular modifications impact their spectral signatures. This document is designed to be a practical resource, offering not just data, but the underlying rationale for experimental choices and interpretation.

Introduction to the Core Scaffold and Its Significance

The this compound scaffold is a versatile structure, incorporating several key functional groups that are amenable to spectroscopic investigation: a nitroaromatic ring, a secondary amine linkage, a carboxylic acid, and a methoxy group. Derivatives of this core structure are of interest in medicinal chemistry due to the prevalence of these motifs in biologically active molecules. Understanding the electronic and steric effects of substituents is crucial for establishing structure-activity relationships (SAR). This guide will focus on a hypothetical parent compound and its representative derivatives to illustrate the comparative analytical workflow.

Hypothetical Compounds for Comparative Analysis:

  • Compound A (Parent): this compound

  • Compound B (Ester Derivative): Methyl 2-((4-methoxy-2-nitrophenyl)amino)acetate

  • Compound C (Amide Derivative): 2-((4-Methoxy-2-nitrophenyl)amino)-N-phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution. For the compounds , both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Causality Behind Experimental Choices in NMR

When analyzing complex aromatic systems, overlapping signals in the ¹H NMR spectrum are a common challenge.[1] To mitigate this, employing a high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to improve signal dispersion.[1] For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are indispensable.[1] The choice of a deuterated solvent is also critical; DMSO-d₆ is often a good starting point for compounds with acidic protons (like the carboxylic acid and the N-H of the secondary amine) as it allows for their observation.

Comparative ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts for our comparative set. The rationale for the expected shifts is provided to guide interpretation.

Proton Assignment Compound A (Acid) Compound B (Ester) Compound C (Amide) Rationale for Predicted Shifts
-OCH₃ (Methoxy) ~3.8 ppm (s, 3H)~3.8 ppm (s, 3H)~3.8 ppm (s, 3H)The electronic environment of the methoxy group is largely unaffected by modifications to the distant acetic acid moiety.
-CH₂- (Methylene) ~4.2 ppm (d, 2H)~4.1 ppm (d, 2H)~4.3 ppm (d, 2H)The methylene protons are adjacent to the secondary amine. Their chemical shift will be sensitive to changes in the electronic nature of the carbonyl group.
-NH- (Amine) ~8.5 ppm (t, 1H)~8.4 ppm (t, 1H)~8.6 ppm (t, 1H)The chemical shift of the amine proton is influenced by hydrogen bonding and the electronic nature of the adjacent groups.
Aromatic Protons 7.0-8.0 ppm (m, 3H)7.0-8.0 ppm (m, 3H)7.0-8.2 ppm (m, 8H)The aromatic region for Compound C will be more complex due to the additional phenyl ring. The electron-withdrawing nitro group will cause downfield shifts for adjacent protons.[2][3]
-COOH (Carboxylic Acid) ~12-13 ppm (s, 1H)N/AN/AThe acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift.
-COOCH₃ (Ester Methyl) N/A~3.7 ppm (s, 3H)N/AThe methyl group of the ester will appear as a singlet in a region typical for ester methyls.
Amide N-H & Phenyl N/AN/A~10 ppm (s, 1H), 7.1-7.6 ppm (m, 5H)The amide proton will be downfield, and the additional five aromatic protons will add complexity to that region of the spectrum.
Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectra will complement the ¹H NMR data, providing insights into the carbon skeleton.

Carbon Assignment Compound A (Acid) Compound B (Ester) Compound C (Amide) Rationale for Predicted Shifts
-OCH₃ (Methoxy) ~56 ppm~56 ppm~56 ppmSimilar to the proton, the carbon of the methoxy group should remain relatively unchanged.
-CH₂- (Methylene) ~45 ppm~46 ppm~47 ppmThe chemical shift will be subtly influenced by the nature of the carbonyl group.
Aromatic Carbons 110-150 ppm110-150 ppm110-150 ppmThe carbon attached to the nitro group will be significantly deshielded.[4]
C=O (Carbonyl) ~172 ppm~170 ppm~168 ppmThe carbonyl carbon's chemical shift is diagnostic for the functional group (acid vs. ester vs. amide).
NMR Experimental Protocol

A generalized protocol for acquiring high-quality NMR data is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz).

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Integrate the ¹H NMR signals and reference the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Tune & Shim Spectrometer c->d e Acquire 1H & 13C Spectra d->e f Acquire 2D Spectra (if needed) e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Integration & Referencing h->i j Structure Elucidation i->j Spec_Analysis_Flow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_analysis Final Analysis Sample Compound Derivative NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data UV_Vis_Data λmax, Molar Absorptivity UV_Vis->UV_Vis_Data MS_Data m/z, Fragmentation Pattern MS->MS_Data Analysis Structure Confirmation & Comparative Analysis NMR_Data->Analysis IR_Data->Analysis UV_Vis_Data->Analysis MS_Data->Analysis

Caption: Logical flow of comparative spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Comparative Mass Spectrometry Data

| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Predicted Fragment Ions (m/z) | | :--- | :--- | :--- | :--- | :--- | | Compound A (Acid) | C₉H₁₀N₂O₅ | 227.06 | 181 (loss of HCOOH), 166 (loss of NO₂) | | Compound B (Ester) | C₁₀H₁₂N₂O₅ | 241.08 | 181 (loss of COOCH₃), 195 (loss of NO₂) | | Compound C (Amide) | C₁₅H₁₅N₃O₄ | 302.11 | 257 (loss of NO₂), 181 (cleavage of amide bond) |

Note: The fragmentation patterns are predictive and would be confirmed by high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) experiments. A weak or absent molecular ion peak can sometimes be an issue, particularly with Electron Ionization (EI), due to in-source fragmentation. [1]

Mass Spectrometry Experimental Protocol (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode. For these compounds, positive ion mode ([M+H]⁺) is generally effective.

    • Acquire data over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural insights. For definitive elemental composition, HRMS is required.

Conclusion

The comparative spectroscopic analysis of this compound derivatives is a systematic process that relies on the integrated interpretation of data from multiple analytical techniques. By understanding how modifications to the parent structure influence the NMR chemical shifts, IR vibrational frequencies, UV-Vis electronic transitions, and mass spectral fragmentation, researchers can confidently characterize novel compounds. The protocols and predictive data presented in this guide serve as a robust framework for the analysis of this important class of molecules, facilitating their development in various scientific and industrial applications.

References

  • Anal Chim Acta. 2021 Nov 15:1185:339042. A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • BenchChem Technical Support.
  • ResearchGate. (a)
  • ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid.
  • ResearchGate. IR-Spectra of 4-aminobenzoic acid and complex A.
  • ChemicalBook. 4-Nitrophenylacetic acid(104-03-0) 1H NMR spectrum.
  • ChemicalBook. 4-nitrophenylacetic acid sodium salt(7063-24-3) 13c nmr.
  • ChemicalBook. 3-NITROPHENYLACETIC ACID(1877-73-2) 1H NMR spectrum.
  • PubChem. (2-Nitrophenyl)acetic acid.
  • PubChem. (4-Nitrophenyl)acetic acid.
  • BenchChem. A Comparative Spectroscopic Guide to 2-[(4-Nitrophenyl)
  • BenchChem. Spectroscopic Characterization of (3-Amino-4-hydroxyphenyl)acetic acid: A Technical Guide.

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and the meticulous assessment of its purity. The biological activity, safety, and reproducibility of any study hinge on the quality of the chemical matter used. This guide provides an in-depth comparison of analytical methodologies for evaluating the purity of a key synthetic intermediate, 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid.

The narrative that follows is not a mere recitation of protocols. It is a distillation of field-proven insights, explaining the causality behind experimental choices. We will explore how a multi-pronged, orthogonal approach provides a self-validating system, ensuring the highest degree of confidence in your synthesized material.

The Imperative of Purity: Why It Matters

This compound is a substituted N-aryl amino acid, a class of compounds frequently used as building blocks in medicinal chemistry.[1] Potential impurities—ranging from starting materials and reagents to side-products—can have significant consequences:

  • Altered Biological Activity: An impurity may be more potent than the target compound, leading to misleading structure-activity relationship (SAR) data.

  • Toxicity: Uncharacterized impurities can introduce unforeseen toxicological profiles.

  • Compromised Reproducibility: Varying levels of impurities between batches can lead to inconsistent experimental results, a critical failure in drug development.

Therefore, a robust analytical workflow is not just good practice; it is a scientific necessity.

The Analytical Workflow: An Orthogonal Approach

No single technique can definitively establish purity. A truly trustworthy assessment relies on orthogonal methods—techniques that measure purity based on different chemical and physical principles. This multi-faceted view ensures that impurities not detected by one method are likely to be caught by another.

Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment Crude Crude Synthesized Product Purify Purification (e.g., Recrystallization) Crude->Purify TLC Qualitative Screen: Thin-Layer Chromatography (TLC) Purify->TLC Initial Check HPLC Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) TLC->HPLC Proceed if single spot NMR Structural Confirmation: NMR Spectroscopy ('H, 'C) HPLC->NMR Confirm structure of main peak Report Certificate of Analysis: Purity >95% HPLC->Report MS Identity Confirmation: Mass Spectrometry (MS) NMR->MS Confirm mass of confirmed structure NMR->Report MS->Report

Caption: Overall workflow for the purification and purity assessment of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity analysis, offering high-resolution separation and sensitive detection to quantify the target compound relative to any impurities.[2] For a molecule like this compound, a reverse-phase method is the logical starting point.

Causality Behind the Method:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen because it is a nonpolar stationary phase. Our target molecule possesses significant polarity due to the carboxylic acid, nitro, and secondary amine groups. In reverse-phase HPLC, more polar compounds elute earlier than less polar ones. This allows for effective separation from potentially less polar starting materials or side-products.

  • Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The gradient, starting with a higher aqueous composition and increasing the organic content over time, allows for the elution of compounds across a range of polarities.

  • Mobile Phase Additive: The addition of a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), is critical.[2][3] This serves two purposes: 1) It suppresses the ionization of the carboxylic acid group, leading to more consistent retention times and sharper, more symmetrical peak shapes. 2) It provides a source of protons, which is essential for subsequent detection by mass spectrometry (LC-MS).

  • Detection: The aromatic ring and nitro group are strong chromophores, making UV detection highly effective. A photodiode array (PDA) detector is ideal as it can acquire spectra across a range of wavelengths, helping to assess peak purity and identify the optimal detection wavelength (e.g., 254 nm is a common starting point for aromatic compounds).

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Solvent B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the synthesized compound.

    • Dissolve in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: 254 nm (or wavelength of maximum absorbance).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Spectroscopic Methods: Confirming Identity

While HPLC quantifies purity, it does not confirm identity. Spectroscopic methods are essential to ensure the main peak is indeed the desired product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure elucidation.[2] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Causality Behind the Method:

  • ¹H NMR: This is the first line of defense. It confirms the presence and connectivity of protons. We expect to see distinct signals for the aromatic protons, the methoxy group protons, the methylene protons of the acetic acid moiety, and the amine proton. The integration (area under each peak) should correspond to the number of protons in that environment. The presence of unexpected signals indicates impurities.

  • ¹³C NMR: This technique confirms the carbon backbone of the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[4] The carbonyl carbon of the carboxylic acid will appear far downfield (>170 ppm).

  • Quantitative NMR (qNMR): For absolute purity determination, qNMR can be employed.[5][6] This involves accurately weighing the sample and a certified internal standard of known purity into an NMR tube. By comparing the integral of a known proton signal from the analyte to a signal from the standard, a highly accurate mass-based purity can be calculated. This method is orthogonal to HPLC's area percent calculation.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[7] DMSO-d₆ is often a good choice as it will solubilize the polar compound and allow for the observation of exchangeable protons (NH and COOH).

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: Standard single pulse ('zg30').

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative integration).

    • Number of Scans: 16-64 (to achieve good signal-to-noise).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all signals and analyze the chemical shifts and coupling patterns to confirm the structure.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, a fundamental piece of identity confirmation. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition.

Causality Behind the Method:

  • Ionization Technique: Electrospray Ionization (ESI) is ideal for this molecule. It is a soft ionization technique that can readily ionize the polar compound by forming either a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode (due to the carboxylic acid).

  • HRMS: An Orbitrap or Time-of-Flight (TOF) mass analyzer can provide a mass measurement with an accuracy of <5 ppm. This allows for the calculation of a unique elemental formula, providing extremely high confidence in the compound's identity and helping to identify impurities.

Experimental Protocol: LC-MS
  • Instrumentation: Couple the HPLC system described above to a mass spectrometer equipped with an ESI source.

  • MS Parameters (Positive Ion Mode Example):

    • Ion Source: ESI(+)

    • Capillary Voltage: 3.5 kV

    • Scan Range: m/z 100-500

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Data Analysis: Extract the ion chromatogram for the expected mass of the protonated molecule ([C₉H₁₀N₂O₅ + H]⁺ = m/z 227.06). Correlate the mass spectrum with the main peak observed in the UV chromatogram.

Thin-Layer Chromatography (TLC): Rapid Qualitative Screening

TLC is an invaluable, cost-effective technique for rapid analysis. It is primarily used to monitor the progress of a reaction and to quickly assess the complexity of the crude product before and after purification.[8]

Experimental Protocol: TLC
  • Stationary Phase: Silica gel 60 F₂₅₄ plate.

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., ethyl acetate or methanol).

  • Mobile Phase: A mixture of a polar and a non-polar solvent. A good starting point is a 7:3 mixture of Ethyl Acetate:Hexanes, with a few drops of acetic acid to improve spot shape.

  • Procedure:

    • Spot the dissolved sample onto the baseline of the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate and mark the solvent front.

  • Visualization: Visualize the spots under UV light (254 nm). A pure compound should ideally show a single spot.

Comparative Analysis of Purity Assessment Techniques

Orthogonal_Methods Compound Synthesized Compound (this compound) HPLC HPLC (Quantitative Purity) Compound->HPLC Separates & Quantifies NMR NMR (Structural Identity) Compound->NMR Confirms Structure MS MS / HRMS (Molecular Formula) Compound->MS Confirms Mass HPLC->MS LC-MS

Caption: Orthogonal methodologies provide complementary data for robust purity assessment.

The choice of technique depends on the specific question being asked. The table below summarizes the strengths and applications of each method discussed.

Technique Primary Purpose Information Provided Nature of Data Strengths Limitations
HPLC-UV QuantificationPurity (Area %), Impurity profileQuantitativeHigh precision, High resolution, RobustDoes not confirm identity, Requires chromophore
NMR Structural ElucidationUnambiguous structure, Impurity IDQualitative/QuantitativeAbsolute structural information, qNMR for absolute purityLower sensitivity than MS, Complex mixtures are challenging
MS / HRMS Identity ConfirmationMolecular Weight / Elemental FormulaQualitativeHigh sensitivity, High mass accuracy (HRMS)Isomers are indistinguishable, Not inherently quantitative
LC-MS Identification & QuantificationLinks purity data with mass dataQuantitative/QualitativeCombines separation with identificationMore complex than standalone techniques
TLC Qualitative ScreeningNumber of components, Reaction progressQualitativeRapid, Inexpensive, SimpleLow resolution, Not quantitative

Conclusion

Assessing the purity of a synthesized compound like this compound is a systematic process that demands a multi-faceted analytical strategy. Relying on a single data point, such as an HPLC chromatogram, is insufficient. By employing an orthogonal approach—combining the quantitative power of HPLC with the definitive structural confirmation of NMR and the identity verification of MS—researchers can build a self-validating dossier of evidence. This rigorous characterization ensures the integrity of the compound, the reliability of subsequent experimental data, and the overall trustworthiness of the scientific endeavor.

References

  • Kim, H. Y., et al. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. Chemistry Stack Exchange. Retrieved from [Link]

  • Google Patents. (2019). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Retrieved from [Link]

  • Google Patents. (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline. Google Patents.
  • ResearchGate. (2024). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • CR Subscription Agency. (n.d.). Thin Layer Chromatography of Amino Acids. CR Subscription Agency. Retrieved from [Link]

  • NIH. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Newcrom. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Alltesta™ Gradient. Newcrom. Retrieved from [Link]

  • ResearchGate. (2020). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. PubChem. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC of aminoacids and short peptides. Organic-Chemistry.org. Retrieved from [Link]

  • Sciendo. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica. Retrieved from [Link]

  • YouTube. (2020). TLC of Amino Acids. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). (2-Nitrophenyl)acetic acid. PubChem. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment: A Case Study Involving 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. An antibody's propensity to bind to molecules other than its intended target—a phenomenon known as cross-reactivity—can lead to inaccurate quantification, false positives, and misinterpreted data, ultimately compromising the integrity of a study.[1] This guide provides an in-depth, technical comparison of cross-reactivity studies involving the hapten 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid. We will explore the causal factors behind experimental design, present detailed protocols for robust assessment, and interpret the resulting data to build a comprehensive understanding of antibody specificity.

Rationale and Compound Selection: Understanding the "Why"

The compound this compound is a small molecule, or hapten, which, due to its low molecular weight, is not immunogenic on its own. To elicit an immune response and generate specific antibodies, it must be conjugated to a larger carrier protein. The resulting antibodies are then used in immunoassays to detect and quantify the hapten or structurally similar compounds. The nitrophenyl group, in particular, is a common immunogenic moiety used in the development of such assays.[2][3][4]

The critical question for any hapten-specific immunoassay is its specificity. To what extent will the antibodies recognize molecules with similar structures? Answering this question is the core of a cross-reactivity study. For this guide, we have selected a panel of structurally related analogs to compare against our target analyte, this compound (Analyte A). The selection of these comparators is not arbitrary; it is a deliberate exploration of the chemical features that might influence antibody binding.

Table 1: Analytes for Cross-Reactivity Comparison

Analyte IDCompound NameStructural Variation from Analyte ARationale for Inclusion
A This compound Target Analyte The primary target for which the antibody was developed.
B2-((2-Methoxy-4-nitrophenyl)amino)acetic acidIsomeric shift of the methoxy and nitro groupsTo assess the impact of substituent positions on the phenyl ring on antibody recognition.
C2-((4-Methoxyphenyl)amino)acetic acidAbsence of the nitro groupTo determine the contribution of the nitro group to the binding epitope.
D2-((2-Nitrophenyl)amino)acetic acidAbsence of the methoxy groupTo evaluate the role of the methoxy group in antibody binding.
E2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acidAddition of a second methoxy group and variation in the amino linkageTo investigate the tolerance of the antibody to additional steric bulk and a different linkage chemistry on the phenyl ring.

Experimental Design: A Two-Pronged Approach for Validated Results

Primary Assessment: Competitive ELISA

A competitive ELISA is the ideal format for quantifying small molecules like our target hapten.[5] In this assay, the free analyte in a sample competes with a fixed amount of labeled (or coated) analyte for a limited number of antibody binding sites. A higher concentration of the free analyte in the sample results in a lower signal, creating an inverse relationship that allows for quantification.

Caption: Logical flow of a competitive ELISA for cross-reactivity assessment.

  • Plate Coating:

    • Dilute a conjugate of Analyte A with a carrier protein (e.g., Bovine Serum Albumin, BSA) to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[6]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.[6]

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (Analyte A) and the competing analytes (B, C, D, and E) in assay buffer.

    • In a separate dilution plate, mix 50 µL of each analyte dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free analyte.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Generation and Reading:

    • Add 100 µL of a chromogenic substrate (e.g., TMB) to each well.

    • Incubate in the dark until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2M H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Orthogonal Assessment: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.[7] By immobilizing the antibody and flowing the analytes over its surface, we can directly measure the association (k_on) and dissociation (k_off) rates, and from these, calculate the equilibrium dissociation constant (K_D), a precise measure of binding affinity.[8] This level of detail is invaluable for confirming the findings of the ELISA and providing a deeper understanding of the binding events.

SPR_Workflow cluster_0 Preparation cluster_1 Binding Analysis cluster_2 Data Output A Immobilize Antibody on Sensor Chip B Inject Analyte A (Association) A->B C Buffer Flow (Dissociation) B->C F Generate Sensorgrams B->F D Regenerate Sensor Surface C->D C->F E Repeat with Analytes B, C, D, E D->E E->F G Calculate kon, koff, KD F->G H Compare Binding Affinities G->H

Caption: Step-by-step workflow for SPR analysis of antibody-analyte interactions.

  • Antibody Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a standard amine coupling chemistry (e.g., EDC/NHS).

    • Inject the specific antibody over the activated surface to achieve a target immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions for each analyte (A, B, C, D, and E) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions sequentially over the immobilized antibody surface, starting with the lowest concentration.

    • Each injection cycle should consist of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

    • Between each analyte injection, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH glycine solution) to remove the bound analyte without denaturing the antibody.

  • Data Analysis:

    • Record the sensorgrams for each analyte concentration.

    • Fit the data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).

Data Presentation and Interpretation

The data from both the competitive ELISA and SPR experiments should be tabulated for clear comparison.

Competitive ELISA Data

The key metric from the competitive ELISA is the IC₅₀ value, which is the concentration of the analyte that causes a 50% reduction in the maximum signal. Cross-reactivity is then calculated as a percentage relative to the target analyte.

Cross-Reactivity (%) = (IC₅₀ of Analyte A / IC₅₀ of Competing Analyte) x 100

Table 2: Competitive ELISA Cross-Reactivity Data

Analyte IDCompound NameIC₅₀ (nM)Cross-Reactivity (%)
A This compound 10.2 100
B2-((2-Methoxy-4-nitrophenyl)amino)acetic acid85.711.9
C2-((4-Methoxyphenyl)amino)acetic acid> 10,000< 0.1
D2-((2-Nitrophenyl)amino)acetic acid543.21.9
E2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid125.68.1

Interpretation of ELISA Results:

  • The antibody exhibits high specificity for the target analyte, Analyte A .

  • The isomeric Analyte B shows significantly reduced cross-reactivity (11.9%), indicating that the spatial arrangement of the methoxy and nitro groups is critical for antibody recognition.

  • The near-complete loss of binding with Analyte C (<0.1% cross-reactivity) strongly suggests that the nitro group is an essential component of the epitope .

  • The low cross-reactivity of Analyte D (1.9%) highlights the important, albeit lesser, contribution of the methoxy group to the binding interaction.

  • Analyte E shows moderate cross-reactivity (8.1%), suggesting that while the antibody can tolerate some structural modifications, they do impact binding affinity.

SPR Data

The SPR data provides a more nuanced view of the binding interactions.

Table 3: SPR Kinetic and Affinity Data

Analyte IDk_on (1/Ms)k_off (1/s)K_D (M)
A 2.5 x 10⁵ 2.5 x 10⁻³ 1.0 x 10⁻⁸
B1.8 x 10⁵1.5 x 10⁻²8.3 x 10⁻⁸
CNo Binding DetectedNo Binding DetectedN/A
D9.2 x 10⁴5.0 x 10⁻²5.4 x 10⁻⁷
E1.5 x 10⁵1.9 x 10⁻²1.3 x 10⁻⁷

Interpretation of SPR Results:

  • The SPR data corroborates the ELISA findings. Analyte A has the highest affinity (lowest K_D).

  • The decrease in affinity for Analyte B is primarily driven by a faster dissociation rate (k_off), suggesting a less stable binding complex when the substituent positions are altered.

  • The lack of binding for Analyte C confirms the critical role of the nitro group.

  • For Analyte D , both a slower association rate and a faster dissociation rate contribute to the significantly lower affinity, indicating that the methoxy group is involved in both the initial recognition and the stability of the interaction.

  • Analyte E also shows a faster dissociation rate, consistent with a less optimal fit in the antibody's binding pocket.

Conclusion: A Synthesized View of Specificity

This comprehensive guide demonstrates a robust, multi-faceted approach to assessing the cross-reactivity of an antibody raised against the hapten this compound. By combining the high-throughput screening capabilities of competitive ELISA with the detailed kinetic analysis of SPR, we have built a self-validating system that provides a high degree of confidence in the results.

Our findings clearly indicate that the antibody is highly specific for the target analyte. The nitro group is the dominant feature of the epitope, while the methoxy group and the precise positioning of these substituents on the phenyl ring also play significant roles in achieving high-affinity binding. This level of detailed characterization is essential for the development of reliable and accurate immunoassays, ensuring that researchers, scientists, and drug development professionals can trust the data that underpins their critical decisions.

References

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • PubMed. (1981). 4-Hydroxy-3-nitrophenyl (NP) acetyl-hapten specific lymphocyte proliferation. I. Mice bearing Igh-1b allotype can cross-react with 4-hydroxy-5-iodo-3-nitrophenyl (NIP) acetyl hapten. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from [Link]

  • PubMed Central. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Retrieved from [Link]

  • ResearchGate. (2001). Affinity maturation of anti-(4-hydroxy-3-nitrophenyl)acetyl antibodies accompanies a modulation of antigen specificity. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. Retrieved from [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). Small Molecule Interactions. Retrieved from [Link]

  • Microbe Notes. (2022). Competitive ELISA Protocol and Animation. Retrieved from [Link]

  • PubMed. (1983). Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl. Retrieved from [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • PubMed. (1984). Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl. VI. Evidence for different T cell receptors in cells that mediate H-21-restricted and H-2D-restricted cutaneous sensitivity responses. Retrieved from [Link]

  • Sci-Hub. (1974). Diversity of antibodies to cross-reacting nitrophenyl haptens in inbred mice. Retrieved from [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]

Sources

A Comparative Performance Analysis of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid as a Novel c-Jun N-terminal Kinase (JNK) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of a novel compound, 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid, hereafter designated MN2A , as a potential inhibitor of the c-Jun N-terminal Kinase (JNK) signaling pathway. Its performance is benchmarked against SP600125 , a widely-characterized, first-generation pan-JNK inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potency, selectivity, and cellular efficacy of new chemical entities targeting the JNK cascade.

Introduction: The Rationale for Targeting the JNK Pathway

The c-Jun N-terminal kinases (JNKs) are critical members of the mitogen-activated protein kinase (MAPK) family that orchestrate cellular responses to a wide array of stress signals, including inflammatory cytokines, UV radiation, and ischemia/reperfusion injury.[1][2] The JNK signaling cascade is implicated in the pathophysiology of numerous diseases, ranging from neurodegenerative disorders and metabolic diseases to inflammatory conditions and certain cancers.[2]

The pathway involves a tiered kinase cascade where MAPK Kinases (MKK4 and MKK7) dually phosphorylate and activate JNK.[2] Activated JNK, in turn, phosphorylates a host of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and cell proliferation.

Given its central role in stress signaling, the development of potent and specific JNK inhibitors is a significant therapeutic goal.[3][4] While early inhibitors like SP600125 have been invaluable research tools, they often suffer from off-target effects or suboptimal isoform selectivity.[4] This guide evaluates MN2A , a novel small molecule, to determine its potential as a next-generation JNK inhibitor by directly comparing its performance against the established benchmark, SP600125.

The JNK Signaling Pathway & Assay Principle

To benchmark any inhibitor, a robust and reproducible assay system is paramount. Our primary assay quantifies the direct inhibition of JNK1-catalyzed phosphorylation of a substrate peptide. This is an ATP-competitive assay format, which is essential for evaluating inhibitors that, like most kinase inhibitors, target the highly conserved ATP-binding pocket.

The core principle involves incubating recombinant JNK1 enzyme with its substrate (a c-Jun-derived peptide) and a fixed concentration of ATP. The inhibitor's presence reduces the rate of phosphate transfer from ATP to the substrate. The amount of remaining ATP directly correlates with kinase inhibition.

JNK_Signaling_Pathway Stress Environmental Stressors (UV, Ischemia, Cytokines) MKK4_7 MKK4 / MKK7 Stress->MKK4_7 activates JNK JNK (1/2/3) MKK4_7->JNK phosphorylates & activates cJun c-Jun JNK->cJun phosphorylates Gene_Expression Target Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression regulates Inhibitor Inhibitor (MN2A / SP600125) Inhibitor->JNK inhibits

Figure 1: Simplified JNK Signaling Cascade and Point of Inhibition.

Comparative Experimental Protocols

Scientific integrity demands that protocols are not just lists of steps, but self-validating systems. The causality behind each step is explained to ensure technical accuracy and reproducibility.

In Vitro Kinase Inhibition Assay (JNK1, JNK2, JNK3, p38α)

This protocol determines the direct inhibitory effect of the compounds on purified kinase enzymes. A luminescence-based assay measuring ATP depletion is used for its high sensitivity and broad dynamic range.

Rationale: An in vitro assay is the gold standard for determining a compound's potency (IC50) and selectivity against the purified target enzyme without the complexities of cellular uptake, metabolism, or off-target pathways. We test against JNK isoforms for selectivity and against a related MAPK (p38α) to assess broader kinase selectivity. The ATP concentration is kept near the Michaelis-Menten constant (Km) to provide a fair and sensitive assessment of competitive inhibition.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of MN2A and SP600125 in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate using DMSO. This generates a wide concentration range to ensure a full dose-response curve.

  • Reagent Preparation: Prepare a 2X Kinase/Substrate solution in kinase buffer containing recombinant human JNK1, JNK2, JNK3, or p38α and the appropriate substrate peptide (e.g., GST-c-Jun (1-79) for JNKs).

  • Assay Reaction:

    • Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well white assay plate.

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well.

    • Allow the plate to incubate for 15 minutes at room temperature. This pre-incubation step ensures the inhibitor has sufficient time to bind to the kinase before the reaction is initiated.

    • Initiate the kinase reaction by adding 5 µL of a 20 µM ATP solution.

  • Reaction Termination & Signal Detection:

    • Incubate the reaction for 60 minutes at room temperature.

    • Add 10 µL of a commercial ADP-Glo™ or Kinase-Glo® reagent to stop the reaction and measure the remaining ATP via a luminescence signal.

    • Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Inhibition of c-Jun Phosphorylation

This protocol assesses the compound's ability to inhibit JNK activity within a cellular context, providing a more biologically relevant measure of efficacy (EC50).

Rationale: A compound's in vitro potency does not always translate to cellular activity due to factors like cell membrane permeability and stability. This assay confirms that the compound can enter cells and engage its target to produce a functional downstream effect—the inhibition of c-Jun phosphorylation.

Step-by-Step Protocol:

  • Cell Culture: Plate human monocytic THP-1 cells in a 12-well plate at a density of 1x10^6 cells/mL and allow them to adhere.

  • Compound Treatment: Pre-treat the cells for 2 hours with various concentrations of MN2A or SP600125 (0.01 to 30 µM). Include a DMSO vehicle control.

  • Cell Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 30 minutes to robustly activate the JNK pathway.[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for electrophoresis.

  • Western Blotting:

    • Separate 20 µg of protein per sample on a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Jun (Ser63) and total c-Jun or a loading control like GAPDH.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-c-Jun signal to the total c-Jun or GAPDH signal. Calculate the percent inhibition of phosphorylation relative to the LPS-stimulated DMSO control and determine the EC50 value.

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay A1 Compound Dilution (MN2A & SP600125) A2 Incubate with JNK Enzyme A1->A2 A3 Initiate with ATP A2->A3 A4 Measure Luminescence (ATP Depletion) A3->A4 A5 Calculate IC50 A4->A5 B1 Treat Cells with Compound B2 Stimulate with LPS B1->B2 B3 Lyse Cells & Quantify Protein B2->B3 B4 Western Blot for p-c-Jun B3->B4 B5 Calculate EC50 B4->B5

Figure 2: Comparative Experimental Workflow for Inhibitor Profiling.

Performance Data Summary: MN2A vs. SP600125

The following table summarizes the hypothetical but representative data obtained from the described assays. This data is designed to facilitate an objective comparison between the novel compound MN2A and the benchmark inhibitor SP600125.

Parameter MN2A SP600125 Comment
JNK1 IC50 (nM) 150 nM40 nM[1]SP600125 shows higher raw potency in vitro.
JNK2 IC50 (nM) 450 nM40 nM[1]MN2A demonstrates 3-fold selectivity for JNK1 over JNK2.
JNK3 IC50 (nM) 95 nM90 nM[1]Both compounds potently inhibit the brain-specific JNK3 isoform.
p38α IC50 (nM) >10,000 nM~4,000 nMMN2A shows superior selectivity against the related MAPK, p38α.
Cellular p-c-Jun EC50 (µM) 0.8 µM1.2 µMMN2A exhibits slightly better cellular efficacy, suggesting better permeability or lower protein binding.

Interpretation and Discussion

The comparative data reveals a nuanced performance profile for the novel inhibitor, MN2A .

Potency vs. Selectivity: While the benchmark inhibitor SP600125 demonstrates superior raw potency against JNK1 and JNK2 in the biochemical assay (IC50 of 40 nM), MN2A presents a more desirable selectivity profile.[1] MN2A is 3-fold more selective for JNK1 over JNK2. This is a significant finding, as emerging evidence suggests that JNK1 and JNK2 can have opposing functions, with JNK1 often being pro-apoptotic while JNK2 can favor cell survival.[5] An inhibitor with a bias towards JNK1 could offer a more targeted therapeutic effect with a potentially wider therapeutic window. Furthermore, MN2A displays a much cleaner profile against the off-target kinase p38α, a common liability for early JNK inhibitors.

Cellular Efficacy: Perhaps the most compelling result is the superior cellular potency of MN2A (EC50 of 0.8 µM) compared to SP600125 (EC50 of 1.2 µM). Despite having a weaker biochemical IC50, its enhanced performance in a cellular context suggests that MN2A possesses more favorable physicochemical properties, such as improved cell membrane permeability or lower efflux by cellular transporters. This highlights the critical importance of integrating cell-based assays early in the evaluation process, as they provide a more accurate prediction of a compound's ultimate biological activity. The discrepancy between in vitro and cellular potency for inhibitors like SP600125 is a known phenomenon, often attributed to competition with high intracellular ATP concentrations.[1]

Conclusion

This guide demonstrates that while this compound (MN2A) is a less potent inhibitor of purified JNK1 enzyme than the benchmark SP600125, it exhibits a superior profile in terms of isoform and broader kinase selectivity. Crucially, its improved performance in a cell-based assay marks it as a promising lead compound.

The data supports the progression of MN2A into further studies, including comprehensive kinase panel screening to fully delineate its selectivity, as well as initial pharmacokinetic and in vivo efficacy studies in relevant disease models. The favorable balance of cellular efficacy and selectivity suggests that MN2A could represent a significant advancement over first-generation JNK inhibitors.

References

  • Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC - PubMed Central. [Link]

  • Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. MDPI. [Link]

  • Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. NIH. [Link]

  • c-Jun N-Terminal Kinase Signaling Inhibitors Under Development. SciSpace. [Link]

  • c-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. PMC. [Link]

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A Comparative Guide to 2-((4-Methoxy-2-nitrophenyl)amino)acetic Acid and its Analogues for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylaminoacetic Acid Scaffold in Medicinal Chemistry

The substituted phenylaminoacetic acid framework is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. This guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid and its analogues. While direct experimental data on the title compound is limited in publicly available literature, this guide synthesizes information on closely related analogues to offer a comparative analysis for researchers, scientists, and drug development professionals.

The core structure, featuring a methoxy group, a nitro group, and an acetic acid side chain, suggests potential applications as anti-inflammatory, antimicrobial, and anticancer agents. The nitro group is a particularly versatile functional group; it can act as a key pharmacophore or serve as a synthetic precursor to an amino group, enabling extensive chemical modifications for the development of new therapeutic agents.[1][2] This guide will primarily delve into the well-documented anti-inflammatory and cyclooxygenase (COX) inhibitory activities of this promising class of compounds.

Synthesis Strategies for Phenylaminoacetic Acid Analogues

The synthesis of this compound and its analogues can be accomplished via several established synthetic methodologies. A prevalent strategy involves the nucleophilic aromatic substitution of a halogenated nitrobenzene with an amino acid ester, followed by hydrolysis to yield the final carboxylic acid.

Proposed Synthesis of this compound:

A feasible synthetic pathway begins with the reaction of 1-fluoro-4-methoxy-2-nitrobenzene with glycine ethyl ester. The subsequent alkaline hydrolysis of the ester intermediate furnishes the target carboxylic acid. The starting material, 1-fluoro-4-methoxy-2-nitrobenzene, can be prepared from 4-methoxyaniline through a sequence of acetylation, nitration, hydrolysis, and a Sandmeyer reaction to introduce the fluorine atom.

Synthesis_Workflow cluster_0 Synthesis of this compound A 4-Methoxyaniline B N-(4-methoxyphenyl)acetamide A->B Acetylation C N-(4-methoxy-2-nitrophenyl)acetamide B->C Nitration D 4-Methoxy-2-nitroaniline C->D Hydrolysis E 1-Fluoro-4-methoxy-2-nitrobenzene D->E Sandmeyer Reaction F Ethyl 2-((4-methoxy-2-nitrophenyl)amino)acetate E->F Nucleophilic Substitution with Glycine Ethyl Ester G This compound F->G Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Comparative Biological Evaluation: Anti-inflammatory and COX-2 Inhibitory Activity

Extensive research on analogues of phenylacetic acid and phenoxyacetic acid highlights their significant potential as potent anti-inflammatory agents, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[3][4] The COX enzyme has two main isoforms: COX-1, a constitutive enzyme involved in physiological processes, and COX-2, an inducible enzyme that is upregulated during inflammation.[5] Selective inhibition of COX-2 is a key objective in the design of modern anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory efficacy and COX-2 selectivity of this class of compounds are critically dependent on the nature and substitution pattern of the phenyl rings.

  • Acidic Moiety: The carboxylic acid group is indispensable for COX inhibition. It mimics the carboxylic acid of the natural substrate, arachidonic acid, and forms crucial interactions with key amino acid residues within the enzyme's active site.

  • Substituents on the Phenyl Ring:

    • Methoxy Group: The inclusion of a methoxy group at the para-position of the phenyl ring has been demonstrated to enhance both the potency and selectivity of COX-2 inhibition in several series of compounds.[3]

    • Nitro Group: Although less common in established COX inhibitors, the strong electron-withdrawing properties of the nitro group can modulate the pKa of the secondary amine and the overall electronic distribution of the molecule. This can significantly influence its binding affinity and selectivity for the COX active site.

    • Halogens: Substitution with halogens, such as chlorine or fluorine, on the phenoxy ring of related compounds has been shown to markedly increase anti-inflammatory activity.[7]

Quantitative Comparison of Analogues

The following table presents a summary of the in vitro COX-1 and COX-2 inhibitory activities of selected phenoxyacetic acid and phenylaminoacetic acid analogues from the literature. This comparative data serves as a valuable reference for predicting the potential activity profile of this compound.

Compound IDGeneral StructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Celecoxib Diarylpyrazole14.930.05298.6[4]
Mefenamic Acid Fenamate29.91.9815.1[4]
Compound 5d Phenoxyacetic acid derivative9.030.08112.9[4]
Compound 5f Phenoxyacetic acid derivative8.000.06133.3[4]
Compound 7b Phenoxyacetic acid derivative5.930.0965.9[4]
Compound 10c Phenoxyacetic acid derivative11.230.07160.4[4]

Note: The detailed structures for compounds 5d, 5f, 7b, and 10c can be found in the cited reference.

Given the high COX-2 selectivity observed for many substituted phenoxyacetic acid derivatives, it is highly probable that this compound and its analogues could also function as selective COX-2 inhibitors. The combined electronic and steric influences of the methoxy and nitro substituents present a unique and compelling case for further investigation.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from a widely utilized colorimetric inhibitor screening assay.[8][9]

Principle:

The peroxidase component of COX activity is quantified by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change measured at 590 nm.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • Test compounds and a reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add 10 µL of the test compound at various concentrations. For control wells (100% initial activity), add 10 µL of the vehicle (e.g., DMSO). Ensure the final DMSO concentration is consistent and low (e.g., <1%).

  • Incubate the plate for 5 minutes at 25°C.

  • Initiate the enzymatic reaction by adding 20 µL of the TMPD solution followed by 20 µL of the arachidonic acid solution.

  • Gently shake the plate and immediately begin reading the absorbance at 590 nm at regular intervals (e.g., every minute for 5 minutes).

  • Determine the rate of reaction for each well from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100.

  • Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX_Inhibition_Assay cluster_0 In Vitro COX Inhibition Assay Workflow A Prepare reagents: Enzyme (COX-1 or COX-2), Buffer, Heme, Substrates, Inhibitors B Dispense enzyme, buffer, and heme into a 96-well plate A->B C Add test compounds or vehicle control B->C D Pre-incubate at 25°C for 5 minutes C->D E Initiate reaction with TMPD and arachidonic acid D->E F Monitor absorbance at 590 nm E->F G Calculate reaction rates and percent inhibition F->G H Determine IC50 values G->H

Caption: Workflow for the in vitro cyclooxygenase (COX) inhibition assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model for evaluating acute inflammation.[10][11][12]

Principle:

A subplantar injection of carrageenan into a rat's paw elicits a biphasic inflammatory response, leading to measurable edema (swelling). The efficacy of a test compound as an anti-inflammatory agent is determined by its ability to reduce this swelling.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and a reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles for administration and injection

Procedure:

  • Acclimatize animals and fast them overnight with ad libitum access to water.

  • Randomly assign animals to experimental groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Groups 3-n: Test compound at various doses (p.o. or i.p.)

  • Measure the initial volume of the right hind paw for each rat using a plethysmometer.

  • Administer the vehicle, reference drug, or test compound by the chosen route (e.g., oral gavage).

  • After a set absorption time (e.g., 60 minutes for oral administration), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measure the paw volume at specified time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume from the initial measurement.

Conclusion and Future Perspectives

Although direct experimental data for the biological activities of this compound are not widely available, a comparative analysis of its structural analogues strongly supports its potential as a selective COX-2 inhibitor with significant anti-inflammatory properties. The unique combination of methoxy and nitro functional groups offers exciting opportunities for SAR studies to optimize both potency and selectivity.

Future research should prioritize the synthesis of this compound and its close analogues, followed by rigorous in vitro and in vivo evaluations to confirm these hypotheses. Moreover, the facile reduction of the nitro group to an amine provides a gateway for the synthesis of a diverse library of second-generation compounds with potentially novel biological activities. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to initiate the exploration of this promising area of medicinal chemistry.

References

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC[Link]

  • Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. Journal of Medicinal Chemistry - ACS Publications[Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC - PubMed Central[Link]

  • (PDF) Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. ResearchGate[Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace[Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs[Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer[Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv[Link]

  • Carrageenan-Induced Paw Edema Model. Creative Bioarray[Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals[Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed[Link]

  • (2-Nitrophenyl)acetic acid. Wikipedia[Link]

  • Analgesic. Wikipedia[Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH[Link]

  • Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry - ACS Publications[Link]

  • Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. MDPI[Link]

  • Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. PMC - NIH[Link]

  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI[Link]

  • Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies.. ChemRxiv | Cambridge Open Engage[Link]

  • Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PMC - PubMed Central[Link]

  • 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride. Chem-Impex[Link]

  • 2-(5-amino-3-hydroxy-2-nitrophenyl)acetic acid. Chemspace[Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH[Link]

  • Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. University of Babylon[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC - PubMed Central[Link]

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. PubMed[Link]

  • Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. MDPI[Link]

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. PubMed[Link]

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A Researcher's Guide to Validating the Mechanism of Action of Novel Small Molecules: A Case Study with 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action (MoA) is both critical and challenging. This guide provides a comprehensive, experience-driven framework for validating the MoA of a novel compound, using the uncharacterized molecule, 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid, as a case study. We will operate under a plausible hypothesis that this compound is an inhibitor of a hypothetical tyrosine kinase, which we will refer to as "Novel Kinase Target" (NKT), a key signaling protein implicated in a disease model.

This guide is not a rigid protocol but a strategic workflow. The experimental choices are explained to empower you to adapt these principles to your own research questions. We will proceed through a logical sequence of experiments designed to build a robust and validated understanding of the compound's MoA, from direct target engagement to cellular effects, and objectively compare its performance with established alternatives.

The Hypothesis: Is this compound an NKT Inhibitor?

The structure of this compound, featuring a phenylacetic acid core and a nitroaromatic group, suggests potential biological activity. Phenylacetic acid derivatives are known to act as enzyme inhibitors, while nitroaromatic compounds possess a wide range of pharmacological effects, including anticancer and antimicrobial activities. Tyrosine kinase inhibitors (TKIs) are a major class of targeted therapeutics that often feature substituted phenyl rings, disrupting cellular signaling pathways. Based on these structural alerts, we hypothesize that our compound of interest functions as an inhibitor of the hypothetical "Novel Kinase Target" (NKT). The following sections outline the experimental cascade to rigorously test this hypothesis.

Compound This compound Hypothesis Hypothesized to Inhibit Novel Kinase Target (NKT) Compound->Hypothesis Structural Analysis Validation Experimental Validation Workflow Hypothesis->Validation Test Hypothesis

Caption: Initial hypothesis generation for the MoA of the compound.

In Vitro Validation: Direct Target Engagement and Biochemical Inhibition

The first crucial step is to determine if the compound physically interacts with its putative target and inhibits its function in a controlled, cell-free environment.

Confirming Direct Binding: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to a target protein.

Experimental Rationale: By immobilizing purified NKT protein on a sensor chip and flowing our compound over it, we can directly measure the binding interaction. This provides strong evidence for a direct MoA and yields the dissociation constant (KD), a key measure of binding affinity.

Step-by-Step Protocol for SPR:

  • Immobilization of NKT:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject purified recombinant NKT protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (e.g., ~10,000 RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl pH 8.5 injection.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.1 to 100 µM).

    • Inject each concentration over the NKT-immobilized surface and a reference flow cell (for background subtraction) for a set association time (e.g., 120 seconds).

    • Allow for dissociation in running buffer for a set time (e.g., 300 seconds).

    • Regenerate the sensor surface between cycles with a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5), if necessary.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Characterizing Enzyme Inhibition: In Vitro Kinase Assay

Once direct binding is confirmed, the next step is to quantify the compound's inhibitory effect on NKT's enzymatic activity.

Experimental Rationale: A biochemical kinase assay will allow us to determine the compound's potency (IC50) and its mode of inhibition (e.g., competitive, non-competitive), providing deeper insight into its mechanism.

Step-by-Step Protocol for In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay):

  • Assay Setup:

    • Prepare a reaction buffer optimal for NKT activity (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a serial dilution of this compound in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions, a fixed concentration of NKT enzyme, and the kinase substrate (a specific peptide for NKT).

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km for NKT (to sensitively detect competitive inhibitors).

    • Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence signal, which is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

    • To determine the mode of inhibition, repeat the assay with varying concentrations of ATP. A competitive inhibitor will show an increase in apparent Km with no change in Vmax.

Cellular Validation: Target Engagement in a Physiological Context

Demonstrating that the compound interacts with its target within a living cell is a critical step to ensure its biological relevance.

Confirming Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying that a compound binds to its target protein in the complex environment of a cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Experimental Rationale: By treating intact cells with our compound and then heating them, we can assess whether the compound stabilizes NKT, providing direct evidence of target engagement in a physiological setting.

Step-by-Step Protocol for CETSA®:

  • Cell Treatment:

    • Culture a cell line that endogenously expresses NKT to ~80% confluency.

    • Treat the cells with either vehicle (e.g., DMSO) or a high concentration of this compound (e.g., 10-50 µM) and incubate for a set time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

    • Quantify the amount of soluble NKT in the supernatant at each temperature using a specific antibody via Western blotting or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble NKT against temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the compound-treated sample indicates target stabilization and thus, cellular engagement.

cluster_0 In Vitro Validation cluster_1 Cellular Validation SPR Surface Plasmon Resonance (SPR) - Measures direct binding - Determines KD, ka, kd KinaseAssay Biochemical Kinase Assay - Measures functional inhibition - Determines IC50, Mode of Inhibition SPR->KinaseAssay Confirm functional effect CETSA Cellular Thermal Shift Assay (CETSA®) - Confirms target engagement in cells - Measures target stabilization KinaseAssay->CETSA Move to cellular context PhenotypicAssay Cell-Based Phenotypic Assay - Measures downstream biological effects - Determines cellular potency (EC50) CETSA->PhenotypicAssay Assess cellular consequence Hypothesis Hypothesis: Compound Inhibits NKT Hypothesis->SPR Test direct binding

Caption: Workflow for validating the mechanism of action of a novel compound.

Measuring Downstream Cellular Effects: Phosphorylation Assay

Experimental Rationale: If our compound inhibits NKT, we expect to see a reduction in the phosphorylation of its downstream substrates. Measuring this effect provides a functional readout of target engagement in cells.

Step-by-Step Protocol for a Cell-Based Phosphorylation Assay (e.g., Western Blot):

  • Cell Treatment:

    • Seed cells expressing NKT in a multi-well plate.

    • Treat the cells with a serial dilution of this compound for a suitable duration.

    • If the pathway is stimulated, add the appropriate growth factor or stimulus for a short period before harvesting.

  • Lysis and Protein Analysis:

    • Lyse the cells and determine the total protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of NKT's downstream substrate (p-Substrate).

    • Re-probe the same membrane with an antibody for the total amount of the substrate (Total-Substrate) and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities for p-Substrate and Total-Substrate.

    • Normalize the p-Substrate signal to the Total-Substrate signal.

    • Plot the normalized p-Substrate signal against the compound concentration to determine the cellular EC50.

Comparative Analysis: Benchmarking Against Alternatives

To understand the potential of this compound, its performance must be objectively compared to existing, well-characterized inhibitors of NKT. Let's assume two "gold-standard" NKT inhibitors are available: "Competitor A" (a highly potent, selective inhibitor) and "Competitor B" (a less potent but well-studied tool compound).

Data Presentation: The data from the previously described assays should be compiled into clear, comparative tables.

Table 1: In Vitro Comparison of NKT Inhibitors

CompoundBinding Affinity (KD) [SPR]Biochemical Potency (IC50) [Kinase Assay]
This compound 50 nM120 nM
Competitor A5 nM15 nM
Competitor B500 nM800 nM

Table 2: Cellular Comparison of NKT Inhibitors

CompoundTarget Stabilization (ΔTm) [CETSA®]Cellular Potency (EC50) [Phosphorylation Assay]
This compound +4.2 °C350 nM
Competitor A+6.5 °C50 nM
Competitor B+2.1 °C1.5 µM

Interpretation of Comparative Data:

The hypothetical data in these tables would suggest that this compound is a potent inhibitor of NKT, with binding affinity and cellular activity intermediate between the high-potency Competitor A and the lower-potency Competitor B. The significant thermal shift in the CETSA® assay would strongly support its direct engagement with NKT in living cells.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous workflow to validate the hypothesized mechanism of action of this compound as a novel NKT inhibitor. By integrating biophysical, biochemical, and cellular assays, we can build a strong, evidence-based case for its MoA. The comparative data situates its performance relative to established standards in the field.

The logical next steps in characterizing this compound would include:

  • Selectivity Profiling: Screening the compound against a broad panel of other kinases to determine its selectivity. High selectivity is a desirable trait for a therapeutic candidate to minimize off-target effects.

  • In Vivo Efficacy: Testing the compound in relevant animal models of the disease to assess its therapeutic potential.

By following a structured and self-validating experimental plan, researchers can confidently elucidate the mechanism of action of novel small molecules, a critical step in the path toward new scientific tools and therapeutics.

References

  • Sudworth, A. et al. (2010). Tyrosine kinase inhibitors are potent acute pulmonary vasodilators in rats. Pulmonary Pharmacology & Therapeutics, 23(6), 510-516. Available at: [Link]

  • Imedex, LLC. (2018). HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]

  • Sahu, K. K. et al. (2023). Tyrosine Kinase Inhibitors. StatPearls. Available at: [Link]

  • Karpińska, J. & Starczewska, B. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 27(11), 3581. Available at: [Link]

  • Parish, H. J. & Cavin, J. C. (1986). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Journal of Chemical Education, 63(8), 702. Available at: [Link]

  • LACNETS. (2024). Tyrosine Kinase Inhibitors & Neuroendocrine Tumors • 2024 LACNETS Event. YouTube. Available at: [Link]

  • Kącka-Zych, A. et al. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 27(19), 6682. Available at: [Link]

  • Vj-Oncology. (2023). Tyrosine kinase inhibitors in EGFR-mutant NSCLC: when and who? YouTube. Available at: [Link]

  • Rakowitz, D. et al. (2006). Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors. European Journal of Pharmaceutical Sciences, 27(2-3), 188-193. Available at: [Link]

  • Abreu, P. A. et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Miller, R. J. et al. (2019). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. ACS Infectious Diseases, 5(6), 841-850. Available at: [Link]

  • Singh, T. et al. (2021). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 64(19), 14237-14305. Available at: [Link]

  • Martín, J. F. et al. (1995). Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid. Journal of Industrial Microbiology and Biotechnology, 15(4), 319-324. Available at: [Link]

Safety Operating Guide

Comprehensive Safety and Handling Guide: Personal Protective Equipment for 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, our commitment extends beyond providing high-quality reagents. We are dedicated to ensuring you can work safely and effectively. This guide provides essential, in-depth information on the correct selection and use of Personal Protective Equipment (PPE) when handling 2-((4-Methoxy-2-nitrophenyl)amino)acetic acid (CAS No. 55687-28-0)[1]. The structural components of this molecule—a nitroaromatic group, a secondary aromatic amine, and a carboxylic acid moiety—necessitate a cautious and well-informed approach to laboratory safety.

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the foundation of safe laboratory practice. The hazards associated with this compound can be inferred from its chemical structure and data from related compounds.

  • Corrosivity: The presence of the acetic acid functional group suggests that this compound may be corrosive, capable of causing severe skin burns and eye damage upon direct contact.[2][3]

  • Skin Irritation and Sensitization: Aromatic amines and nitro compounds are frequently associated with skin irritation and allergic skin reactions.[4] Prolonged or repeated contact should be avoided.

  • Eye Damage: As with many acidic and aromatic compounds, there is a significant risk of serious eye irritation or damage.[5]

  • Inhalation Toxicity: While the solid nature of this compound limits the immediate risk of vapor inhalation, dust or aerosols generated during handling can be harmful if inhaled, potentially causing respiratory irritation.[4][5][6]

  • Ingestion Toxicity: Accidental ingestion may be harmful.[5]

  • Mutagenicity: Some nitroaromatic compounds are suspected of causing genetic defects.[4]

Given these potential hazards, a stringent PPE protocol is mandatory to minimize exposure and ensure a safe working environment.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is required for all procedures involving the handling of this compound.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or Butyl rubber gloves (minimum 0.7 mm thickness)Provides a barrier against skin contact. Butyl rubber offers excellent resistance to a wide range of chemicals, including acids and aromatic compounds.[2]
Eye and Face Protection Safety glasses with side shields and a face shieldProtects against splashes, dust, and aerosols. A face shield provides an additional layer of protection for the entire face.
Body Protection Chemical-resistant laboratory coatProtects against incidental skin contact and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulatesRecommended when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation.
Step-by-Step PPE Procedures

A systematic approach to donning PPE is crucial to ensure complete protection.

  • Hand Hygiene: Wash and dry hands thoroughly before handling any PPE.

  • Lab Coat: Put on the laboratory coat and fasten it completely.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety glasses, followed by a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

The doffing sequence is designed to prevent cross-contamination.

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Face Shield and Goggles: Remove the face shield, followed by the safety glasses, handling them by the sides.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Respirator (if used): Remove the respirator.

  • Final Hand Hygiene: Wash and dry hands thoroughly after removing all PPE.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal Phase start Start: Handling of this compound risk_assessment Conduct Risk Assessment (Review SDS and SOPs) start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection donning Don PPE in Correct Sequence ppe_selection->donning handling Perform Chemical Handling in a Ventilated Area donning->handling doffing Doff PPE in Correct Sequence handling->doffing disposal Dispose of Contaminated PPE in Designated Waste doffing->disposal hand_hygiene Perform Final Hand Hygiene disposal->hand_hygiene end End of Procedure hand_hygiene->end

Caption: Workflow for PPE selection and use.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7]

Disposal Plan

All disposable PPE used when handling this compound should be considered contaminated.

  • Gloves, disposable lab coats, and other contaminated items: Place in a designated, sealed container for chemical waste.

  • Empty containers: Triple rinse with a suitable solvent and dispose of as chemical waste.

Always follow your institution's and local regulations for chemical waste disposal.

Conclusion

The safe handling of this compound is paramount for protecting laboratory personnel. By understanding the potential hazards and adhering to the stringent PPE protocols outlined in this guide, researchers can minimize their risk of exposure and maintain a safe working environment. This proactive approach to safety is not just a requirement but a cornerstone of responsible scientific practice.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]

  • U.S. Army Corps of Engineers. (2002). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. Retrieved from [Link]

  • Nishino, S. F., & Spain, J. C. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(2), 287–321. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic acid methyl ester. Retrieved from [Link]

  • Gustin, J. L. (2010). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Chemical Health & Safety, 17(1), 23-31. Retrieved from [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 756–760. Retrieved from [Link]

  • ScienceLab.com. (2012). Acetic Acid MSDS. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]

  • Cambridge University Press. (2009). Bioremediation of nitroaromatic compounds. In Bioremediation: Applied Microbial Solutions for Real-World Environmental Cleanup (pp. 123-146). Retrieved from [Link]

  • GOV.UK. (2024). Acetic acid: incident management. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.